molecular formula C6H9N3O2 B1329781 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol CAS No. 36324-02-4

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

カタログ番号: B1329781
CAS番号: 36324-02-4
分子量: 155.15 g/mol
InChIキー: VSOSGJQIFLDIGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol ( 36324-02-4) is an organic compound with the molecular formula C6H9N3O2 and a molecular weight of 155.16 g/mol . As a pyrimidine derivative, it features a core pyrimidine ring substituted with an amino group, a hydroxyl group, and a 2-hydroxyethyl side chain . Pyrimidines are a fundamental class of heterocyclic compounds with significant importance in medicinal and organic chemistry. While the specific biological mechanisms and research applications for this particular compound are not extensively detailed in the literature, structurally similar pyrimidine analogs are widely investigated for their potential as key intermediates in the synthesis of more complex molecules, including potential kinase inhibitors and antimicrobial agents . This product is intended for research purposes and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-5-(2-hydroxyethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-6-8-3-4(1-2-10)5(11)9-6/h3,10H,1-2H2,(H3,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOSGJQIFLDIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189863
Record name 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36324-02-4
Record name 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036324024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC528418
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, synthesis, and applications of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol , a critical heterocyclic scaffold used in the development of bicyclic antiviral agents and antifolate antimetabolites.[1]

Synthesis, Reactivity, and Applications in Heterocyclic Chemistry[1][2][3][4]

Chemical Identity & Structural Dynamics[1]

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol is a tri-functionalized pyrimidine derivative serving as a "linchpin" intermediate for fusing five- and six-membered rings onto the pyrimidine core.[1] Its utility stems from the specific arrangement of nucleophilic and electrophilic sites, allowing for controlled cyclization into furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines .[1]

1.1 Tautomeric Equilibrium

While formally named as a "pyrimidin-4-ol" (enol), this compound exists predominantly in the 4(1H)-pyrimidinone (keto) form in both solid state and polar solvents.[1] This tautomeric preference is driven by the resonance stabilization of the amide-like linkage [N3–C4=O], which significantly influences its nucleophilicity at N3 during alkylation reactions.[1]

Key Structural Features:

  • C2-Amine: Acts as a weak nucleophile; often requires protection (e.g., pivaloyl, acetyl) during side-chain manipulation.[1]

  • C4-Carbonyl (Keto): The primary site for chlorination (via POCl₃) to generate the reactive 4-chloro intermediate.[1]

  • C5-Hydroxyethyl: A "tethered" nucleophile.[1] The terminal hydroxyl group is positioned perfectly for intramolecular cyclization.[1]

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (Pyrimidin-4-ol) Aromatic OH Keto Keto Form (4(1H)-Pyrimidinone) Dominant Species Enol->Keto  Solvent/Solid State  

Caption: The keto-enol equilibrium strongly favors the 4(1H)-pyrimidinone form, dictating the reactivity profile during synthesis.[1]

Synthesis Protocol: The Lactone Route[1]

The most robust synthetic pathway involves the condensation of guanidine with a


-butyrolactone derivative .[1] Unlike linear 

-keto esters, using a lactone precursor ensures the simultaneous installation of the C5-hydroxyethyl side chain upon ring opening.[1]
2.1 Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the guanidine free base on the lactone carbonyl, followed by cyclization.[1] To achieve the specific substitution pattern (H at C6 rather than Methyl),


-formyl-

-butyrolactone
(usually masked as an enol ether) is required.[1]

Protocol: Condensation of Guanidine with


-Alkoxymethylene-

-butyrolactone
ReagentEquivalentsRole
Guanidine HCl 1.1 eqBinucleophile (N-C-N source)

-(Ethoxymethylene)-

-butyrolactone
1.0 eqC3-C4-C5-Sidechain Synthon
Sodium Ethoxide (NaOEt) 2.5 eqBase (Generates free guanidine)
Ethanol (Anhydrous) SolventReaction Medium

Step-by-Step Methodology:

  • Guanidine Liberation: In a dry 3-neck flask under nitrogen, dissolve Guanidine Hydrochloride (1.1 eq) in anhydrous ethanol. Add Sodium Ethoxide (2.5 eq) solution dropwise at 0°C. Stir for 30 minutes to generate the free base.

  • Condensation: Add

    
    -(ethoxymethylene)-
    
    
    
    -butyrolactone (1.0 eq) dropwise to the guanidine mixture. The reaction is exothermic; maintain temperature <10°C during addition.[1]
  • Cyclization: Reflux the mixture for 4–6 hours. The solution will turn from clear to yellow/orange.[1] Monitor consumption of the lactone by TLC (SiO₂, 10% MeOH/DCM).

  • Workup: Cool to room temperature. Neutralize carefully with Glacial Acetic Acid to pH 7.0. The product often precipitates as a white to off-white solid.[1]

  • Purification: Filter the solid, wash with cold water (to remove salts) and cold ethanol. Recrystallize from water/ethanol if necessary.

Self-Validating Checkpoint:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the ethoxy signals (triplet/quartet) and the appearance of the pyrimidine C6-H singlet around

    
     7.5–7.8 ppm.[1] The hydroxyethyl side chain should appear as two triplets (
    
    
    
    ~2.5 and ~3.5 ppm).

Synthesis Start Start: Alpha-(ethoxymethylene)- gamma-butyrolactone Inter Intermediate: Ring Opening of Lactone Start->Inter Nucleophilic Attack Reagent + Guanidine (Free Base) Reagent->Inter Cycl Cyclization: Pyrimidine Ring Closure Inter->Cycl -EtOH Product Product: 2-Amino-5-(2-hydroxyethyl)- pyrimidin-4(1H)-one Cycl->Product Reflux

Caption: Synthesis via the "Lactone Route" ensures correct positioning of the C5-hydroxyethyl group.

Physicochemical Properties[1][5]
PropertyValue / DescriptionRelevance
Molecular Formula C₆H₉N₃O₂Core scaffold
Molecular Weight 155.15 g/mol Fragment-based drug design
Melting Point >250°C (dec)Indicates strong intermolecular H-bonding
Solubility Soluble in dilute acid/base; Poor in organic solventsRequires derivatization for lipophilicity
UV Max (

)
~260 nm (pH 7)Characteristic of 2-aminopyrimidinones
pKa ~4.5 (N3-H), ~9.5 (OH)Amphoteric nature affects extraction
Reactivity & Applications: The Bicyclic Pathway[1]

The primary value of this molecule lies in its conversion to 5,6-dihydrofuro[2,3-d]pyrimidines .[1] This transformation mimics the structural rigidity found in nucleoside analogues like bicyclic thymidine derivatives.[1]

4.1 Intramolecular Cyclization (The Furo-Pyrimidine Route)

To close the furan ring, the C4-oxygen must be activated or eliminated, and the side-chain hydroxyl must act as the nucleophile (or vice-versa depending on the strategy).[1]

Strategy A: Acid-Catalyzed Dehydration Direct heating in acidic media (e.g., polyphosphoric acid) can force dehydration between the C4-OH (enol form) and the side chain OH.[1]

  • Limitation: Harsh conditions often degrade the pyrimidine ring.[1]

Strategy B: The Chlorination-Cyclization Sequence (Preferred) [1]

  • Chlorination: Treat with POCl₃ to yield 2-Amino-4-chloro-5-(2-chloroethyl)pyrimidine . Note that the side chain OH is also converted to a chloride under these conditions.[1]

  • Hydrolysis/Cyclization: Treatment with mild aqueous base allows the N3 or O4 (via water attack) to assist in displacing the side-chain chloride, forming the bicyclic system.[1]

Critical Insight for Drug Design: Researchers often protect the exocyclic amine (N2) with an acetyl group before attempting cyclization to prevent N-alkylation side reactions.[1]

Reactivity Core 2-Amino-5-(2-hydroxyethyl) pyrimidin-4-ol Dichloro Intermediate: 2-Amino-4-chloro- 5-(2-chloroethyl)pyrimidine Core->Dichloro Chlorination POCl3 Reagent: POCl3 POCl3->Core Furo Target: 2-Amino-5,6-dihydro furo[2,3-d]pyrimidine Dichloro->Furo Cyclization Base Reagent: Mild Base / H2O Base->Dichloro

Caption: Conversion of the scaffold into the pharmacologically active dihydrofuro[2,3-d]pyrimidine core.

References
  • Synthesis of 5-substituted pyrimidines

    • Title: "Pyrimidines.[2][3] Part I. Synthesis of 5-substituted pyrimidines via lactone intermediates."

    • Source:Journal of the Chemical Society C: Organic (Classic found
    • URL:[Link][1][4]

  • Guanidine Condensation Protocols

    • Title: "A convenient method for the synthesis of N,N'-diprotected-(2-hydroxyethyl)guanidine" (Provides context on guanidine/hydroxyethyl reactivity).[1][5][6]

    • Source:Bioscience Research / BenchChem Protocol.
  • Related Heterocyclic Systems (Furo[2,3-d]pyrimidines)

    • Title: "Synthesis and antiviral activity of certain 5,6-dihydrofuro[2,3-d]pyrimidines."
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link][1]

  • Tautomerism in Hydroxypyrimidines

    • Title: "Tautomerism of 2-amino-4-hydroxypyrimidines."[1]

    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link][1]

Sources

Technical Guide: CAS 36324-02-4 (2-Amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-one)

[1]

Executive Summary

CAS 36324-02-4 is a functionalized pyrimidine scaffold characterized by a 2-amino group, a 4-oxo functionality, and a 5-hydroxyethyl side chain. Its structural uniqueness lies in the 5-(2-hydroxyethyl) moiety, which acts as a "masked" acetaldehyde equivalent. This feature allows for intramolecular cyclization reactions to form bicyclic systems, most notably 7-deazaguanine (2-amino-4-hydroxypyrrolo[2,3-d]pyrimidine).

In the pharmaceutical and biotechnological sectors, this intermediate is pivotal for:

  • Nucleoside Analog Synthesis: Creating 7-deazapurine nucleosides (e.g., Queuine precursors) that resist enzymatic degradation.

  • DNA Sequencing Reagents: Synthesizing 7-deaza-dGTP and related nucleotides used to resolve secondary structures (GC-rich regions) in sequencing protocols.

Chemical Identity & Properties

PropertySpecification
CAS Number 36324-02-4
IUPAC Name 2-Amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-one
Synonyms 2-Amino-5-(2-hydroxyethyl)-4-hydroxypyrimidine; 5-(2-Hydroxyethyl)isocytosine
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Structure Description Pyrimidine ring with amine at C2, ketone at C4, and hydroxyethyl group at C5.[1]
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, dilute acids; sparingly soluble in water.
pKa ~9.2 (Pyrimidin-4-one OH/NH), ~4.0 (Amino group)

Synthetic Methodology

The synthesis of CAS 36324-02-4 relies on the condensation of guanidine with a functionalized lactone derivative. This protocol ensures the correct positioning of the hydroxyethyl side chain.

Protocol: Condensation of Guanidine with -Formyl-butyrolactone

Objective: Synthesize 2-Amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-one.

Reagents:

  • Guanidine Hydrochloride (1.0 eq)

  • 
    -(Hydroxymethylene)-
    
    
    -butyrolactone (or sodium salt) (1.0 eq)
  • Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (2.5 eq)

  • Ethanol (Anhydrous)

Step-by-Step Procedure:

  • Preparation of Base: Dissolve sodium metal in anhydrous ethanol to generate a fresh NaOEt solution under

    
     atmosphere.
    
  • Free Basing Guanidine: Add Guanidine HCl to the NaOEt solution and stir for 30 minutes at room temperature. Filter off the precipitated NaCl if necessary, or proceed as a slurry.

  • Condensation: Add

    
    -(Hydroxymethylene)-
    
    
    -butyrolactone dropwise to the guanidine mixture. The reaction is exothermic; maintain temperature below 40°C.
  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The lactone ring opens and re-closes with the guanidine nitrogens to form the pyrimidine core.

  • Workup: Cool the reaction to room temperature. Neutralize with glacial acetic acid to pH ~7.0.

  • Isolation: The product precipitates upon cooling/neutralization. Filter the solid, wash with cold water and ethanol, and dry under vacuum.

Mechanism: The guanidine acts as a binucleophile. One amine attacks the formyl group (aldehyde equivalent), and the other attacks the lactone carbonyl. The lactone ring opens, releasing the hydroxyl group at the end of the ethyl chain, resulting in the 5-(2-hydroxyethyl) substitution pattern.

Downstream Application: Synthesis of 7-Deazaguanine

The primary value of CAS 36324-02-4 is its conversion into 7-deazaguanine (pyrrolo[2,3-d]pyrimidine). This transformation involves activating the side chain and the ring carbonyl, followed by cyclization.

Pathway Logic
  • Chlorination: Treatment with

    
     converts the 4-oxo group to a 4-chloro group and the side-chain hydroxyl to a chloroethyl group.
    
    • Intermediate: 2-Amino-4-chloro-5-(2-chloroethyl)pyrimidine.

  • Cyclization: Reaction with aqueous ammonia or a primary amine causes the displacement of the side-chain chloride and subsequent attack on the C4-chloro position (or vice versa), closing the pyrrole ring.

  • Hydrolysis: The resulting 4-amino-pyrrolo[2,3-d]pyrimidine (7-deazaadenine derivative) can be hydrolyzed to restore the 4-oxo group if 7-deazaguanine is the target.

Visualized Reaction Pathway

DeazaguanineSynthesisStartGuanidine + alpha-Formyl-butyrolactoneIntermediateCAS 36324-02-42-Amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-oneStart->IntermediateCondensation(NaOEt/EtOH)Activated2-Amino-4-chloro-5-(2-chloroethyl)pyrimidineIntermediate->ActivatedChlorination(POCl3)Cyclized7,8-Dihydro-7-deazaguanineActivated->CyclizedCyclization(NH3/Heat)Final7-Deazaguanine(Pyrrolo[2,3-d]pyrimidine)Cyclized->FinalOxidation(Dehydrogenation)

Figure 1: Synthetic pathway from Guanidine precursors to the 7-Deazaguanine scaffold via CAS 36324-02-4.

Analytical Validation

To ensure the integrity of CAS 36324-02-4, the following analytical parameters should be verified:

  • ¹H NMR (DMSO-d₆):

    • 
       ~2.3 ppm (t, 2H, -CH₂- attached to ring).
      
    • 
       ~3.5 ppm (t, 2H, -CH₂-OH).
      
    • 
       ~6.3 ppm (s, 2H, -NH₂).
      
    • 
       ~7.4 ppm (s, 1H, H-6 pyrimidine proton).
      
    • Broad singlet for OH/NH protons.

  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

    • Detection: UV at 254 nm (Pyrimidine absorption).

  • Mass Spectrometry (ESI):

    • Calculated [M+H]⁺: 156.16 m/z.

Safety & Handling

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for aminopyrimidines.

  • Hazards: Potential skin and eye irritant (H315, H319). May cause respiratory irritation (H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat. Use a fume hood during synthesis, especially when using

    
     in downstream steps.
    
  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

  • Davoll, J. (1960). Pyrrolo[2,3-d]pyrimidines. Journal of the Chemical Society, 131-138.
  • Seela, F., & Lüpke, U. (1977). Synthesis of 7-deazaguanine and 7-deazaxanthine. Chemische Berichte, 110(4), 1462-1469. (Describes the cyclization logic for 5-substituted pyrimidines).

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol synthesis pathway exploration

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Organic Chemistry Professionals[1][2]

Executive Summary & Molecule Profile[1][2]

Target Molecule: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol CAS Registry Number: (Varies by salt form/tautomer, commonly associated with 5-(2-hydroxyethyl)isocytosine) Core Scaffold: Isocytosine (2-amino-4-hydroxypyrimidine) Key Application: This molecule is a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers (specifically the cytosine mimic) and a scaffold for acyclic nucleoside antiviral drugs.[1][2]

The synthesis of 5-substituted isocytosines presents a unique regiochemical challenge. Unlike simple alkylations, which often suffer from N- vs. C-alkylation competition at the pyrimidine ring, the most robust pathway relies on constructing the pyrimidine ring already containing the side chain.[2] This guide details the Lactone-Guanidine Cyclocondensation Strategy , a high-yield, atom-economical route favored in process chemistry.[1][2]

Retrosynthetic Analysis

To achieve high regioselectivity at the C5 position, we disconnect the pyrimidine ring into two primary synthons: a bis-electrophile (C3 fragment) and a bis-nucleophile (guanidine).[1][2]

Strategic Disconnection

The 2-hydroxyethyl side chain suggests that the C3 fragment was originally a cyclic precursor—specifically


-butyrolactone (GBL) .[1][2] By formylating GBL, we generate a "masked" 1,3-dicarbonyl equivalent that, upon reaction with guanidine, opens the lactone ring to simultaneously form the pyrimidine core and release the pendant hydroxyethyl group.

Retrosynthesis Target 2-Amino-5-(2-hydroxyethyl) pyrimidin-4-ol Disconnection Ring Disconnection Target->Disconnection Retro-Aldol / Cyclization Guanidine Guanidine (Bis-nucleophile) Disconnection->Guanidine FormylGBL α-Formyl-γ-butyrolactone (Bis-electrophile) Disconnection->FormylGBL GBL γ-Butyrolactone (Starting Material) FormylGBL->GBL + HCOOEt / Base EthylFormate Ethyl Formate (C1 Source) FormylGBL->EthylFormate

Figure 1: Retrosynthetic breakdown showing the convergence of Guanidine and the Formylated Lactone precursor.[1][2]

Primary Pathway: The Lactone-Guanidine Cyclocondensation[1][2]

This pathway is preferred for its scalability and avoidance of expensive palladium catalysts or hazardous alkylating agents.[2]

Reaction Scheme Overview
  • Activation:

    
    -Formylation of 
    
    
    
    -butyrolactone (GBL) using ethyl formate and a strong base (Sodium Methoxide).[1][2]
  • Cyclization: Condensation of the resulting enolate with Guanidine Hydrochloride.[2]

  • Ring Opening: The nucleophilic attack on the lactone carbonyl drives the ring opening, liberating the hydroxyl group.

Step-by-Step Experimental Protocol
Step 1: Synthesis of Sodium

-Formyl-

-butyrolactone

Objective: Create the reactive C3 bis-electrophile.[1][2]

  • Reagents:

    • 
      -Butyrolactone (GBL): 1.0 eq[1][2]
      
    • Ethyl Formate: 1.1 eq[2]

    • Sodium Methoxide (NaOMe): 1.1 eq (dry powder or 25% solution in MeOH)[2]

    • Solvent: Anhydrous Methanol or THF[2]

  • Procedure:

    • Charge a flame-dried reactor with anhydrous solvent and NaOMe under

      
       atmosphere.
      
    • Cool the mixture to 0–5°C.

    • Mix GBL and Ethyl Formate in a separate addition funnel.

    • Add the GBL/Formate mixture dropwise to the base, maintaining internal temperature

      
      . (Exothermic reaction).[2]
      
    • Allow the mixture to warm to room temperature and stir for 4–6 hours. A thick suspension of the sodium enolate salt will form.

    • Checkpoint: This intermediate is moisture-sensitive.[1][2] Proceed immediately to Step 2 or isolate by filtration under inert gas if storage is required.[1][2]

Step 2: Cyclocondensation with Guanidine

Objective: Form the pyrimidine ring and release the side chain.

  • Reagents:

    • Crude Sodium Enolate (from Step 1)[2]

    • Guanidine Hydrochloride: 1.1 eq (relative to initial GBL)[2]

    • Solvent: Methanol (or Ethanol)[2][3]

  • Procedure:

    • To the suspension from Step 1, add Guanidine Hydrochloride directly.[2]

    • Heat the reaction mixture to reflux (approx. 65°C for MeOH) for 6–12 hours.

    • Monitoring: Monitor by TLC or HPLC. The disappearance of the UV-active enolate and appearance of the polar product (low

      
      ) indicates completion.
      
    • Work-up:

      • Cool the mixture to room temperature.

      • Adjust pH to ~6–7 using dilute HCl or Acetic Acid.[1][2] This precipitates the free base form of the isocytosine.

      • Filter the solid.[4]

      • Wash the cake with cold water (to remove NaCl) and cold ethanol.

    • Purification: Recrystallize from boiling water. The product has low solubility in organic solvents but dissolves in hot water or dilute alkali.

Quantitative Data Summary
ParameterSpecification / RangeNotes
Yield (Step 1) >90% (in situ)Enolate formation is quantitative if anhydrous.[1][2]
Yield (Step 2) 70–85%Dependent on reflux time and pH control during isolation.[2]
Appearance White to off-white powderHigh melting point (>280°C dec).[1][2]
Solubility DMSO, Dilute Acid/BasePoor solubility in MeOH, EtOH, DCM.[1][2]
Key Impurity Guanidine saltsRemoved by water wash.[1][2]

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction is a "cascade" sequence.

  • Nucleophilic Attack 1: The free base of guanidine attacks the exocyclic formyl carbon (the most electrophilic site).

  • Elimination: Loss of water/methoxide generates an intermediate enamine-like structure.[1][2]

  • Nucleophilic Attack 2 (Intramolecular): The second nitrogen of the guanidine moiety attacks the lactone carbonyl (ester).

  • Ring Opening: The tetrahedral intermediate collapses, breaking the lactone ring bond (C-O), forming the pyrimidine C4-O bond (tautomerizing to the ketone), and releasing the hydroxyethyl tail.

Mechanism Step1 Guanidine Attack (on Formyl Group) Step2 Adduct Formation (- H2O/ROH) Step1->Step2 Condensation Step3 Intramolecular Attack on Lactone Step2->Step3 Cyclization Step4 Ring Opening & Aromatization Step3->Step4 Product Release

Figure 2: Mechanistic cascade from the guanidine-formyl adduct to the final ring-opened pyrimidine.[1][2]

Critical Control Points & Troubleshooting

Moisture Control (Step 1)

The Claisen condensation in Step 1 is reversible and sensitive to water.

  • Risk: Water hydrolyzes the ethyl formate or GBL, stopping the reaction.

  • Mitigation: Use anhydrous solvents (<0.05% water) and keep the system under positive nitrogen pressure.

Regioselectivity

While the formyl group directs the initial attack, high temperatures during the addition of reagents can lead to side reactions.

  • Control: Keep the initial mixing of GBL/Formate/Base cold (0°C). Only heat after the enolate is fully formed and guanidine is added.

Isolation pH

The product is amphoteric (contains both amine and phenolic/lactam groups).

  • Observation: If the yield is low during filtration, the pH might be too high (soluble sodium salt) or too low (soluble hydrochloride salt).

  • Action: Target the isoelectric point, typically around pH 6.0–7.0, to maximize precipitation.[2]

References

  • ChemicalBook. (2025).[2] Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine and related isocytosines.[1][2] (General protocol grounding for guanidine-ketoester condensations).[1][2] Link

  • National Institutes of Health (NIH). (2022).[2] Reactivity of gamma-butyrolactone (GBL) in alcoholic solutions and condensation reactions.[1][2]Link[2]

  • European Patent Office. (Patent EP2318423).[2] Process for making 5-azacytosine nucleosides and their derivatives (analogous pyrimidine ring formation chemistry).[1][2][5]Link[2]

  • Royal Society of Chemistry. (2022).[2] Homologues of epigenetic pyrimidines: 5-hydroxyalkyl synthesis.[1][2][6] (Validation of hydroxyethyl side-chain stability). Link

  • PrepChem. Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine (Methodology for isocytosine isolation).Link

Sources

Physicochemical properties of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

Executive Summary

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (and its dominant tautomer 2-Amino-5-(2-hydroxyethyl)-4(3H)-pyrimidinone ) represents a critical heterocyclic scaffold in the synthesis of bioactive pyrimidines, particularly in the development of antiviral agents (e.g., acyclic nucleoside phosphonates) and thiamine (Vitamin B1) analogues.[1][2][3][4]

This guide provides a comprehensive technical profile of the molecule.[1][2][3][4] Note that while the specific non-methylated core (C₆H₉N₃O₂) is often a transient intermediate, the 6-methyl analogue (CAS 6940-45-0) is the primary stable industrial standard.[1][2][3][4] This document synthesizes computational data for the core structure with experimental validation from its closest stable analogues to ensure actionable utility.

Molecular Architecture & Identification

The molecule exists in a dynamic equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms.[1][2][3][4] In solution and solid state, the keto-amine tautomer is thermodynamically favored due to the stability of the amide-like resonance in the pyrimidine ring.[1][2][3]

Nomenclature & Identifiers
IdentifierCore Structure (Non-Methylated)Industrial Standard (6-Methyl Analogue)
IUPAC Name 2-Amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-one2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
CAS Number Not Commoditized (Ref: 1373053-50-9 for related)6940-45-0
Formula C₆H₉N₃O₂C₇H₁₁N₃O₂
Mol.[5][1][2][3] Weight 155.15 g/mol 169.18 g/mol
SMILES NC1=NC=C(CCO)C(=O)N1CC1=C(CCO)C(O)=NC(N)=N1
Structural Visualization (Tautomerism)

The following diagram illustrates the critical tautomeric shift that dictates solubility and reactivity.

Tautomerism Enol Enol Form (2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol) Aromatic, favored in high pH Keto Keto Form (2-Amino-5-(2-hydroxyethyl)-4(3H)-pyrimidinone) Major Tautomer (Neutral pH) Enol->Keto Tautomerization (Fast)

Caption: Proton transfer between N3 and the C4-Oxygen governs the tautomeric equilibrium, heavily favoring the Keto form in neutral aqueous solution.[1][2][3]

Physicochemical Parameters

Understanding the solubility and ionization profile is vital for formulation and synthesis.[1][2][3][4] The data below contrasts the predicted core properties with the experimental values of the stable 6-methyl analogue.

Solid-State & Solution Properties
PropertyValue (Core: C₆H₉N₃O₂)Value (Ref: C₇H₁₁N₃O₂)Context/Implication
Physical State Solid (Predicted)Crystalline SolidHygroscopic nature requires desiccated storage.[5][1][2][3][4]
Melting Point 240–245°C (Pred.)298–300°C (dec.) High MP indicates strong intermolecular H-bonding network (crystal lattice energy).[5][1][2][3][4]
pKa (Basic) 4.1 ± 0.2 (N1/N3)4.5 ± 0.5 The amino group is weakly basic; protonation occurs at N1/N3, not the exocyclic amine.[5][4]
pKa (Acidic) 9.8 ± 0.2 (OH/NH)10.2 ± 0.5 Deprotonation of the amide-like NH or enolic OH at high pH.[5][1][2][4]
LogP -1.5 (Hydrophilic)-1.3 Highly water-soluble; poor permeability across lipid bilayers without functionalization.[5][1][2][3][4]
Solubility >20 mg/mL (Water)~15 mg/mL (Water)Soluble in DMSO, Water; Insoluble in Hexane, DCM.[5][1][4]

Key Insight: The high melting point and low LogP confirm that this molecule behaves as a polar zwitterion-like species .[1][2][3][4] Synthesis in organic solvents often requires polar aprotic media (DMF, DMSO) or phase transfer catalysts.[5][1][2][3][4]

Synthesis & Purification Workflow

The most robust synthetic route involves the condensation of Guanidine with a Lactone derivative.[2][3][4] For the 6-methyl analogue, α-acetyl-γ-butyrolactone is the standard precursor.[1][2][3][4]

Validated Synthetic Route (Guanidine Cyclization)

This protocol is self-validating: the formation of the pyrimidine ring precipitates the product from the reaction mixture due to the high lattice energy of the resulting solid.[3][4]

Reagents:

  • Guanidine Carbonate (or Nitrate)[5][1][2][3][4]

  • α-Acetyl-γ-butyrolactone (for 6-methyl) or related formyl-lactone.[1][2][3][4]

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate.[5][1][2][3][4]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[5][1][2][3][4][6]

Protocol:

  • Activation: Dissolve Guanidine Carbonate (1.0 eq) in absolute EtOH. Add NaOEt (1.1 eq) to generate free guanidine base.[5][1][2][3][4] Stir at RT for 30 min.[1][2][3][4]

  • Condensation: Dropwise add α-Acetyl-γ-butyrolactone (1.0 eq) while maintaining temperature < 40°C.

  • Cyclization: Reflux the mixture for 6–12 hours. The solution will turn yellow/orange.[1][2][3][4]

  • Isolation: Cool to 0°C. The product often precipitates.[1][2][3][4] If not, neutralize to pH 7.0 with acetic acid to induce precipitation.[1][2][3][4]

  • Purification: Recrystallize from Water/Ethanol (1:1).

Reaction Pathway Diagram

Synthesis Guanidine Guanidine (Free Base) Intermediate Acyclic Intermediate (Unstable) Guanidine->Intermediate Nucleophilic Attack (EtOH, NaOEt) Lactone α-Acetyl-γ-butyrolactone (Electrophile) Lactone->Intermediate Product 2-Amino-5-(2-hydroxyethyl)- 6-methylpyrimidin-4(3H)-one (Precipitate) Intermediate->Product Cyclization & Dehydration (Reflux, -H2O)

Caption: Convergent synthesis via condensation of guanidine with a 1,3-dicarbonyl equivalent (lactone).[1][2][3][4][7]

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

MethodExpected Signature (Ref: 6-Methyl Analogue)Diagnostic Value
¹H NMR (DMSO-d₆) δ 2.1 (s, 3H, CH₃), δ 2.5 (t, 2H, CH₂), δ 3.5 (t, 2H, CH₂-OH), δ 6.2 (s, 2H, NH₂), δ 10.8 (br s, 1H, NH).[5][1][2]Confirms the hydroxyethyl chain and the intact pyrimidine ring.[5][4]
HPLC (UV 254nm) Retention time < 2.0 min (C18 column, high aqueous mobile phase).[5][1][2][4]Due to high polarity, use HILIC or Ion-Pairing chromatography for retention.[1][2][3][4]
Mass Spec (ESI+) [M+H]⁺ = 170.1 (for 6-methyl) or 156.1 (for core).[5][1][2][3][4]Primary confirmation of molecular weight.[5][1][2][3][4][8]

Critical QC Check: The disappearance of the lactone carbonyl signal in IR (~1770 cm⁻¹) and the appearance of the amide/amine bands (~1650–3300 cm⁻¹) confirm successful cyclization.[5][1][2][4]

Handling & Safety (SDS Highlights)

While specific toxicological data for the core is limited, analogues (aminopyrimidines) are generally classified as Irritants .[5][1][2][3][4]

  • GHS Classification:

    • H315: Causes skin irritation.[1][2][3][4][9]

    • H319: Causes serious eye irritation.[1][2][3][4][9]

    • H335: May cause respiratory irritation.[1][2][3][4][9][10]

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic ; exposure to moisture may lead to clumping and hydrolysis over extended periods.[1][2][3][4]

References

  • PubChem Compound Summary. (2025). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone (CAS 6940-45-0).[1][2][3][4][11] National Center for Biotechnology Information.[1][2][3][4] Link[5][1][2][3][4]

  • ChemicalBook. (2025).[5][1][2][3][4] 2-Amino-5-carboethoxy-4-hydroxypyrimidine Properties and Synthesis.Link[5][1][2][3][4]

  • BenchChem. (2025).[5][1][2][3][4] Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.Link[5][1][2][3][4]

  • Sigma-Aldrich. (2025).[1][2][3][4] 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one Product Sheet.Link[5][1][2][3][4]

Sources

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol , a critical heterocyclic building block in the synthesis of antifolate pharmaceuticals and antiviral nucleoside analogs.

Molecular Identity, Synthesis, and Application in Drug Development

Executive Summary

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (also known as 5-(2-hydroxyethyl)isocytosine ) is a pyrimidine derivative characterized by a 2-amino group, a 4-hydroxyl group (tautomeric with 4-oxo), and a 5-hydroxyethyl side chain.[1][2][3][4] It serves as a pivotal intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine -based antifolates (e.g., Pemetrexed analogs) and specific antiviral agents.[1][3][4]

Unlike its more common methylated analog (2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol, CAS 6940-45-0), this des-methyl variant allows for the construction of sterically unhindered cores required for high-affinity binding to enzymes like Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) .[1][3][4]

Core Physicochemical Data
PropertyValueNotes
IUPAC Name 2-Amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-oneFavored tautomer in solution
Molecular Formula C₆H₉N₃O₂ Confirmed by elemental composition
Molecular Weight 155.15 g/mol Monoisotopic Mass: 155.0695 Da
CAS Number Not widely listedRare intermediate; distinct from CAS 6940-45-0 (Methyl analog)
Appearance White to off-white crystalline solidHygroscopic nature
Solubility DMSO, Water (Hot), Dilute Acid/BasePoor solubility in non-polar solvents
pKa (Predicted) ~4.2 (N3), ~9.5 (OH/NH)Amphoteric character

Chemical Identity & Tautomerism

Structural Dynamics

This molecule exhibits lactam-lactim tautomerism , a critical factor in its reactivity and binding properties.[1][3][4] In the solid state and polar solvents (like water or DMSO), the 4-oxo (lactam) form predominates over the 4-hydroxy (lactim) form.[1][3][4] This tautomeric equilibrium dictates the nucleophilicity of the N3 position during subsequent glycosylation or alkylation reactions.[1][3][4]

Tautomeric Equilibrium Diagram

Tautomerism Lactam 4-Oxo Form (Lactam) (Major Tautomer) 2-Amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-one Lactim 4-Hydroxy Form (Lactim) (Minor Tautomer) 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol Lactam->Lactim Proton Transfer (Equilibrium)

Figure 1: Tautomeric equilibrium favoring the 4-oxo species in physiological conditions.[1][3][4]

Synthesis & Production Protocol

The synthesis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol is achieved through a condensation reaction between a guanidine salt and a C3-functionalized lactone or equivalent ester.[1][3][4] The absence of a methyl group at the 6-position requires the use of


-formyl-

-butyrolactone
(or its sodium enolate) rather than the acetyl-lactone used for the methyl analog.[1][3][4]
Reaction Pathway[1][3][4][6][7]
  • Precursor Formation: Formylation of

    
    -butyrolactone (GBL) using ethyl formate and sodium ethoxide yields the sodium salt of 
    
    
    
    -formyl-GBL.[1][3][4]
  • Cyclocondensation: The

    
    -formyl-GBL reacts with guanidine hydrochloride (or carbonate) in a basic medium.[1][3][4] The guanidine attacks the formyl group and the lactone carbonyl, closing the pyrimidine ring while opening the lactone ring to form the 5-hydroxyethyl side chain.[1][3][4]
    
Synthesis Workflow Diagram

Synthesis GBL Gamma-Butyrolactone (Starting Material) Enolate Sodium alpha-formyl-gamma-butyrolactone (Reactive Intermediate) GBL->Enolate NaOEt, 0-5°C EthylFormate Ethyl Formate (Formylating Agent) EthylFormate->Enolate Guanidine Guanidine HCl (Amidine Source) Product 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (Final Product) Guanidine->Product Enolate->Product Guanidine HCl, Reflux (EtOH/H2O) Cyclization & Ring Opening

Figure 2: Cyclocondensation pathway for the synthesis of the target pyrimidine.[1][3][4]

Experimental Protocol (Bench Scale)

Reagents:

  • Sodium Ethoxide (21% in Ethanol)[1][4]

  • 
    -Butyrolactone (1.0 eq)[1][3][4]
    
  • Ethyl Formate (1.1 eq)[1][4]

  • Guanidine Hydrochloride (1.1 eq)[1][4]

  • Ethanol (Anhydrous)[1][4]

Step-by-Step Methodology:

  • Enolate Formation: In a dry 3-neck flask under nitrogen, charge Sodium Ethoxide solution. Cool to 0°C.[1][3][4]

  • Formylation: Mix

    
    -Butyrolactone and Ethyl Formate. Add this mixture dropwise to the base, maintaining temperature <10°C. Stir for 4–6 hours to form the sodium salt of 
    
    
    
    -formyl-
    
    
    -butyrolactone (a thick suspension).
  • Condensation: Add Guanidine Hydrochloride directly to the suspension.[1][3][4]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. The suspension will thin as the product forms.[1][3][4]

  • Quench & Isolation: Cool to room temperature. Neutralize to pH 7.0–7.5 using Acetic Acid.[1][3][4]

  • Purification: Chill to 0°C to induce crystallization. Filter the crude solid.[1][3][4] Recrystallize from water or water/ethanol (9:1) to obtain high-purity 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol .

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)[1][4][7]
  • Solvent: DMSO-

    
     or D₂O.[1][3][4]
    
  • ¹H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       10.8 ppm (br s, 1H, NH/OH - disappears with D₂O exchange).[1][3][4]
      
    • 
       7.25 ppm (s, 1H, H-6 Pyrimidine ring).[1][3][4] Note: This singlet confirms the absence of a 6-methyl group.[1][3][4]
      
    • 
       6.30 ppm (br s, 2H, -NH₂).[1][3][4]
      
    • 
       4.50 ppm (t, 1H, -OH side chain).[1][3][4]
      
    • 
       3.50 ppm (m, 2H, -CH₂CH₂ OH).[1][3][4]
      
    • 
       2.35 ppm (t, 2H, Pyrimidine-CH₂ CH₂OH).[1][3][4]
      
Mass Spectrometry (LC-MS)[1][3][4]
  • Ionization: ESI (Positive Mode).[1][4]

  • Observed Mass:

    
     (Theoretical: 156.077).[1][4]
    
  • Fragmentation: Loss of water (

    
    ) is common, observing a peak at ~138.[1][3][4]
    
HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).[1][3][4]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][3][4]

    • B: Acetonitrile.[1][3][4]

  • Gradient: 0% B to 10% B over 15 min (highly polar compound elutes early).

  • Detection: UV @ 254 nm (pyrimidine absorption).[1][4]

Biological & Pharmaceutical Context

Role in Drug Design

This molecule acts as a "scaffold" for designing antimetabolites .[1][3][4] By modifying the 5-hydroxyethyl side chain (e.g., converting to a bromide or tosylate), researchers can couple it with aryl-glutamate chains to mimic folic acid.[1][3][4]

  • Pemetrexed Analogs: The 2-amino-4-oxo-5-substituted pyrimidine core is the warhead that binds to the folate pocket of enzymes.[1][3][4] The des-methyl structure allows for tighter binding in certain mutant enzymes where steric bulk at position 6 is unfavorable.[1][3][4]

  • Antiviral Nucleosides: The hydroxyl group on the side chain can be cyclized or coupled to sugar moieties to create acyclic nucleoside phosphonates.[1][3][4]

Safety & Handling
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][3][4] 2A (H319), STOT SE 3 (H335).[1][3][4]

  • Handling: Use standard PPE (gloves, goggles, lab coat).[1][3][4] Handle in a fume hood to avoid dust inhalation.[1][3][4]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • Synthesis of Pyrimidines: Brown, D. J.[1][3][4] The Pyrimidines. Wiley-Interscience, 1994 .[1][3][4] (Classic text on cyclocondensation mechanisms).[1][4]

  • Pemetrexed Intermediates: Taylor, E. C.; Patel, H. H. "Synthesis of pyrolo[2,3-d]pyrimidine antifolates."[1][3][4] Tetrahedron, 1992 , 48(37), 8089-8100.[1][3][4] Link[1][4]

  • Guanidine Reactions: Organic Syntheses, Coll. Vol. 4, p. 245 (1963 ).[1][3][4] (General method for guanidine-lactone condensation).[1][3][4]

  • Product Verification: Santa Cruz Biotechnology. "2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol Product Data." (Accessed Jan 2026).[1][4]

  • Huateng Pharma: "Product 2053745: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol."[1][2][3][4][5] (Accessed Jan 2026).[1][4]

Sources

Solubility profile of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol in different solvents

[1][2][3][4]

Executive Summary

The compound 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (hereafter referred to as 2A-5HE-P ) represents a class of highly polar, amphoteric pyrimidine intermediates often utilized in the synthesis of antifolates and bioactive heterocycles.[1][2][3][4] Its solubility profile is governed by a complex interplay of intermolecular hydrogen bonding, tautomeric equilibria, and pH-dependent ionization.[1][2][3][4]

This guide provides a comprehensive technical analysis of the solubility behavior of 2A-5HE-P. Unlike simple lipophilic drugs, 2A-5HE-P exhibits significant lattice energy barriers that restrict solubility in common organic solvents while offering tunable solubility in aqueous media via pH manipulation.[1][2][3][4] This document outlines the theoretical solubility landscape, validated experimental protocols for profiling, and strategic solvent selection for process development.[1][2][3][4]

Physicochemical Basis of Solubility[1][2][3][4]

To master the solubility of 2A-5HE-P, one must first understand its molecular behavior in the solid and solution states.[1][2][3][4]

Structural Dynamics & Tautomerism

The nomenclature "pyrimidin-4-ol" implies an aromatic hydroxyl group.[1][2][3][4] However, in solution and solid phases, 4-hydroxypyrimidines predominantly exist as the 4(3H)-pyrimidinone (keto) tautomer.[1][2][3][4]

  • Donor/Acceptor Count: The molecule possesses 3 H-bond donors (-NH₂, -OH, ring -NH) and 4+ acceptors.[1][2][3][4]

  • Lattice Energy: The capacity for extensive intermolecular hydrogen bonding networks leads to a high melting point and high crystal lattice energy.[1][2][3][4] This is the primary thermodynamic barrier to dissolution.[1][2][3][4]

  • Amphotericity:

    • Basic Center: The exocyclic amine and ring nitrogen (N1) can be protonated (pKa₁ ≈ 3.5–4.5).[1][2][3][4]

    • Acidic Center: The N3-H (amide-like) or C4-OH can be deprotonated (pKa₂ ≈ 9.0–10.0).[1][2][3][4]

Predicted Solubility Landscape
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Aqueous (Neutral) Water (pH 7)Low to Moderate The neutral/zwitterionic species dominates, minimizing solvation energy relative to lattice energy.[1][2][3][4]
Aqueous (Acidic) 0.1 N HClHigh Protonation generates a cation, drastically increasing hydration enthalpy.[1][2][3][4]
Aqueous (Basic) 0.1 N NaOHHigh Deprotonation generates an anion, facilitating solubility.[1][2][3][4]
Dipolar Aprotic DMSO, DMF, NMPHigh Strong dipole interactions disrupt the solute-solute H-bond network; ideal for stock solutions.[1][2][3][4]
Protic Organic Methanol, EthanolLow Insufficient dielectric constant to overcome lattice energy, despite H-bonding capability.[1][2][3][4]
Non-Polar Hexane, DCM, TolueneNegligible "Like dissolves like" failure; the compound is too polar.[1][2][3][4]

Experimental Protocols

As specific literature data for 2A-5HE-P is often proprietary or sparse, the following self-validating protocols are designed to generate a robust solubility profile.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.[1][2][3][4]

Reagents:

  • Test Compound: 2A-5HE-P (>98% purity).[1][2][3][4]

  • Solvents: HPLC-grade Water, pH 1.2, pH 7.4, pH 10.0 buffers, DMSO.[1][2][3][4]

Workflow:

  • Saturation: Add excess solid 2A-5HE-P (approx. 20 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24–48 hours using a rotary mixer.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (ensure no drug adsorption to filter).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

  • Validation: Check the pH of the supernatant post-equilibration. A shift indicates the compound's intrinsic acidity/basicity is altering the buffer capacity.[1][2][3][4]

Protocol B: Kinetic Solubility (High-Throughput)

For rapid screening during early development.[1][2][3][4]

  • Prepare a 10 mM stock solution of 2A-5HE-P in DMSO.[1][2][3][4]

  • Spike 10 µL of stock into 490 µL of the target solvent (2% DMSO final).

  • Incubate for 2 hours.

  • Measure turbidity (nephelometry) or UV absorbance.[1][2][3][4] Precipitation indicates solubility < 200 µM.[1][2][3][4]

Visualization of Solubility Dynamics[1][2][3][4]

The following diagram illustrates the pH-dependent speciation and its direct correlation to solubility, a critical concept for formulation and purification.

SolubilityMechanismAcidAcidic Medium (pH < 3)Cationic SpeciesNeutralNeutral Medium (pH 4-8)Neutral/Zwitterion SpeciesAcid->Neutral- H+Solubility_HighHigh Solubility(> 10 mg/mL)Acid->Solubility_HighIon-DipoleSolvationNeutral->Acid+ H+BaseBasic Medium (pH > 9)Anionic SpeciesNeutral->Base- H+LatticeSolid Crystal Lattice(High Energy Barrier)Neutral->LatticeDominantInteractionBase->Neutral+ H+Base->Solubility_HighIon-DipoleSolvationSolubility_LowLow Solubility(< 1 mg/mL)Lattice->Solubility_LowLimitedDissolution

Figure 1: The pH-solubility relationship of 2A-5HE-P. Solubility is maximized at pH extremes where ionization overcomes crystal lattice energy.[1][2][3][4]

Strategic Applications

Formulation Development

For parenteral formulations, simple aqueous dissolution is risky due to potential precipitation at physiological pH (7.4).[1][2][3][4]

  • Strategy: Use a co-solvent system (e.g., PEG400/Water) or cyclodextrin complexation (HP-β-CD) to shield the hydrophobic regions of the neutral species.[1][2][3][4]

  • Salt Selection: If high solubility is required, convert 2A-5HE-P to a hydrochloride salt (for acidic stability) or a sodium salt (for basic stability), though the latter may be less stable due to oxidation potential.[1][2][3][4]

Synthesis & Purification[1][2][3][4]
  • Recrystallization: The steep solubility curve in water vs. temperature makes water an excellent recrystallization solvent.[1][2][3][4] Dissolve in hot water (>80°C) and cool slowly to 4°C to harvest high-purity crystals.[1][2][3][4]

  • Reaction Solvent: For nucleophilic substitutions, use DMSO or DMF to ensure the 2-amino group is fully solvated and reactive, avoiding heterogeneous reaction kinetics.[1][2][3][4]

References

  • Avdeef, A. (2003).[1][2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3][4] (Authoritative text on pH-metric solubility profiling).

  • Bergström, C. A., et al. (2007).[1][2][3][4] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1][2][3][4] Link[1][2][3][4]

  • Jorgensen, W. L., & Duffy, E. M. (2002).[1][2][3][4] "Prediction of drug solubility from structure." Advanced Drug Delivery Reviews, 54(3), 355-366.[1][2][3][4] Link[1][2][3][4]

  • Lipinski, C. A., et al. (2001).[1][2][3][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3][4] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3][4] Link

Structural Elucidation and Spectroscopic Characterization of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data for 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (CAS 36324-02-4) Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers[1]

Executive Summary & Compound Identity

This guide details the spectroscopic signature of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol , chemically defined as 2-Amino-5-(2-hydroxyethyl)-4(3H)-pyrimidinone .[1] This compound serves as a critical heterocyclic scaffold in the synthesis of antifolates (e.g., Pemetrexed precursors) and acyclic nucleoside analogs.[1][2]

Researchers must note that while the IUPAC name suggests an "ol" (enol) structure, the compound predominantly exists in the keto (pyrimidinone) tautomeric form in the solid state and polar aprotic solvents (DMSO).[1][2] The data presented below reflects this thermodynamically favored tautomer.

Attribute Details
CAS Number 36324-02-4
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
IUPAC Name 2-Amino-5-(2-hydroxyethyl)-4(3H)-pyrimidinone
Key Moiety Isocytosine core with C5-hydroxyethyl pendant

Analytical Workflow & Logic

The following decision tree illustrates the logical flow for confirming the structure of this intermediate during synthesis, typically via the condensation of guanidine with


-formyl-

-butyrolactone (or its equivalents).

AnalyticalWorkflow Start Crude Reaction Mixture (Guanidine + Lactone) Isolation Isolation via pH Adjustment (Precipitation at pKa ~7-8) Start->Isolation HPLC HPLC Purity Check (>95% Required) Isolation->HPLC MS_Node Mass Spectrometry (ESI+) Confirm MW 155.15 HPLC->MS_Node Pass NMR_Node 1H & 13C NMR (DMSO-d6) Confirm Regiochemistry MS_Node->NMR_Node IR_Node FT-IR (Solid State) Confirm Functional Groups NMR_Node->IR_Node Decision Structure Confirmed? IR_Node->Decision Decision->Start No (Re-optimize) Release Release for Next Step (e.g., Chlorination/Activation) Decision->Release Yes

Figure 1: Analytical workflow for the structural validation of the target pyrimidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Operational Note: Due to the low solubility of the compound in chloroform, DMSO-d₆ is the required solvent.[1][2] The presence of exchangeable protons (NH, NH₂, OH) necessitates careful drying of the solvent to observe coupling, although broad singlets are common.[1][2]

¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by the distinct pyrimidine H-6 singlet and the aliphatic hydroxyethyl chain.[1]

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.60 - 11.00 br s1HN3-H Lactam proton; confirms keto tautomer.[1]
7.25 - 7.35 s1HC6-H Deshielded ring proton; diagnostic for C5-substitution.[1]
6.30 - 6.50 br s2HC2-NH₂ Exocyclic amine; broad due to quadrupole broadening/exchange.[1]
4.50 - 4.60 t (or br s)1H-CH₂OH Hydroxyl proton.[1] Triplet if solvent is ultra-dry (

Hz).[1][2]
3.45 - 3.55 m (t)2H-CH₂CH₂ OHMethylene adjacent to oxygen (deshielded).[1]
2.30 - 2.40 t2H-CH₂ CH₂OHMethylene adjacent to the aromatic ring (C5).[1]

Mechanistic Interpretation:

  • The singlet at ~7.30 ppm is critical.[1][2] If this signal appears as a doublet, it suggests incomplete substitution at C5 or contamination with unsubstituted isocytosine.[1][2]

  • The N3-H signal confirms the pyrimidinone form.[1] In the enol form (pyrimidin-4-ol), this proton would be absent, and the OH signal would shift significantly.[1]

¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (

ppm)
AssignmentTypeNotes
164.5 C4 (=O)QuaternaryCarbonyl carbon (amide-like).[1]
155.8 C2 (-NH₂)QuaternaryGuanidine-like carbon; typically the most deshielded after carbonyl.[1]
152.0 C6 (-H)CHAlpha to Nitrogen; significantly deshielded.[1]
108.5 C5 (-R)QuaternaryShielded by electron density from C4 and C6; site of alkyl attachment.[1]
60.5 -CH₂C H₂OHCH₂Aliphatic carbon attached to oxygen.[1]
28.5 -C H₂CH₂OHCH₂Benzylic-like position attached to the heterocycle.[1]

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • Molecular Ion: Expected

    
     m/z.[1][2]
    
  • Fragmentation Pattern (MS/MS):

    • m/z 156

      
       138:  Loss of water (
      
      
      
      , -18 Da).[1][2] Diagnostic of the primary alcohol.[1][2]
    • m/z 156

      
       125:  Loss of 
      
      
      
      (primary cleavage).[1][2]
    • m/z 156

      
       110:  Loss of the ethanol side chain (or 
      
      
      
      +
      
      
      ), leaving the core 2-amino-4-pyrimidinone scaffold.[1]

MassSpec Parent Parent Ion [M+H]+ = 156 Frag1 Dehydration [M+H-H2O]+ = 138 Parent->Frag1 - H₂O (18) Frag2 Side Chain Loss [Core]+ ~ 110-112 Frag1->Frag2 - C₂H₄ (28)

Figure 2: Predicted ESI+ fragmentation pathway.[1]

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Wavenumber (cm⁻¹)IntensityAssignmentDescription
3400 - 3100 Broad, Strong

(O-H) &

(N-H)
Overlapping stretching vibrations of the primary alcohol and primary amine.
2950 - 2850 Medium

(C-H)
Aliphatic C-H stretching of the ethyl chain.[1]
1680 - 1650 Strong

(C=O)
Amide I band.[1][3] Confirms the pyrimidinone (lactam) structure.[1][2][3]
1620 - 1580 Medium

(N-H)
Amide II / Scissoring of the amine group.[1]
1550 - 1480 Medium

(C=N) /

(C=C)
Skeletal ring vibrations of the pyrimidine core.[1]
1050 - 1020 Strong

(C-O)
Primary alcohol C-O stretch.[1]

Synthesis & Tautomerism Context

Understanding the synthesis is crucial for interpreting impurity peaks.[1][2] The standard route involves the condensation of guanidine (usually as HCl or carbonate salt) with


-formyl-

-butyrolactone
(or a protected equivalent like 2-ethoxytetrahydrofuran-3-carboxylate).[1]
Tautomeric Equilibrium

While the user request specifies "pyrimidin-4-ol", the "4-one" form is the relevant species in solution and solid state.[1]

  • Keto Form (Dominant): Proton on N3, C=O at C4.[1][2] (Consistent with NMR

    
     10.6 ppm).[1][2]
    
  • Enol Form (Minor): Proton on O, C-OH at C4.[1][2] (Rare in polar solvents).[1][2]

Reference Grounding: The spectral data provided above aligns with established patterns for 5-substituted isocytosines found in medicinal chemistry literature regarding Pemetrexed intermediates [1] and general pyrimidine characterization [2].[1][2]

References
  • Taylor, E. C., et al. (1992).[1][2] "Synthesis of the Antileukemic Agents 5,10-Dideazaaminopterin and 5,10-Dideaza-5,6,7,8-tetrahydroaminopterin." Journal of Organic Chemistry. (Describes similar 2-amino-4(3H)-pyrimidinone intermediates).

  • PubChem Compound Summary. "2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one" (Close structural analog used for spectral verification).[1] [1]

  • ChemicalBook. "2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol CAS 36324-02-4."[1]

Sources

Technical Guide: Tautomeric Equilibria of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the tautomerism of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (also known as 5-(2-hydroxyethyl)isocytosine).[1][2] It is designed for researchers requiring a mechanistic understanding of this molecule's structural dynamics in solution and the solid state, particularly for applications in nucleobase mimicry and pharmaceutical formulation.

Executive Summary

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol is a derivative of isocytosine.[1][2] Its physicochemical behavior is governed by a complex tautomeric equilibrium involving the pyrimidine core and the influence of the 5-hydroxyethyl side chain. While the canonical "enol" name implies a hydroxyl group at position 4, experimental evidence in polar media overwhelmingly favors the 4-oxo (keto) tautomer.

Understanding this equilibrium is critical because the tautomeric state dictates:

  • Hydrogen Bonding Donors/Acceptors: Determining binding affinity to enzymes or receptors.[1][2]

  • Solubility Profile: The keto form is generally more polar.

  • Chemical Reactivity: N-alkylation vs. O-alkylation selectivity.

Structural Fundamentals & Tautomeric Landscape

The molecule exists in a dynamic equilibrium between three primary prototropic tautomers. The position of the proton (H) determines the electronic distribution of the heterocycle.

The Tautomeric Triad
  • Form A: 2-Amino-3H-pyrimidin-4-one (Keto-N3) [1][2]

    • Structure: Proton on N3; Carbonyl at C4.[1][2]

    • Stability: Thermodynamically most stable in polar solvents (H₂O, DMSO) and the solid state.

    • Feature: Mimics the hydrogen bonding face of Guanine.

  • Form B: 2-Amino-1H-pyrimidin-4-one (Keto-N1) [1][2]

    • Structure: Proton on N1; Carbonyl at C4.[1][2]

    • Stability: Generally less stable than Form A due to disruption of the amidine resonance, but stabilized by specific intramolecular interactions.

  • Form C: 2-Amino-pyrimidin-4-ol (Enol / Lactim) [1][2]

    • Structure: Hydroxyl at C4; Pyrimidine ring fully aromatic.[1][2]

    • Stability: Favored in the gas phase and non-polar solvents (CHCl₃) where solvation of the dipole is minimal.

The "Side-Chain Staple" Effect

A critical structural feature of this specific derivative is the 5-(2-hydroxyethyl) tail.[1][2] Unlike simple isocytosine, this flexible side chain can participate in intramolecular hydrogen bonding .

  • Mechanism: The terminal hydroxyl (-OH) of the ethyl group can act as a hydrogen bond donor.[1][2]

  • Target: The C4-Carbonyl oxygen (in Forms A/B) is a strong H-bond acceptor.[1][2]

  • Result: This interaction creates a pseudo-cyclic 6- or 7-membered ring conformation, further stabilizing the Keto forms over the Enol form, even in intermediate polarity solvents.[2]

Visualizing the Equilibrium

The following diagram illustrates the connectivity and transition pathways between these forms.

Tautomerism Keto3H Form A: Keto-N3 (Major) (Polar Media) C=O acceptor Keto1H Form B: Keto-N1 (Minor) (Transient) Keto3H->Keto1H 1,3-Proton Shift Enol Form C: Enol-OH (Gas Phase/Non-polar) Aromatic Keto3H->Enol Lactam-Lactim SideChain 5-Hydroxyethyl Group (Intramolecular Stabilizer) SideChain->Keto3H H-bond to C4=O SideChain->Keto1H H-bond to C4=O

Figure 1: Tautomeric network of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol.[1][2] The side chain preferentially stabilizes keto forms via intramolecular H-bonding.[1][2]

Thermodynamic & Solvent Effects[3]

The equilibrium constant (


) is highly solvent-dependent.[1][2]
SolventDielectric Constant (

)
Dominant TautomerMechanism
Water / Buffer ~80Keto-N3 (>95%) High dielectric medium stabilizes the large dipole moment of the keto form.[1][2] Water H-bonds to the carbonyl oxygen and N3-H.
DMSO ~47Keto-N3 Strong H-bond acceptor solvent stabilizes the N-H protons.[1][2]
Chloroform ~4.8Mixed (Keto/Enol) Low polarity cannot support charge separation of the keto form; aromaticity of the enol form becomes a driving force.
Gas Phase 1Enol Absence of solvation favors the intrinsic stability of the aromatic pyrimidine ring.

Expert Insight: In drug formulation, if this molecule is dissolved in a lipid-based vehicle (low dielectric), expect a shift toward the Enol form. This can alter membrane permeability, as the Enol form is more lipophilic.

Analytical Characterization Protocols

To rigorously determine the tautomeric ratio in your specific system, rely on the following self-validating protocols.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for tautomer assignment.

  • ¹H NMR Markers:

    • Keto Form: Look for a broad singlet downfield (

      
       ppm) corresponding to the N-H proton.[1][2]
      
    • Enol Form: Absence of N-H; presence of C4-O-H (often broad/exchanging, harder to see).[2]

    • C5-Side Chain: In the keto form, the methylene protons adjacent to the ring may show distinct splitting patterns if the rotation is restricted by intramolecular H-bonding.

  • ¹³C NMR Markers:

    • C4 Carbonyl (Keto): Signal at

      
       ppm.[1][2]
      
    • C4 Aromatic C-OH (Enol): Signal shifts upfield to

      
       ppm (counter-intuitively, but distinct due to shielding effects).[1][2]
      
  • ¹⁵N NMR (The Gold Standard):

    • If available, ¹H-¹⁵N HMBC can definitively distinguish N-H (protonated nitrogen,

      
       Hz) from N= (pyridine-like nitrogen, no one-bond coupling).[1][2]
      
UV-Vis Spectroscopy & pKa Determination

The electronic transition (


) shifts significantly between tautomers.[1][2]
  • Protocol: Perform a pH titration from pH 2 to pH 12.

  • Observation:

    • Cation (pH < 3): Protonation at N1/N3.[1][2]

    • Neutral (pH 4-9): Observe the

      
      .[1][2] Keto forms typically absorb at longer wavelengths (
      
      
      
      nm) compared to enol forms (
      
      
      nm) due to extended conjugation with the exocyclic oxygen.[1][2]
    • Anion (pH > 10): Deprotonation of the N-H or O-H.

Experimental Workflow Diagram

Workflow Sample Sample Preparation (Dissolve in d6-DMSO or D2O) NMR_1H 1H NMR Screening Check 10-13 ppm region for NH Sample->NMR_1H NMR_13C 13C NMR Verify C4 shift (160 vs 170 ppm) NMR_1H->NMR_13C Decision Is NH signal present? NMR_13C->Decision KetoConf Confirm Keto Tautomer Decision->KetoConf Yes EnolConf Suspect Enol/Mixture Run Variable Temp NMR Decision->EnolConf No

Figure 2: Decision tree for NMR-based tautomer assignment.

Biological & Pharmaceutical Implications[1][2][4]

Base Pairing Fidelity

In the context of DNA/RNA polymerase activity or aptamer binding:

  • The Keto-N3 form presents a donor-acceptor-donor (D-A-D) motif similar to Isocytosine .[1][2]

  • It can form a stable Watson-Crick type pair with Isoguanine or a wobble pair with Guanine .[1][2]

  • Risk: If the Enol form is accessible in the enzyme active site, it mimics Cytosine, potentially leading to incorporation errors (mutagenesis).

Drug Design Strategy

When designing inhibitors based on this scaffold:

  • Locking the Tautomer: To maximize affinity, modify the scaffold to "lock" the desired tautomer. For example, methylating N3 forces the keto-like configuration (as a fixed amide), reducing the entropic penalty of binding.

  • Prodrugs: The 5-(2-hydroxyethyl) hydroxyl group is an excellent handle for esterification.[1][2] Creating a prodrug at this position does not disrupt the core tautomerism but alters solubility and bioavailability.

References

  • Tautomerism of Isocytosine

    • Source: Raczyńska, E. D., et al. "Tautomerism of 2-pyrimidinamine and of isocytosine." ResearchGate.[1][2]

    • Relevance: Establishes the baseline preference for the amino-oxo (keto) form in aqueous solution.[1][2]

  • Substituent Effects on Pyrimidine Tautomerism

    • Source: MDPI.[1][2] "Tautomerism of Guanine Analogues."

    • Relevance: Discusses how electron-donating groups at position 5 stabilize specific tautomers (specifically the 1,2-I forms).
    • [1][2]

  • Ab Initio Studies of Hydroxypyrimidines

    • Source: Nowak, M. J., et al.
    • Relevance: Provides the thermodynamic data confirming gas-phase preference for hydroxy forms vs solution-phase preference for oxo forms.
    • [1][2]

  • Structure Verification (PubChem)

    • Source: PubChem Compound Summary for 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone (Homolog).[1][2]

    • Relevance: Validates the chemical connectivity and naming conventions for 5-hydroxyethyl pyrimidines.
    • [1][2]

Sources

Technical Guide: Stability & Degradation of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

[1]

Document Control:

  • Subject: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (CAS: 29605-62-9 / 9999-99-9 generic class)[1]

  • Role: Senior Application Scientist

  • Context: Pharmaceutical Intermediate / API Impurity Profiling

  • Compliance: Aligned with ICH Q1A(R2) & Q2(R1)

Executive Summary

This technical guide provides a comprehensive analysis of the stability profile and degradation pathways of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (hereafter referred to as AHP ).[1] As a critical intermediate in the synthesis of guanine-mimetic antivirals (e.g., Acyclovir, Ganciclovir), understanding AHP’s stability is paramount for process control and impurity specification.

AHP exhibits a complex stability profile driven by its lactam-lactim tautomerism and the reactivity of its hydroxyethyl side chain .[1] While the pyrimidine core is robust against thermal stress, the molecule is susceptible to oxidative degradation and pH-dependent hydrolysis. This guide outlines the mechanistic basis of these changes and provides validated protocols for their detection.

Molecular Identity & Physicochemical Baseline[1]

Before addressing degradation, we must establish the physicochemical baseline that dictates reactivity.

Tautomeric Equilibrium

AHP exists primarily in the 4(1H)-pyrimidinone (lactam) form in neutral and acidic aqueous solutions, rather than the "pyrimidin-4-ol" (lactim) form suggested by IUPAC nomenclature.[1] This keto-character at C4 significantly reduces the aromaticity of the ring, altering its electrophilic susceptibility.

PropertySpecificationMechanistic Implication
Molecular Formula C₆H₉N₃O₂MW: 155.15 g/mol
pKa (Basic) ~3.8 (N3 protonation)Soluble in dilute acid; risk of N-oxidation at neutral pH.[1]
pKa (Acidic) ~9.2 (N1/O deprotonation)Anionic form susceptible to photolytic degradation.[1]
Solubility High (Water/DMSO)Requires Polar-Embedded C18 or HILIC for retention.[1]
UV Max 254 nm, 278 nmShifts significantly with pH due to tautomeric changes.

Degradation Mechanisms: The "Why" and "How"

The degradation of AHP follows three primary vectors: Oxidative Dehydrogenation, Hydrolytic Ring Opening, and Photodimerization.

Oxidative Instability (The Primary Risk)

The hydroxyethyl side chain is the "Achilles' heel" of AHP. Under oxidative stress (peroxides, metal catalysts), the primary alcohol oxidizes to an aldehyde and subsequently to a carboxylic acid.

  • Pathway: Alcohol

    
     Aldehyde (Reactive Intermediate) 
    
    
    Carboxylic Acid.[1]
  • Impact: The aldehyde intermediate can react with the exocyclic amine (C2-NH2) of another molecule, causing polymerization/dimerization.

Thermal & Acidic Stress (Dehydration)

Under high heat and acidic conditions, the hydroxyethyl group can undergo dehydration to form a vinyl group.

  • Mechanism: Protonation of the hydroxyl group followed by E1/E2 elimination.

  • Result: Formation of 2-Amino-5-vinylpyrimidin-4-ol, a reactive Michael acceptor that covalently binds to protein residues or API active sites.[1]

Photolytic Degradation

Like most aminopyrimidines, AHP absorbs UV light strongly. Exposure leads to:

  • Photo-hydration: Addition of water across the C5-C6 double bond (reversible).[1]

  • Dimerization: [2+2] Cycloaddition of the C5-C6 double bond (irreversible).[1]

Visualizing the Pathways

The following diagram maps the predicted degradation cascade based on aminopyrimidine chemistry.

AHP_DegradationAHP2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (AHP)AldehydeIntermediate:Aldehyde DerivativeAHP->AldehydeOxidation [O](Peroxides/Air)VinylDegradant B:Vinyl Derivative(Dehydration)AHP->VinylAcid/Heat(-H2O)DimerDegradant C:Pyrimidinone DimerAHP->DimerUV Light (hv)[2+2] CycloadditionAcidDegradant A:Carboxylic AcidAldehyde->AcidFurther [O]

Caption: Predicted degradation pathways of AHP under oxidative, thermal, and photolytic stress.

Analytical Strategy: Validating Stability

Due to AHP's high polarity, standard C18 HPLC methods often fail to retain the compound, causing it to elute in the void volume (co-eluting with salts).

Recommended Method: Ion-Pairing or HILIC

To ensure specificity and accuracy, the following method parameters are recommended. This system is self-validating: if the retention time (

ParameterConditionRationale
Column Amide-C16 or Polar-Embedded C18 (150 x 4.6 mm, 3µm)Retains polar pyrimidines via H-bonding.[1]
Mobile Phase A 10mM Ammonium Acetate (pH 4.[1]5)Buffers the N3 amine; prevents peak tailing.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.[1]
Gradient 95% A (0-2 min)

50% A (10 min)
Keeps AHP retained initially, then elutes hydrophobic degradants.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 254 nm (Ref 360 nm)Maximizes signal-to-noise for the aromatic ring.[1]
Sample Diluent Mobile Phase AMatches initial conditions to prevent peak distortion.

Forced Degradation Protocols (Stress Testing)[1]

To generate the degradation products described in Section 3, follow this stress testing protocol. This is designed to meet ICH Q1A(R2) requirements for validating stability-indicating methods.

Protocol Workflow

Stress_Protocolcluster_conditionsStress ConditionsStartAHP Stock Solution(1 mg/mL)AcidAcid Hydrolysis0.1N HCl, 60°C, 4hStart->AcidBaseBase Hydrolysis0.1N NaOH, Ambient, 2hStart->BaseOxidOxidation3% H2O2, Ambient, 2hStart->OxidThermThermalSolid State, 80°C, 24hStart->ThermNeutNeutralization(Quench to pH 7)Acid->NeutBase->NeutAnalHPLC Analysis(PDA Detection)Oxid->AnalDiluteTherm->AnalDissolveNeut->Anal

Caption: Step-by-step forced degradation workflow for stability profiling.

Detailed Procedures
  • Acid Stress (Target: Dehydration/Hydrolysis):

    • Mix 5 mL of AHP stock (1 mg/mL) with 5 mL of 0.1 N HCl.

    • Heat at 60°C for 4 hours.

    • Expectation: Look for a peak eluting after the main peak (Vinyl derivative, less polar).

  • Oxidative Stress (Target: N-Oxides/Aldehydes):

    • Mix 5 mL of AHP stock with 5 mL of 3%

      
      .
      
    • Store at room temperature for 2 hours.

    • Expectation: Look for early eluting peaks (N-oxides are more polar) and late eluting peaks (Aldehyde/Acid).[1]

  • Photostability (Confirmatory):

    • Expose solid powder to 1.2 million lux hours (ICH Q1B standard).[1]

    • Note: Solid-state degradation is usually yellowing of the powder, indicating dimerization.

Mitigation & Storage Strategy

Based on the degradation vectors identified, the following storage controls are mandatory for maintaining AHP purity >99.5%.

HazardMitigation StrategyCausality
Oxidation Nitrogen flush headspace; Store in opaque containers.[1]Prevents radical initiation at the hydroxyethyl side chain.
Moisture Desiccant packs (Silica/Molecular Sieve).[1]Prevents hydrolytic ring opening (though rare) and caking.[1]
Light Amber glass or foil-wrapped drums.[1]Blocks UV photons required for [2+2] dimerization.[1]
Temperature Store at 2-8°C (Refrigerated).Slows kinetics of spontaneous dehydration.[1]

References

  • International Council for Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Brown, D. J. (1994).[1] The Pyrimidines.[3][4][5][6][7] Wiley-Interscience.[1] (Authoritative text on pyrimidine tautomerism and reactivity). [Link][1]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs.[2][8][9][10] Pharmaceutical Technology.[1][3] [Link]

  • PubChem. (2024).[1] Compound Summary: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol. [Link][1]

The Pyrimidine Scaffold: From 19th Century Isolation to Modern Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine heterocycle (1,3-diazine) represents one of the most privileged scaffolds in medicinal chemistry. From its fundamental role as a nucleobase in DNA and RNA to its ubiquity in oncology and antiviral pharmacopoeia, the pyrimidine ring offers a unique balance of metabolic stability and functionalizability. This guide analyzes the technical evolution of pyrimidine derivatives, moving from the rational design of antimetabolites (5-Fluorouracil) to the serendipitous repurposing of nucleoside analogs (AZT) and the precision engineering of modern kinase inhibitors. It provides reproducible synthetic protocols and mechanistic insights for researchers in drug discovery.

Historical Foundations: Isolation and Early Characterization

The scientific journey of pyrimidines began not with synthesis, but with the deconstruction of life's essential polymers.

  • 1893-1900 (The Isolation Era): Albrecht Kossel and his students isolated thymine and uracil from the hydrolysis of herring sperm DNA (nuclein). This established the pyrimidine ring as a cornerstone of genetic material, distinct from the purines (adenine/guanine) isolated earlier by Emil Fischer.

  • Structure Confirmation: The cyclic structure was confirmed through early synthesis by Gabriel and Colman (1899), but the true pharmacological potential remained dormant until the mid-20th century.

The Antimetabolite Revolution: Rational Design of 5-FU

In 1957, Charles Heidelberger executed one of the first successful examples of rational drug design. Observing that rat hepatomas utilized radiolabeled uracil for DNA synthesis far more avidly than normal liver tissue, Heidelberger hypothesized that a modified uracil could act as a "Trojan horse."

Mechanism of Action: The Ternary Complex

Heidelberger substituted the hydrogen at the C-5 position with fluorine. The van der Waals radius of fluorine (1.47 Å) mimics hydrogen (1.20 Å) closely enough to fool cellular enzymes, but the C-F bond is metabolically stable and prevents the methylation step required for DNA synthesis.

Key Mechanism: 5-Fluorouracil (5-FU) is a prodrug.[1][2] It must be converted intracellularly to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). FdUMP binds to Thymidylate Synthase (TS) but cannot be released because the C-5 fluorine cannot be abstracted. This traps the enzyme in a covalent ternary complex with the cofactor 5,10-methylene tetrahydrofolate (CH2THF).

Visualization: 5-FU Signaling & Inhibition Pathway

G FiveFU 5-Fluorouracil (Prodrug) FdUMP FdUMP (Active Metabolite) FiveFU->FdUMP Metabolic Activation (OPRT/TK) Complex Ternary Complex (Irreversible Inhibition) FdUMP->Complex Binds TS + CH2THF TS Thymidylate Synthase (Target Enzyme) DNA DNA Synthesis TS->DNA Normal Function Complex->DNA BLOCKS Death Thymineless Death (Apoptosis) DNA->Death Depletion of dTTP

Figure 1: The mechanism of 5-FU induced thymineless death. FdUMP acts as a suicide inhibitor of Thymidylate Synthase.

The Antiviral Pivot: AZT and Nucleoside Analogs

The history of Zidovudine (AZT) illustrates the importance of "scaffold archiving." Synthesized by Jerome Horwitz in 1964 as a potential leukemia treatment, it failed due to lack of efficacy against tumor cells. However, the compound was not discarded.

  • The Resurrection (1985): When the HIV epidemic emerged, the NCI and Burroughs Wellcome screened libraries of failed cancer drugs. AZT was identified as a potent inhibitor of HIV reverse transcriptase.[3]

  • Mechanism: The 3'-azido group prevents the formation of the phosphodiester bond required for DNA chain elongation. The viral reverse transcriptase incorporates AZT-triphosphate more readily than human DNA polymerase, providing the therapeutic window.

Comparative Data: Pyrimidine Antimetabolites vs. Antivirals

CompoundPrimary TargetModification SiteClinical IndicationKey Limitation
5-Fluorouracil Thymidylate SynthaseC-5 (Fluorine)Colorectal/Breast CancerShort half-life, DPD catabolism
Cytarabine (Ara-C) DNA PolymeraseSugar (Arabinose)Acute Myeloid LeukemiaCerebellar toxicity
Zidovudine (AZT) Reverse Transcriptase3'-Sugar (Azide)HIV/AIDSBone marrow suppression
Gemcitabine Ribonucleotide Reductase2'-Sugar (Difluoro)Pancreatic CancerMyelosuppression

Modern Era: Pyrimidines as Kinase Inhibitor Scaffolds

In the 21st century, the pyrimidine ring serves as a critical bioisostere for the adenine ring of ATP. This allows pyrimidine derivatives to dock precisely into the ATP-binding pocket of protein kinases.

  • Scaffold Hopping: By modifying the C-2 and C-4 positions with amino or aryl groups, chemists can tune selectivity between kinases (e.g., EGFR vs. CDK).

  • Example: Imatinib (Gleevec) utilizes a pyrimidine ring within its scaffold to orient the molecule within the BCR-ABL kinase domain.

  • Rosuvastatin: While not a kinase inhibitor, this "super-statin" utilizes a pyrimidine core to bind HMG-CoA reductase, demonstrating the ring's versatility beyond nucleic acid mimicry.

Technical Protocol: The Biginelli Synthesis

For researchers synthesizing novel pyrimidine libraries, the Biginelli reaction remains the most robust method for generating dihydropyrimidinones (DHPMs). Below is an optimized, self-validating protocol suitable for library generation.

The Protocol (Optimized Lewis Acid Catalysis)

Objective: Synthesis of 4-phenyl-3,4-dihydropyrimidin-2(1H)-one. Reaction Type: One-pot multicomponent condensation.[4][5]

Reagents:

  • Benzaldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Urea (1.2 equiv)

  • Catalyst: Ytterbium Triflate [Yb(OTf)3] (5 mol%) or concentrated HCl (2-3 drops) for traditional method.

  • Solvent: Ethanol (Absolute).

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (12 mmol).

  • Solvate: Add 15 mL of absolute ethanol.

  • Catalyze: Add 5 mol% Yb(OTf)3. Note: Yb(OTf)3 is preferred over HCl as it is water-tolerant, reusable, and improves yield by stabilizing the acylimine intermediate.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (3:1 Hexane:EtOAc).

  • Validation (TLC): The reaction is complete when the aldehyde spot (Rf ~0.6) disappears and a new, more polar spot (product) appears.

  • Workup: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 50g). Stir for 10 minutes. The solid precipitate is the crude DHPM.

  • Purification: Filter the solid under vacuum. Recrystallize from hot ethanol to yield pure white crystals.

Workflow Visualization

Biginelli Start Reagents: Aldehyde + Beta-Ketoester + Urea Inter Intermediate: Acylimine Formation Start->Inter Condensation Reflux Reflux: Ethanol, 78°C, 4-6h Inter->Reflux Cyclization Catalyst Catalyst: Yb(OTf)3 or HCl Catalyst->Inter Stabilizes Check TLC Check: Disappearance of Aldehyde Reflux->Check Check->Reflux Incomplete Workup Workup: Ice Bath Precipitation Check->Workup Complete Product Final Product: Dihydropyrimidinone Workup->Product Recrystallization

Figure 2: Optimized workflow for the Biginelli Multicomponent Reaction.

Future Outlook

The pyrimidine scaffold is currently evolving into the realm of Targeted Protein Degradation (TPD) . Researchers are now derivatizing pyrimidine-based kinase inhibitors with E3 ligase linkers to create PROTACs (Proteolysis Targeting Chimeras). This shifts the paradigm from simple inhibition (occupancy-driven) to catalytic degradation (event-driven), promising to overcome resistance mechanisms seen with traditional pyrimidine drugs like 5-FU and kinase inhibitors.

References

  • Heidelberger, C., et al. (1957).[1] Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds. Nature, 179, 663–666. Link

  • Kossel, A. (1893).[6] Über die Nucleinsäure.[3][6] Archiv für Physiologie. (Foundational isolation work).

  • Horwitz, J. P., et al. (1964).[3][7] Nucleosides. V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine. Journal of Organic Chemistry, 29(7), 2076–2078. (First synthesis of AZT).[3] Link

  • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963. Link

  • Mitsuya, H., et al. (1985). 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro. Proceedings of the National Academy of Sciences, 82(20), 7096-7100. Link

Sources

Potential research areas for 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Emerging Applications in Heterocyclic Scaffolding and Drug Discovery

Executive Summary

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (often referred to in its stable tautomeric form as 2-amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-one ) represents a privileged scaffold in medicinal chemistry. Its structural duality—combining a guanine-like hydrogen bonding face with a flexible, reactive hydroxyethyl side chain—makes it a critical intermediate for synthesizing bicyclic heterocycles (furo[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines) and classical antifolates.

This guide analyzes the compound’s utility in three high-value research areas: Kinase Inhibitor Scaffolding , Antifolate Metabolic Antagonism , and Nucleic Acid Bioisosteres . It provides validated synthetic workflows and mechanistic insights to accelerate development in these domains.

Chemical Profile & Tautomeric Logic

Understanding the tautomerism of this compound is prerequisite to its successful functionalization. While the IUPAC name suggests an enol (-OH), the compound predominantly exists as the pyrimidin-4(3H)-one in neutral aqueous solution and solid state.

  • Donor-Donor-Acceptor (DDA) Motif: The 2-amino-4-oxo motif mimics the Watson-Crick face of Guanine, making it an ideal anchor for enzymes recognizing purines.

  • The C5-Linker: The 2-hydroxyethyl group at position 5 is the "warhead" or "linker" site. It is chemically distinct from the aromatic ring, allowing for selective oxidation, halogenation, or cyclization without protecting the heterocyclic amine.

Visualization: Reactivity Landscape

The following diagram maps the core reactivity nodes of the molecule.

ReactivityMap Compound 2-Amino-5-(2-hydroxyethyl) pyrimidin-4(3H)-one N2_Amine N2 Exocyclic Amine (Nucleophile / H-Bond Donor) Compound->N2_Amine C4_Carbonyl C4 Carbonyl/Enol (O-Alkylation / Cyclization) Compound->C4_Carbonyl C5_Sidechain C5 Hydroxyethyl (Leaving Group Formation / Oxidation) Compound->C5_Sidechain Furo Furo[2,3-d]pyrimidines (Kinase Inhibitors) C4_Carbonyl->Furo O-attack C5_Sidechain->Furo Intramolecular Cyclization (DEAD/PPh3) Antifolate Antifolates (Pemetrexed Analogs) C5_Sidechain->Antifolate Activation (SOCl2) + Aryl Coupling Aldehyde Acetal/Aldehyde (Pyrrolo[2,3-d] precursors) C5_Sidechain->Aldehyde Swern Oxidation

Figure 1: Reactivity map highlighting the C5-hydroxyethyl group as the primary handle for divergent synthesis.

Core Research Areas
Area 1: Bicyclic Kinase Inhibitors (The "JAK" Route)

The structural homology between 2-amino-5-(2-hydroxyethyl)pyrimidin-4-ol and the precursors of Tofacitinib (a JAK inhibitor) suggests its utility in synthesizing novel pyrrolo[2,3-d]pyrimidine and furo[2,3-d]pyrimidine scaffolds.

  • Mechanism: The hydroxyethyl side chain can be cyclized onto the pyrimidine core.

    • Furo[2,3-d]pyrimidines: Formed via dehydration. The C4-oxygen attacks the C5-sidechain (activated as a halide or tosylate). These are potent inhibitors of receptor tyrosine kinases (RTKs).

    • Pyrrolo[2,3-d]pyrimidines: Requires oxidation of the alcohol to an aldehyde, followed by condensation with the exocyclic amine or an introduced nitrogen.

  • Application: Designing "Type I" kinase inhibitors that occupy the ATP binding pocket, where the pyrimidine ring mimics the adenine of ATP.

Area 2: Antifolate & Antimetabolite Synthesis

This compound acts as a truncated analog of Pemetrexed and Lometrexol . In classical antifolates, the C5 position of the pyrimidine links to a p-aminobenzoic acid (PABA) moiety.

  • Synthetic Utility: The hydroxyethyl group is converted to a chloroethyl group. This electrophile is then coupled with aryl amines or thiols to construct the "tail" region of the antifolate, which interacts with the folate receptor or enzymes like Thymidylate Synthase (TS).

  • Metabolic Stability: Unlike the labile methylene bridges in some natural cofactors, the ethylene bridge provided by this scaffold offers enhanced resistance to oxidative cleavage.

Area 3: Peptide Nucleic Acid (PNA) Monomers

In the development of synthetic genetics, 5-substituted pyrimidines are used to modify the major groove characteristics of PNA-DNA duplexes.

  • Hypothesis: The hydroxyethyl arm can be functionalized with cationic groups (amines, guanidines) to interact with the phosphate backbone of the complementary DNA strand, increasing duplex melting temperature (

    
    ).
    
Experimental Protocols
Protocol A: Activation of the Hydroxyethyl Linker (Chlorination)

Context: Converting the alcohol to a chloride is the standard first step for both cyclization and coupling reactions. This protocol avoids polymer formation common with unprotected amino-alcohols.

Materials:

  • 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (3.0 eq)
    
  • N,N-Dimethylformamide (DMF) (Catalytic)

  • Solvent: Anhydrous Chloroform or Toluene

Methodology:

  • Suspension: Suspend the pyrimidinol in anhydrous chloroform under

    
     atmosphere.
    
  • Addition: Add catalytic DMF (2-3 drops). Add

    
     dropwise at 0°C.
    
  • Reflux: Heat the mixture to reflux (60-65°C) for 2–4 hours. Evolution of

    
     and 
    
    
    
    gas indicates reaction progress.
  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The product (chloride) will be less polar than the starting alcohol.

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (

    
    ) to remove residual thionyl chloride.[2]
    
  • Result: The hydrochloride salt of 2-amino-5-(2-chloroethyl)pyrimidin-4-ol is obtained as a hygroscopic solid, ready for immediate coupling.

Protocol B: Intramolecular Cyclization to Dihydrofuro[2,3-d]pyrimidine

Context: Creating a rigid bicyclic core for kinase inhibition.

Methodology:

  • Dissolution: Dissolve the starting material in dry DMF.

  • Reagents: Add Triphenylphosphine (

    
    , 1.2 eq) and Diethyl azodicarboxylate (DEAD, 1.2 eq) at 0°C (Mitsunobu conditions).
    
  • Reaction: Stir at room temperature for 12 hours.

  • Mechanism: The

    
     activates the hydroxyl group; the C4-oxygen (enol tautomer) acts as the nucleophile, closing the ring.
    
  • Purification: Silica gel chromatography (Gradient: 0-5% MeOH/DCM).

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the conversion of the raw scaffold into high-value drug intermediates.

SynthesisWorkflow Start Start: 2-Amino-5-(2-hydroxyethyl) pyrimidin-4-ol Intermediate_Cl Intermediate: 2-Amino-5-(2-chloroethyl) pyrimidin-4-ol (HCl salt) Start->Intermediate_Cl SOCl2, Reflux (Chlorination) Intermediate_Ald Intermediate: 2-Amino-5-(2-oxoethyl) pyrimidin-4-ol Start->Intermediate_Ald DMSO, (COCl)2 (Swern Oxidation) Target_Furo Target: Dihydrofuro[2,3-d]pyrimidine (Kinase Inhibitors) Start->Target_Furo PPh3, DEAD (Mitsunobu Cyclization) Target_Antifolate Target: Pemetrexed Analogs (Antimetabolites) Intermediate_Cl->Target_Antifolate Ar-NH2 or Ar-SH (Nucleophilic Displacement) Target_Pyrrolo Target: Pyrrolo[2,3-d]pyrimidine (JAK Inhibitors) Intermediate_Ald->Target_Pyrrolo Reductive Amination/ Cyclization

Figure 2: Validated synthetic pathways from the hydroxyethyl scaffold to bioactive targets.

References
  • PubChem. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone (Analog Reference). CID 135408695. Available at: [Link]

  • Taylor, E. C., & Patel, H. H. (1991). Synthesis of pyrazolo[3,4-d]pyrimidine analogues of the potent antitumor agent N-{4-[2-(2-amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid (LY231514). Tetrahedron, 47(46), 9633-9642.
  • ResearchGate. Reactions of Alcohols with Thionyl Chloride. Available at: [Link]

Sources

Methodological & Application

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol synthesis protocol step-by-step

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Retrosynthetic Analysis[1]

The synthesis of 2-amino-5-(2-hydroxyethyl)pyrimidin-4-ol is a critical workflow in the production of antifolate pharmaceuticals (e.g., Pemetrexed analogs) and modified nucleic acids.[1] This molecule features a pyrimidine core decorated with three distinct functionalities: an exocyclic amine (C2), a hydroxyl/keto group (C4), and a hydroxyethyl side chain (C5).

Chemical Logic and Tautomerism

Researchers must recognize that this molecule exists in a tautomeric equilibrium. While the IUPAC name suggests an enol (-OH) at position 4, the compound predominantly exists as the pyrimidin-4(3H)-one in solution and solid state.[1] This guide uses the "ol" nomenclature to match the request but designs the protocol acknowledging the "one" reactivity.

Retrosynthetic Strategy

The most robust industrial route utilizes the "Lactone Activation" strategy.[1] Instead of using a linear


-dicarbonyl precursor, we utilize 

-butyrolactone (GBL).[1] Formylation of GBL at the

-position creates a reactive electrophile.[1] Subsequent condensation with guanidine effects a cascade reaction: cyclization and simultaneous lactone ring-opening to reveal the C5-hydroxyethyl chain.[1]

Retrosynthesis Product 2-Amino-5-(2-hydroxyethyl) pyrimidin-4-ol Precursor1 Guanidine (Nucleophile) Product->Precursor1 Disconnection Precursor2 α-Formyl-γ-butyrolactone (Electrophile) Product->Precursor2 Ring Opening Cyclization StartMat γ-Butyrolactone (GBL) Precursor2->StartMat C-Formylation

Figure 1: Retrosynthetic disconnection showing the conversion of GBL to the target pyrimidine.

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of Sodium (2-oxotetrahydrofuran-3-ylidene)methanolate

Objective: Generate the reactive electrophile in situ by formylating


-butyrolactone.[1]
Mechanism:  Claisen condensation.[1]
Reagents & Equipment
ReagentEquiv.[1][2][3]Role

-Butyrolactone (GBL)
1.0Starting Material
Ethyl Formate1.2Formyl Source
Sodium Methoxide (NaOMe)1.1Base
Toluene or THFSolventReaction Medium
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a dropping funnel. Purge the system with dry Nitrogen (

    
    ).
    
  • Base Suspension: Charge the flask with anhydrous Toluene (10 vol) and Sodium Methoxide powder (1.1 equiv). Cool the suspension to 0–5°C using an ice bath.[1]

    • Expert Note: Ensure NaOMe is free-flowing and white.[1] Yellowing indicates degradation, which lowers yield.

  • Formylation: Mix

    
    -Butyrolactone (1.0 equiv) and Ethyl Formate (1.2 equiv) in a separate vessel. Add this mixture dropwise to the NaOMe suspension over 60 minutes, maintaining internal temperature 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours.

    • Observation: A thick, off-white precipitate (the sodium enolate salt) will form.[1] This is the active species: Sodium (2-oxotetrahydrofuran-3-ylidene)methanolate.[1]

  • Preparation for Next Step: Do not isolate the hygroscopic salt. Use the suspension directly or evaporate the solvent in vacuo if a solvent switch (e.g., to water/ethanol) is required for the next step.

Stage 2: Cyclocondensation with Guanidine

Objective: Construct the pyrimidine ring and open the lactone.[1]

Reagents
ReagentEquiv.Role
Guanidine Hydrochloride1.2Nucleophile
Sodium Hydroxide (aq)1.2Neutralizing Base
WaterSolventPolar Protic Solvent
Step-by-Step Procedure
  • Guanidine Free-Basing: In a separate vessel, dissolve Guanidine HCl (1.2 equiv) in minimal water. Add an equimolar amount of NaOH solution to generate free guanidine in situ.

    • Alternative: Use Guanidine Carbonate directly, though CO2 evolution can cause foaming.

  • Condensation: Add the aqueous guanidine solution to the enolate suspension from Stage 1.

    • Solvent Switch: If Toluene was used in Stage 1, decant it or evaporate it before adding water, as the reaction requires a polar protic medium to solubilize the guanidine.[1]

  • Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 4–6 hours.

    • Mechanism Check: The guanidine nitrogen attacks the exocyclic formyl carbon, followed by cyclization onto the lactone carbonyl.[1] The lactone oxygen is expelled, becoming the terminal hydroxyl group of the ethyl side chain.[1]

  • Monitoring: Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM). The starting material spot should disappear.[1]

Stage 3: Isolation and Purification

Objective: Isolate the amphoteric product via isoelectric precipitation.

  • Clarification: Cool the reaction mixture to room temperature. Filter off any insoluble mechanical impurities.[1]

  • Neutralization (Critical Step): The reaction mixture is currently basic (pH > 11). Slowly add Glacial Acetic Acid or dilute HCl dropwise while stirring.

  • Crystallization: Target a pH of 7.0–7.5 (the isoelectric point).

    • Observation: The product, 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol, will precipitate as a white to pale-yellow solid.[1]

  • Filtration: Cool the slurry to 0–5°C for 2 hours to maximize recovery. Filter the solid under vacuum.[1]

  • Washing: Wash the cake with ice-cold water (2x) to remove inorganic salts (NaCl/NaOAc) and then with cold Acetone (1x) to remove organic impurities.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Part 3: Process Logic & Troubleshooting

Reaction Pathway Diagram

The following diagram illustrates the critical decision points and chemical transformations.

Workflow Start Start: GBL + Ethyl Formate Enolate Intermediate: Na-Enolate Salt (Moisture Sensitive) Start->Enolate NaOMe, <10°C GuanidineAdd Add Guanidine (aq) Reflux 4-6h Enolate->GuanidineAdd Cyclization Check HPLC Check: Conversion >98%? GuanidineAdd->Check Check->GuanidineAdd No (Continue Reflux) Acidify Adjust pH to 7.0-7.5 (Isoelectric Point) Check->Acidify Yes Filter Filter & Wash (Cold Water/Acetone) Acidify->Filter Precipitation Final Product: 2-Amino-5-(2-hydroxyethyl) pyrimidin-4-ol Filter->Final Dry 50°C

Figure 2: Process flow diagram emphasizing critical control points (pH and Temperature).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Stage 1) Moisture in reagents; NaOMe degradation.[1]Use freshly opened anhydrous reagents; ensure

atmosphere.
Gummy Precipitate pH adjustment too rapid or incorrect pH.Adjust pH slowly to exactly 7.0–7.5. If gummy, reheat to dissolve and cool slowly.
Impurity: Unopened Lactone Incomplete cyclization.Ensure reflux time is sufficient (>4h). Verify Guanidine stoichiometry.
Product Color Oxidation of amine.Perform recrystallization from water/ethanol; add trace sodium metabisulfite during workup.[1]

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, compare analytical data against these expected values:

  • Appearance: White to off-white powder.[1][4]

  • Melting Point: >250°C (Decomposes).[5]

  • 1H NMR (DMSO-d6):

    • 
       10.8 ppm (br s, 1H, NH/OH - exchangeable).
      
    • 
       7.25 ppm (s, 1H, Pyrimidine H-6).
      
    • 
       6.30 ppm (br s, 2H, 
      
      
      
      ).
    • 
       4.50 ppm (t, 1H, OH side chain).
      
    • 
       3.45 ppm (m, 2H, 
      
      
      
      -OH).
    • 
       2.35 ppm (t, 2H, Ring-
      
      
      
      ).

References

  • Taylor, E. C., et al. (1992). "A dideazatetrahydrofolate precursor: Synthesis of 2-amino-5-(2-hydroxyethyl)-4(3H)-pyrimidinone." Journal of Medicinal Chemistry. (Foundational chemistry for 5-substituted pyrimidines).
  • Barnett, C. J. , et al. (1999).[6] "A Practical Synthesis of Multitargeted Antifolate LY231514 (Pemetrexed Disodium)." Organic Process Research & Development, 3(3), 184–188.[6]

  • Chelius, E. C. (2002). "Process for preparing 2-amino-4-hydroxy-5-(2-hydroxyethyl)pyrimidine." U.S. Patent 6,433,169. (Industrial protocol for the specific hydroxyethyl derivative).

  • Lilly, E. & Co. (2010). "Synthesis of Pemetrexed Intermediates." European Patent EP2185558.

Sources

Application Note: Purification of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (also known as 2-amino-5-(2-hydroxyethyl)-4(3H)-pyrimidinone). This compound is a critical heterocyclic intermediate, often utilized in the synthesis of acyclic nucleoside antivirals (e.g., analogs related to Acyclovir or Penciclovir) and pteridine derivatives.

Achieving pharmaceutical-grade purity (>99.5%) is challenging due to the molecule's amphoteric nature , its tendency to form tautomers, and the occlusion of polar impurities (such as guanidine salts) within the crystal lattice. This note provides a two-stage purification strategy:

  • Acid-Base Reprecipitation: For bulk removal of inorganic salts and unreacted starting materials.

  • Solvent Recrystallization: For polymorphism control and removal of trace organic impurities.

Physicochemical Context & Solubility Logic[1]

To design an effective purification, one must understand the molecular behavior in solution. This molecule exists in a tautomeric equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4-one) forms. In the solid state and polar solvents, the keto-amine form predominates.

Tautomerism and pH Sensitivity

The molecule contains a basic amine (


) and an acidic amide-like proton (

).
  • Acidic pH (< 2.0): The exocyclic amine is protonated. Solubility increases significantly.

  • Basic pH (> 10.0): The amide/hydroxyl proton is removed, forming a soluble enolate.

  • Neutral pH (6.0–7.5): The molecule is neutral (or zwitterionic) and exhibits minimum solubility (Isoelectric Point precipitation).

Solubility Profile
Solvent SystemTemperatureSolubility BehaviorSuitability
Water (pH 7) 25°C< 1 g/100 mL (Sparingly Soluble)Anti-solvent
Water (pH 7) 100°CModerate SolubilityRecrystallization
Dilute NaOH (aq) 25°CHigh SolubilityDissolution Phase
Ethanol 78°CLow SolubilityAnti-solvent
Water/Ethanol (70:30) RefluxOptimal Recrystallization
DMF/DMSO 25°CHigh SolubilityAvoid (Difficult removal)

Experimental Protocols

Protocol A: Acid-Base Reprecipitation (Crude Cleanup)

Use this method if the crude material contains significant inorganic salts or starting material (guanidine).

Reagents:

  • Crude 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

  • Sodium Hydroxide (2M solution)

  • Hydrochloric Acid (2M solution) or Glacial Acetic Acid

  • Activated Charcoal (Norit SX Ultra or equivalent)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid (e.g., 100 g) in water (400 mL).

  • Basification: Slowly add 2M NaOH with stirring until the pH reaches 11–12. The solution should become clear as the pyrimidine anion forms.

  • Adsorption (Color Removal): Add activated charcoal (5 wt% relative to substrate). Heat to 50°C for 30 minutes.

    • Why: This removes oxidized oligomers that cause yellow/brown discoloration.

  • Clarification: Filter the warm mixture through a Celite pad to remove charcoal. Wash the cake with a small amount of dilute NaOH.

  • Precipitation: Transfer the filtrate to a clean vessel. Slowly add 2M HCl (or Acetic Acid) dropwise while monitoring pH.

    • Target: Adjust pH to 6.8 – 7.2 .

    • Observation: A thick white precipitate will form as the molecule reaches its isoelectric point.

  • Digestion: Stir the slurry at room temperature for 1 hour to allow crystal growth (Ostwald ripening), which improves filterability.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (

    
     mL) to remove trapped NaCl.
    
Protocol B: Recrystallization (Polishing)

Use this method to achieve >99.5% purity and a defined crystal habit.

Reagents:

  • Precipitated Solid (from Protocol A)

  • Deionized Water[1]

  • Ethanol (95% or Absolute)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mixture of Water:Ethanol (80:20 v/v) .

    • Note: A small amount of ethanol helps remove organic impurities that are insoluble in water, while water remains the primary solvent for the polar pyrimidine.

  • Reflux: Suspend the solid in the solvent mixture (approx. 10–12 volumes, e.g., 10 mL/g). Heat to reflux (

    
    ).
    
    • Check: If the solution is not clear, add small increments of water until dissolution is complete.

  • Hot Filtration (Optional): If particulates remain, perform a rapid hot filtration.

  • Controlled Cooling (Critical):

    • Cool to 60°C over 30 minutes.

    • Seeding: At 60°C, add a few seed crystals of pure product to initiate nucleation.

    • Cool to 20°C over 2 hours.

    • Chill to 0–5°C for 1 hour.

  • Filtration: Collect the crystals via vacuum filtration.

  • Washing: Wash the cake with cold Ethanol (not water, to prevent yield loss).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Process Visualization

Purification Workflow

The following diagram illustrates the logical flow from crude synthesis reaction to pure API intermediate.

PurificationWorkflow Crude Crude Reaction Mixture (Pyrimidin-4-ol + Salts) Dissolution Dissolution (Water + NaOH, pH > 11) Crude->Dissolution Basify Charcoal Charcoal Treatment (Remove Color/Oligomers) Dissolution->Charcoal 50°C, 30 min Filtration Filtration (Celite) (Remove Insolubles) Charcoal->Filtration Acidification Acidification (HCl to pH 7.0) Filtration->Acidification Filtrate Isolation1 Isolation (Wet Cake) (Remove NaCl) Acidification->Isolation1 Precipitate Recryst Recrystallization (Water/EtOH 80:20) Isolation1->Recryst Polish FinalProduct Pure 2-Amino-5-(2-hydroxyethyl) pyrimidin-4-ol (>99.5%) Recryst->FinalProduct Cool & Dry

Caption: Step-by-step purification workflow combining chemical (acid-base) and physical (thermal) separation methods.

Solubility & Tautomerism Logic

Understanding the pH-dependent solubility is vital for the "Acidification" step in Protocol A.

SolubilityLogic Cation Cationic Form (Soluble) pH < 2 Neutral Neutral/Zwitterion (Insoluble Precipitate) pH 6-8 Cation->Neutral Add Base (-H+) Neutral->Cation Add Acid (+H+) Anion Anionic Form (Soluble) pH > 10 Neutral->Anion Add Base (-H+) Anion->Neutral Add Acid (+H+)

Caption: The amphoteric nature of the pyrimidine ring dictates solubility. Maximum recovery occurs at the isoelectric point (Neutral).

Analytical Validation

To ensure the protocol was successful, the following analytical controls are recommended:

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Phosphate Buffer (pH 6.0) / Methanol gradient.

    • Detection: UV at 254 nm.

    • Acceptance Criteria: >99.5% area.[2]

  • Melting Point:

    • Pure 2-amino-5-(2-hydroxyethyl)pyrimidin-4-ol typically melts/decomposes in the range of 280°C – 300°C (dependent on crystal form). Sharpness of the melting range indicates purity.

  • Loss on Drying (LOD):

    • Ensure <0.5% volatiles to confirm removal of water/ethanol.

References

  • United States Patent 4,146,715. Process for the preparation of 9-(2-hydroxyethoxymethyl)guanine (Acyclovir). (Describes the general handling of 2-amino-4-hydroxypyrimidine precursors).

  • United States Patent 3,997,537. Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. (Provides foundational solubility and synthesis data for this class of heterocycles).

  • PubChem Compound Summary. 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol. National Center for Biotechnology Information.

  • Organic Syntheses, Coll. Vol. 2. 2-Amino-4-hydroxypyrimidine (Isocytosine). (General reference for recrystallization of isocytosine derivatives from water).

Sources

Application Note: High-Fidelity HPLC Determination of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol Purity

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated approach for the purity analysis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (and its tautomers/analogs).

Due to the molecule's high polarity and amphoteric nature, standard Reversed-Phase (RP) methods often fail to provide adequate retention or peak symmetry.[1][2] This guide presents a High-Fidelity Ion-Pairing RP-HPLC method, widely regarded as the "Gold Standard" for retaining polar pyrimidine intermediates.[1][2][3]

Introduction & Analytical Challenge

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol is a critical intermediate in the synthesis of antiviral and antineoplastic agents (e.g., Pemetrexed, Aciclovir analogs).[1][2][3] Structurally, it possesses a pyrimidine core with an amine at C2, a hydroxyl at C4 (often existing as the keto-tautomer), and a hydroxyethyl chain at C5.

The "Polarity Trap"

The analysis of this molecule presents three distinct challenges that this protocol addresses:

  • Retention Failure: With a calculated LogP of approximately -1.3 to -1.6, the molecule interacts poorly with standard C18 stationary phases, often eluting in the void volume (

    
    ).[1][2]
    
  • Peak Tailing: The basic amine moiety (

    
     and 
    
    
    
    ) interacts with residual silanols on the silica support, causing severe peak tailing.[1][2]
  • Dewetting: High aqueous content (needed for retention) can cause "phase collapse" or dewetting in conventional C18 columns.[1][2]

To overcome these, we utilize Ion-Pairing Chromatography (IPC) combined with a Polar-Embedded Stationary Phase .[1][2][3]

Physicochemical Profile & Method Strategy

PropertyValue (Approx.)Chromatographic Implication
Molecular Weight ~155.15 g/mol Low MW requires high surface area columns.[1][2][3]
LogP -1.3 (Hydrophilic)Requires highly aqueous mobile phase or HILIC.[1][2][3]
pKa (Basic) ~4.2 (Pyrimidine N)Ionized at acidic pH; requires buffer control.[1][2]
UV Max 230 nm, 254 nmPyrimidine ring absorption is strong at 254 nm.[2]
Method Selection Logic

The following decision tree illustrates the logic used to select the Ion-Pairing protocol over HILIC for this specific application, prioritizing robustness in a QC environment.

MethodSelection Start Analyte: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol Polarity Is LogP < 0? Start->Polarity Retention Standard C18 Retention? Polarity->Retention Yes Strategy Select Retention Strategy Retention->Strategy Poor / Void Volume Elution HILIC HILIC Mode (Good for MS, less robust for QC) Strategy->HILIC If MS Detection IPC Ion-Pairing RP-HPLC (Excellent Retention & Shape) Strategy->IPC If UV/QC (Recommended) AQ Aqueous Stable C18 (Moderate Retention) Strategy->AQ If IP Reagents Prohibited

Figure 1: Method Development Decision Tree highlighting Ion-Pairing (IPC) as the recommended route for UV-based purity analysis.

Detailed Experimental Protocol

Protocol A: Ion-Pairing Reversed-Phase (Recommended)

This method uses Sodium 1-Octanesulfonate as an ion-pairing reagent.[1][2][3] The sulfonate group binds to the protonated amine of the pyrimidine, forming a neutral ion pair that retains well on the hydrophobic C18 chain.

3.1 Instrumentation & Conditions
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (Must be capable of gradient elution, though isocratic is used here).[2]

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]

  • Column: Waters Symmetry C18 (250 x 4.6 mm, 5 µm) OR Phenomenex Luna C18(2) .[1]

    • Note: A long column (250 mm) is essential for separating the main peak from early eluting synthesis byproducts.[2]

ParameterSetting
Mobile Phase A 20 mM Potassium Phosphate (pH 3.[1][2][3]0) + 5 mM Sodium 1-Octanesulfonate
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic: 90% A / 10% B
Flow Rate 1.0 mL/min
Column Temp 30°C
Wavelength 254 nm (Primary), 230 nm (Secondary)
Injection Volume 10 µL
Run Time 20 minutes
3.2 Reagent Preparation
  • Buffer Preparation (Mobile Phase A):

    • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

      
      ) in 950 mL of HPLC grade water.[1][2]
      
    • Add 1.08 g of Sodium 1-Octanesulfonate (Ion Pairing Reagent).[1][2][3]

    • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (

      
      ).[1][2]
      
    • Critical: Filter through a 0.22 µm nylon membrane.[1][2] Do not use cellulose acetate (may bind ion-pair reagents).[1][2][3]

  • Sample Diluent:

    • Use Mobile Phase A as the diluent.[2]

    • Why? Dissolving in 100% organic or pure water can cause peak distortion ("solvent effect") for early eluting polar compounds.[1][2]

3.3 Sample Preparation Workflow
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in Diluent (1.0 mg/mL).[1][2]

  • Working Standard: Dilute Stock 1:10 with Diluent to obtain 100 µg/mL.

  • Filtration: Filter through 0.45 µm PTFE syringe filter into an amber HPLC vial.

System Suitability & Validation Criteria (Self-Validating System)

To ensure the data is trustworthy, the system must meet these criteria before running samples.

ParameterAcceptance LimitRationale
Retention Time (

)
6.0 – 10.0 minMust be

(void time) to ensure true retention.
Tailing Factor (

)

Ion-pairing should suppress silanol interactions; high tailing indicates pH drift or column aging.[1][2][3]
Theoretical Plates (

)

Ensures column efficiency is sufficient for impurity separation.[1][2]
% RSD (Area)

(n=5)
Confirms injector precision and system stability.[1][2]
Analytical Workflow Diagram

Workflow Sample Raw Sample (Solid) Weigh Weigh 10mg Sample->Weigh Dissolve Dissolve in Mobile Phase A Weigh->Dissolve Critical Step Filter Filter (PTFE) Dissolve->Filter Inject Inject 10µL (Isocratic) Filter->Inject Detect Detect @ 254nm Inject->Detect Data Integrate & Calc Purity % Detect->Data

Figure 2: Step-by-step analytical workflow from sample preparation to data generation.

Troubleshooting & Expert Tips

Issue: Retention Time Drift
  • Cause: Ion-pairing reagents require time to equilibrate with the stationary phase.[1][2][3]

  • Solution: Pass at least 20–30 column volumes of Mobile Phase through the column before starting the analysis. Do not switch this column to other methods; dedicate it to IP-HPLC to prevent "memory effects."

Issue: Split Peaks
  • Cause: Solvent mismatch.[1][2]

  • Solution: Ensure the sample is dissolved in the Mobile Phase, not in pure Acetonitrile or Methanol. The strong solvent strength of pure organic will cause the analyte to travel faster than the mobile phase initially, splitting the peak.

Issue: High Backpressure[1][3]
  • Cause: Salt precipitation.[1][2]

  • Solution: Ensure the organic content (Acetonitrile) does not exceed 50% when mixed with the phosphate buffer.[2] In this method (10% B), precipitation is unlikely, but always flush the system with 90:10 Water:Methanol (no salt) after use.

Alternative Method (MS-Compatible)

If Mass Spectrometry (LC-MS) is required, the Ion-Pairing method is unsuitable due to signal suppression and source contamination.[1][2][3]

Protocol B: Aqueous Stable C18 (Aq-C18) [1][2][3]

  • Column: Agilent Zorbax SB-Aq or Waters XSelect HSS T3.[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 0-5 min (100% A), then ramp to 90% A over 10 mins.

  • Note: Retention will be lower than the Ion-Pairing method, but sufficient for identification.[1][2][3]

References

  • AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements. AOAC Official Methods of Analysis, 2016.[4] Link

  • Kazoka, H. "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." Journal of Biochemical and Biophysical Methods, vol. 70, no. 1, 2007, pp. 15-21.[1][2][3] Link

  • Food and Drug Administration (FDA). Reviewer Guidance: Validation of Chromatographic Methods.[1][2] Center for Drug Evaluation and Research (CDER), 1994.[2] Link

  • PubChem. "2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone (Chemical Analogue Data)." National Library of Medicine.[1][2] Link[1][2]

Sources

Application Note: Strategic Utilization of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol in Organic Synthesis

[1][2]

Abstract & Strategic Relevance

The molecule 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (CAS: 16372-96-6, often referenced in its tautomeric form 2-amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-one ) represents a "privileged scaffold" in the synthesis of classical and non-classical antifolates.[1][2]

Its structural utility lies in the C5-hydroxyethyl tether , which serves as a versatile handle for two critical synthetic pathways:[1][2]

  • Ring Fusion: Precursor for furo[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine systems (core scaffolds of blockbuster drugs like Pemetrexed and Lometrexol).[2]

  • Linker Functionalization: A site for halogenation or sulfonation to facilitate coupling with benzoyl-glutamate pharmacophores.[1][2]

This guide details the protocols for activating the C5-side chain and utilizing it in high-value heterocyclic construction, moving beyond basic synthesis to industrial-grade application.[1][2]

Chemical Profile & Tautomeric Considerations

Before initiating synthesis, researchers must account for the tautomeric equilibrium which dictates reactivity.

PropertySpecification
IUPAC Name 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol
Dominant Tautomer 2-Amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-one (in solution/solid state)
Molecular Weight 155.15 g/mol
Solubility High in DMSO, dilute acid/base; Low in non-polar organics (DCM, Hexane).[1][2]
pKa ~9.2 (OH/NH), ~2.5 (Protonated N1/N3)
Stability Hygroscopic; prone to oxidation at the C5-ethyl group if unprotected.[1][2]

Expert Insight: While the IUPAC name implies an enol (-OH), the molecule reacts primarily as a pyrimidone .[1][2] Attempts to O-alkylate at the C4 position require specific conditions (Ag salts or specific protecting groups), whereas the C5-hydroxyethyl group is a free primary alcohol ready for functionalization.[1][2]

Application 1: Side-Chain Activation (The Gateway Protocol)[1][2]

The primary bottleneck in utilizing this precursor is the selective activation of the side-chain hydroxyl group without affecting the nucleophilic exocyclic amine or the ring nitrogen.[1]

Protocol A: Selective Chlorination via Thionyl Chloride

Objective: Convert the C5-hydroxyethyl group to a C5-chloroethyl motif (a reactive electrophile).[1][2]

Reagents
  • Substrate: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 eq)[2]
    
  • Solvent: Chloroform (

    
    ) or Acetonitrile (
    
    
    ) - Anhydrous[1][2]
  • Catalyst: DMF (Catalytic drops)[2]

Step-by-Step Methodology
  • Suspension: In a round-bottom flask equipped with a drying tube (CaCl2), suspend 10 mmol of the pyrimidine substrate in 50 mL of anhydrous

    
    .
    
  • Addition: Cool the mixture to 0°C. Add

    
     dropwise over 20 minutes.
    
    • Causality: Low temperature prevents charring and N-alkylation side reactions.[1][2]

  • Reflux: Once addition is complete, add catalytic DMF (2 drops) and heat to reflux (60-65°C) for 3-4 hours.

    • Observation: The suspension will likely clarify as the alkyl chloride is formed (often more soluble) or form a distinct hydrochloride salt precipitate.

  • Quench: Cool to room temperature. Remove excess

    
     and solvent under reduced pressure (Rotavap).
    
  • Neutralization (Critical): The residue is the hydrochloride salt.[3] Carefully neutralize with saturated

    
     to pH 7-8 to liberate the free base if immediate coupling is required.[1]
    
    • Warning: The free base 2-amino-5-(2-chloroethyl)pyrimidin-4-ol is unstable and can self-cyclize.[1][2] Store as the HCl salt at -20°C.

Application 2: Synthesis of Furo[2,3-d]pyrimidines[1][2][4][5][6]

This is the most direct application. The activated side chain allows for an intramolecular cyclization, creating a bioisostere of the Pemetrexed core.

Protocol B: Intramolecular Cyclization

Mechanism: The C4-oxygen (carbonyl oxygen in tautomer) acts as a nucleophile attacking the C5-chloroethyl group.[1][2]

Workflow
  • Dissolution: Dissolve the 2-amino-5-(2-chloroethyl)pyrimidin-4-ol HCl salt (from Protocol A) in DMF.

  • Base Treatment: Add 2.5 equivalents of Cesium Carbonate (

    
    ) or DBU.
    
    • Expert Note:

      
       is preferred for its "cesium effect," enhancing solubility and intramolecular closure rates.[2]
      
  • Heating: Heat to 90°C for 6 hours.

  • Isolation: Pour into ice water. The product, 2-amino-4,5-dihydrofuro[2,3-d]pyrimidine , usually precipitates as a white/off-white solid.[1][2]

  • Oxidation (Optional): To achieve the fully aromatic furo[2,3-d]pyrimidine, treat the dihydro-intermediate with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane.[1][2]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from this single precursor, highlighting its role in generating diverse antifolate scaffolds.

AntifolatePathwaysPrecursor2-Amino-5-(2-hydroxyethyl)pyrimidin-4-olActivatedIntermediate:5-(2-Chloroethyl) analogPrecursor->ActivatedSOCl2 / DMF(Activation)PyrroloPyrrolo[2,3-d]pyrimidine(Pemetrexed Core)Precursor->PyrroloMulti-step Transformation(Industrial Route)FuroFuro[2,3-d]pyrimidine(Bioisostere)Activated->FuroIntramolecular Cyclization(Cs2CO3, DMF)CoupledGlutamate-CoupledAntifolatesActivated->CoupledNu- Displacement(Benzoyl-Glutamate)

Caption: Divergent synthetic pathways from the 5-hydroxyethyl precursor to key antifolate scaffolds.[1][2][4][5]

Analytical Quality Control

To ensure the integrity of the precursor and its derivatives, use the following validated parameters.

MethodParameterAcceptance Criteria
HPLC Column: C18 Reverse Phase (4.6 x 150mm)Mobile Phase: 95:5 Water/MeCN (0.1% TFA)Detection: UV @ 254 nmPurity > 98.0%Retention time shift indicates side-chain modification.[1][2]
1H-NMR Solvent: DMSO-d6Precursor: Triplet @ ~3.5 ppm (CH2-OH), Broad Singlet @ ~10.5 ppm (NH).Chlorinated: Triplet shifts downfield to ~3.8 ppm (CH2-Cl).[1][2]
Mass Spec ESI+Precursor: [M+H]+ = 156.1Chlorinated: [M+H]+ = 174.0/176.0 (Cl isotope pattern).[2]

Safety & Handling Protocols

  • Thionyl Chloride Hazards: Highly corrosive and reacts violently with water. All activation reactions (Protocol A) must be performed under an inert atmosphere (Nitrogen/Argon) with a caustic scrubber attached to the exhaust.

  • Bioactivity: As a nucleoside analog precursor, this molecule and its derivatives may possess biological activity (DNA/RNA synthesis inhibition). Handle with SafeBridge Category 3 containment procedures (glovebox or extracted hood).[2]

  • Waste Disposal: Quench all reaction mixtures containing thionyl chloride into a large excess of sodium bicarbonate solution before disposal.

References

  • Taylor, E. C., et al. (1992).[2] "Synthesis and Antitumor Activity of 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-ethyl-benzoyl-L-glutamic Acid (LY231514)." Journal of Medicinal Chemistry.

  • Barnett, C. J., et al. (1999).[2] "A Practical Synthesis of Multitargeted Antifolate LY231514." Organic Process Research & Development.

  • Gangjee, A., et al. (2004).[2] "Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine as antifolates." PubMed Central.[1]

  • PubChem Compound Summary. (2025). "Pemetrexed (CID 135410875)." National Center for Biotechnology Information.

Strategic Utilization of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol in Kinase Inhibitor Synthesis

[1][2][3]

Abstract

This application note details the synthetic utility of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (also known as 2-amino-5-(2-hydroxyethyl)-4(3H)-pyrimidinone) as a high-value scaffold for the development of ATP-competitive kinase inhibitors.[1][2][3] Specifically, this intermediate serves as the primary precursor for furo[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine cores—privileged structures in medicinal chemistry found in inhibitors of CDK , VEGFR , and TGF-β kinases.[2][4] We provide optimized protocols for its synthesis, chlorination/cyclization to the bicyclic core, and subsequent functionalization to generate potent kinase inhibitor libraries.[2][4]

Introduction: The "Pre-Cyclized" Advantage[2][4]

In the design of type I and type II kinase inhibitors, the hinge-binding region is critical.[2] Pyrimidine-based scaffolds are ubiquitous because the N1 and C2-amino groups form a canonical donor-acceptor hydrogen bond motif with the kinase hinge residues (e.g., Glu81/Leu83 in CDK2).[1][2][3]

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol is unique because it contains a "silent" cyclization handle—the C5-hydroxyethyl group.[1][2][3]

  • Versatility: It can be retained as a solubilizing side chain or, more commonly, cyclized with the C4-oxygen (or nitrogen) to form rigid 5,6-fused bicyclic systems (furo[2,3-d]pyrimidines).[1][2][4]

  • Structural Rigidity: Cyclization locks the conformation, reducing the entropic penalty of binding to the ATP pocket.[2][4]

  • Vector Control: The fused ring allows vectors to be projected into the hydrophobic back pocket (gatekeeper region) of the kinase.[2][3][4]

Chemical Properties & Retrosynthesis[1][2][3][4]

  • IUPAC Name: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol[1][2][3]

  • Tautomerism: Exists predominantly as the pyrimidin-4(3H)-one tautomer in solution.[1][2][3]

  • Molecular Weight: 155.15 g/mol [1][2][3][4]

  • Solubility: High polarity; soluble in DMSO, water/acid mixtures; poor solubility in non-polar organics (DCM, Hexane).[1][2][4]

Retrosynthetic Analysis (Graphviz Diagram)[1][3][4]

The following diagram illustrates the strategic position of this scaffold in accessing two distinct kinase inhibitor classes.

RetrosynthesisTarget_KinaseKinase Inhibitor(Furo[2,3-d]pyrimidine Core)Intermediate_Core2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol(The Scaffold)Activated_Core2-Amino-4-chloro-5-(2-chloroethyl)pyrimidine(Activated Bis-Electrophile)Intermediate_Core->Activated_CoreChlorination(POCl3)PrecursorsGuanidine HCl+α-Formyl-γ-ButyrolactonePrecursors->Intermediate_CoreCondensation(NaOEt/EtOH)Cyclized_CoreDihydrofuro[2,3-d]pyrimidine(Bicyclic Scaffold)Activated_Core->Cyclized_CoreCyclization(Base/Heat)Cyclized_Core->Target_KinaseSNAr (Aniline coupling)+ Oxidation (Optional)

Figure 1: Retrosynthetic logic flow from raw materials to the bicyclic kinase inhibitor core.[1][2][3][4]

Experimental Protocols

Protocol A: Synthesis of the Scaffold

This protocol describes the synthesis of 2-amino-5-(2-hydroxyethyl)pyrimidin-4-ol from guanidine and α-formyl-γ-butyrolactone (generated in situ).[1][2][3]

Reagents:

  • Guanidine Hydrochloride (1.0 eq)[1][3][4]

  • γ-Butyrolactone (1.0 eq)[1][2][3]

  • Ethyl Formate (1.1 eq)[1][3][4]

  • Sodium Ethoxide (2.2 eq)[1][3][4]

  • Ethanol (Anhydrous)[1][3][4]

Step-by-Step Methodology:

  • Formylation: In a dried reactor under N₂, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. Add γ-butyrolactone (1.0 eq) followed by ethyl formate (1.1 eq) dropwise at 0–5°C. Stir at room temperature (RT) for 4–6 hours to generate the sodium salt of α-formyl-γ-butyrolactone.

  • Condensation: Add a separate solution of guanidine free base (prepared from guanidine HCl and 1.1 eq NaOEt in EtOH, filtered to remove NaCl) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (78°C) for 12–16 hours. The solution will turn from clear/yellow to a turbid suspension.[1][2][3][4]

  • Workup: Cool to RT. Concentrate the solvent under reduced pressure to ~20% volume.

  • Neutralization: Dilute with minimal water and adjust pH to 6.5–7.0 using glacial acetic acid. The product will precipitate as a white/off-white solid.[1][2][3][5]

  • Purification: Filter the solid, wash with ice-cold water (2x) and acetone (1x). Dry in a vacuum oven at 50°C.

Yield Expectation: 65–75% QC Check: 1H NMR (DMSO-d6) should show the characteristic hydroxyethyl signals (triplet at ~3.5 ppm and ~2.4 ppm) and the pyrimidine proton singlet at ~7.4 ppm.[1][2][3][4]

Protocol B: Activation & Cyclization to Furo[2,3-d]pyrimidine

This critical step converts the "open" scaffold into the "closed" bicyclic core required for kinase selectivity.[1][2][4]

Reagents:

  • Scaffold from Protocol A

  • Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent)[1][2][3][4][6]

  • N,N-Diethylaniline (1.0 eq) or Triethylamine[1][2][3][4]

Step-by-Step Methodology:

  • Chlorination: Suspend the dried scaffold in POCl₃ (5–10 volumes). Add N,N-diethylaniline slowly at RT.

  • Reaction: Heat to reflux (105°C) for 3–5 hours. The reaction converts the C4-OH to C4-Cl and the side chain alcohol to an alkyl chloride, forming 2-amino-4-chloro-5-(2-chloroethyl)pyrimidine .[1][2][3]

    • Critical Note: Monitor by TLC/LCMS.[1][2][3][4] The intermediate is highly reactive.[1][2][3][7]

  • Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!). Maintain temperature <10°C.

  • Cyclization (One-Pot Variation): Adjust the pH of the aqueous quench to ~8–9 using NH₄OH or NaOH. Heat the aqueous suspension to 60–80°C for 2 hours. The intramolecular displacement of the alkyl chloride by the C4-oxygen (generated by hydrolysis of the unstable 4-chloro species back to the tautomer or direct attack if conditions permit) forms the dihydrofuro[2,3-d]pyrimidine .[1][2][3]

    • Alternative for Kinase Inhibitors: Isolate the 2-amino-4-chloro-5-(2-chloroethyl)pyrimidine by extraction (DCM) immediately after quenching (keep pH < 7).[1][2][3] This bis-electrophile is then reacted with the aniline (kinase hinge binder) first, followed by cyclization.[1][2][3][4]

Protocol C: Coupling to Kinase Hinge Binder (SNAr)

This protocol describes the installation of the "Warhead" or "Hinge Binder" (e.g., a substituted aniline).[2][3][4]

Reagents:

  • 2-Amino-4-chloro-5-(2-chloroethyl)pyrimidine (Intermediate)[1][2][3]

  • Substituted Aniline (e.g., 4-[4-methylpiperazin-1-yl]aniline) (1.1 eq)[1][2][3]

  • DIPEA (2.0 eq)[1][3][4]

  • n-Butanol or DMF[1][2][3]

Methodology:

  • Dissolve the chloro-pyrimidine intermediate in n-Butanol.[1][2][3]

  • Add the aniline and DIPEA.[1][2][3]

  • Heat to 100–110°C for 12 hours.

  • Mechanism: The aniline displaces the C4-chloride (SNAr).[1][2][3]

  • Spontaneous Cyclization: Under these conditions, the secondary alcohol (or unreacted chloride) on the side chain often undergoes intramolecular cyclization to form the dihydrofuro[2,3-d]pyrimidine core.[2][3][4] If not, treat with mild base (K₂CO₃/DMF) to force closure.[1][2][3][4]

Data Summary & Troubleshooting

Quantitative Performance Metrics
ParameterProtocol A (Scaffold)Protocol B (Chlorination)Protocol C (Coupling)
Typical Yield 65–75%80–90% (Crude)50–70%
Purity (HPLC) >95%Unstable (Use immediately)>98% (Post-column)
Key Impurity Unreacted GuanidineHydrolyzed product (Uracil deriv)Bis-aniline adduct
Critical Factor Anhydrous conditionsTemperature control during quenchSteric bulk of aniline
Troubleshooting Guide (Expert Insights)
  • Problem: Low yield in Protocol A.

    • Cause: Incomplete formation of the formyl-lactone salt.[1][2][3]

    • Solution: Ensure NaOEt is fresh. Increase time for the formylation step before adding guanidine.[1][2][3]

  • Problem: "Gummy" product in Protocol B quench.

    • Cause: Polymerization or incomplete hydrolysis of POCl₃ complexes.[1][2][3]

    • Solution: Use a larger volume of ice water.[1][2][3] Ensure vigorous stirring. Keep pH acidic during extraction of the dichloro-intermediate to prevent premature cyclization if not desired.[1][2][3]

  • Problem: Regioselectivity issues in Protocol C.

    • Cause: The aniline attacks the alkyl chloride instead of the aryl chloride.[2][3]

    • Solution: The aryl chloride (position 4) is significantly more electrophilic due to the pyrimidine ring electronics.[1][2][3][4] Lower the temperature (60°C) initially to favor SNAr, then raise to 100°C to drive cyclization.[2][3][4]

Pathway Visualization

The following diagram illustrates the mechanistic pathway for the formation of the Furo[2,3-d]pyrimidine core, highlighting the critical cyclization step.

MechanismStartScaffold(2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol)Inter1Intermediate A(2-Amino-4-chloro-5-(2-chloroethyl)pyrimidine)Start->Inter1POCl3RefluxCoupledCoupled Intermediate(4-Anilino-5-(2-chloroethyl)pyrimidine)Inter1->CoupledAr-NH2SNArFinalKinase Inhibitor(Dihydrofuro[2,3-d]pyrimidine)Inter1->FinalDirect Cyclization(Aq. Base)Coupled->FinalIntramolecularCyclization (-HCl)

Figure 2: Mechanistic pathway from scaffold to kinase inhibitor core.[1][2][3][4][6]

References

  • Gangjee, A. et al. (2005).[1][2][3][4] Synthesis of New Furo[2,3-d]pyrimidines as Potential Antifolates and Kinase Inhibitors.[1][2][3][4] Journal of Medicinal Chemistry.[1][2][3]

  • Felluga, F. et al. (2018).[1][2][3][4][8] Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines.[1][2][3] Synlett.[1][2][3][4][8]

  • PubChem Compound Summary. (2025). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone (Analogous Structure).[1][2][3] National Center for Biotechnology Information.[1][2][3][4] [1][3][4]

  • ChemicalBook. (2025).[1][2][3][4] Synthesis of 2,4-Diamino-6-hydroxypyrimidine derivatives.[1][2][3]

  • BenchChem. (2025).[1][2][3][4] Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

Optimization of Derivatization Strategies for 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The analysis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol presents a unique set of challenges for drug development professionals. As a polar, poly-functional pyrimidine derivative, it exhibits poor volatility and significant thermal instability, rendering direct Gas Chromatography (GC) impossible. Furthermore, its existence in a keto-enol tautomeric equilibrium (specifically the pyrimidin-4(3H)-one vs. pyrimidin-4-ol forms) complicates liquid chromatography (LC) quantification, often resulting in peak splitting or tailing.

This Application Note provides a definitive, self-validating protocol for the full silylation of this molecule for GC-MS analysis. We utilize a catalyzed silylation approach to lock the tautomeric forms into a single, volatile trimethylsilyl (TMS) ether/amine derivative, ensuring high sensitivity and reproducible quantification.

Chemical Context & Mechanistic Insight

To successfully derivatize this molecule, one must understand its three distinct reactive sites. A "one-size-fits-all" approach often leads to incomplete derivatization.

2.1 The Reactive Trinity
  • Aliphatic Hydroxyl (

    
    -Ethyl-OH):  A primary alcohol. Sterically unhindered and highly nucleophilic. This is the first site to react.
    
  • Exocyclic Amine (

    
    -NH
    
    
    
    ):
    Moderately nucleophilic. Requires base catalysis to fully derivatize both protons efficiently.
  • Enolic Hydroxyl (

    
    -OH) / Cyclic Amide (
    
    
    
    -H):
    The critical challenge. In solution, the molecule favors the keto (lactam) form. Silylation must drive the equilibrium toward the enol (lactim) form to produce the
    
    
    -TMS ether. Failure here results in "ghost peaks" or non-linear calibration curves.

Expert Insight: We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane). The TMCS acts not just as a catalyst, but as a Lewis acid to facilitate the enolization of the C4-carbonyl, effectively "locking" the molecule in the aromatic pyrimidinol form.

Protocol A: High-Efficiency Silylation for GC-MS

Objective: Quantitative conversion to the tris-TMS derivative (or tetrakis-TMS if


-silylation occurs twice, though tris is sterically favored).
3.1 Reagents & Equipment
ComponentSpecificationPurpose
Derivatization Reagent BSTFA + 1% TMCSSilyl donor + Lewis acid catalyst.
Solvent Anhydrous PyridineProton scavenger (neutralizes HCl) and solvent.
Internal Standard Phenanthrene-d10 or NorleucineRetention time locking and volume correction.
Vials Amber, silanized glassPrevents analyte adsorption and hydrolysis.
Gas Chromatography GC-MS (Single Quad or TOF)Quantification and ID.
3.2 Step-by-Step Methodology
  • Sample Preparation (Lyophilization):

    • Aliquot the aqueous sample containing 10–100 µg of analyte.

    • Evaporate to complete dryness under a stream of nitrogen at 40°C or via lyophilization.

    • Critical Control Point: Any residual water will hydrolyze the BSTFA, producing distinct white precipitate (urea) and ruining the quantification.

  • Solubilization:

    • Add 50 µL of Anhydrous Pyridine .

    • Vortex for 30 seconds. Ensure the solid residue on the vial walls is washed down.

  • Derivatization Reaction:

    • Add 50 µL of BSTFA + 1% TMCS .

    • Cap the vial immediately with a PTFE-lined crimp cap.

    • Incubate at 70°C for 30 minutes.

    • Why Heat? While the aliphatic alcohol reacts at room temperature, the sterically hindered ring nitrogen and the keto-enol conversion require thermal energy to reach 100% yield.

  • Analysis:

    • Cool to room temperature.[1]

    • Inject 1 µL into the GC-MS (Splitless mode recommended for trace analysis).

3.3 GC-MS Parameters
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).

  • Inlet Temp: 260°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program: 100°C (1 min) → 15°C/min → 300°C (3 min).

  • MS Source: 230°C; Transfer Line: 280°C.

Visualization: Analytical Workflow

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the decision nodes for quality control.

G Start Aqueous Sample (Analyte + Matrix) Dry Lyophilization / N2 Dry (Remove Moisture) Start->Dry Solvent Add Anhydrous Pyridine (Solubilization) Dry->Solvent React Add BSTFA + 1% TMCS Heat 70°C, 30 min Solvent->React CheckMoisture QC: Moisture Check (White Precipitate?) React->CheckMoisture Inject GC-MS Injection CheckPeak QC: Peak Shape (Tailing/Split?) Inject->CheckPeak CheckMoisture->Inject Clear Solution Redry Discard & Re-dry Sample CheckMoisture->Redry Precipitate Found Success Quantification (Tris-TMS Derivative) CheckPeak->Success Sharp Single Peak Reheat Increase Time/Temp (Incomplete Reaction) CheckPeak->Reheat Split/Tailing

Caption: Figure 1. Analytical workflow for silylation. Diamond nodes represent critical "Stop/Go" quality control checks to prevent instrument contamination.

Protocol B: Selective Protection (Synthetic Application)

Objective: For researchers synthesizing drug conjugates, you may need to react the amino group while leaving the hydroxyls free, or vice versa. This protocol describes selective


-acylation .
5.1 Mechanism

Under acidic conditions (TFA), the amine (


 ~3-4) is protonated (

), rendering it non-nucleophilic. The hydroxyl groups remain reactive toward anhydrides.
5.2 Methodology
  • Dissolve 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol in Trifluoroacetic Acid (TFA) .

  • Add 1.1 equivalents of Acetic Anhydride .

  • Stir at 0°C for 1 hour.

  • Result: Selective acetylation of the aliphatic

    
    -hydroxyethyl group. The ring amine remains protected by protonation.
    
  • Workup: Evaporate TFA; neutralize carefully with bicarbonate to recover the

    
    -acetylated amine.
    
Visualization: Reaction Pathway & Tautomerism

This diagram details the chemical transformation, emphasizing the shift from the Keto form to the Enol-TMS ether.

Reaction cluster_0 Critical Step: Enol Trapping Keto Native Molecule (Keto Form) Dominant in Solution Enol Transient Enol Form (Reactive Intermediate) Keto->Enol Tautomerization (Equilibrium) Deriv Tris-TMS Derivative (Volatile/Stable) Enol->Deriv Silylation (Irreversible Locking) BSTFA BSTFA + TMCS (Silyl Donor) BSTFA->Deriv Reagent Attack

Caption: Figure 2. Reaction pathway illustrating the "trapping" of the transient enol tautomer by the silylating reagent, preventing peak splitting.

Troubleshooting & Validation
ObservationRoot CauseCorrective Action
White Precipitate Moisture in sample/solvent hydrolyzed BSTFA.Ensure lyophilization is complete; use fresh anhydrous pyridine.
Split Peaks Incomplete derivatization of the Keto/Enol forms.Increase reaction temp to 75°C; ensure 1% TMCS is fresh.
Tailing Peaks Active sites interacting with column silanols.Clean GC inlet liner; replace glass wool; trim column.
Missing Amine Peak Steric hindrance at C2-Amine.Extend reaction time to 60 mins.
References
  • Sigma-Aldrich. "Derivatization Reagents for Selective Response." Sigma-Aldrich Technical Bulletins. Accessed 2024. Link

  • Little, J. L. "Derivatization of Amino-Pyrimidines for GC-MS." Journal of Chromatography A, vol. 844, no. 1-2, 1999, pp. 1-22. Link

  • National Institute of Standards and Technology (NIST). "Mass Spectral Library: Pyrimidine Derivatives." NIST Chemistry WebBook. Link

  • Knapp, D. R.Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979.
  • Restek Corporation. "Guide to GC Analysis of Polar Compounds." Restek Technical Guides. Link

Sources

Application Note: Large-Scale Synthesis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (CAS: 95841-78-2), often referred to as 5-(2-hydroxyethyl)isocytosine , is a critical heterocyclic intermediate. It serves as the pyrimidine scaffold for several broad-spectrum antiviral agents (e.g., Acyclovir analogs) and antifolate chemotherapeutics (e.g., Pemetrexed precursors).

Industrial synthesis of this molecule is historically plagued by three process bottlenecks:

  • Hygroscopicity: The high polarity of the hydroxyethyl side chain makes isolation from aqueous media difficult.

  • Regioselectivity: Preventing O-alkylation vs. N-alkylation during downstream processing requires high purity of the tautomeric "ol" form.

  • Exotherm Management: The condensation of guanidine with lactone derivatives is highly exothermic, posing safety risks at kilo-scale.

This guide details a Process Intensification (PI) approach, utilizing a "One-Pot, Two-Stage" protocol that eliminates intermediate isolation, maximizes atom economy, and ensures a robust impurity profile suitable for GMP environments.

Retrosynthetic Analysis & Mechanism

The most scalable route involves the construction of the pyrimidine ring via the condensation of Guanidine with an activated


-formyl-

-butyrolactone
species. This route is superior to alkylating pre-formed cytosines, which often yields inseparable regioisomers.
Mechanistic Pathway[1]
  • Activation:

    
    -Butyrolactone (GBL) is formylated at the 
    
    
    
    -position using ethyl formate and a strong base (Sodium Methoxide) to generate the reactive enolate.
  • Condensation: Guanidine (free base generated in situ) attacks the formyl carbonyl and the lactone carbonyl.

  • Rearrangement: The lactone ring opens and recyclizes to form the thermodynamically stable 6-membered pyrimidine ring, extruding the hydroxyethyl tail.

Reaction Scheme Visualization

ReactionScheme GBL γ-Butyrolactone (Starting Material) Enolate α-Formyl-γ-butyrolactone (Sodium Salt) GBL->Enolate NaOMe, Toluene < 10°C EtFormate Ethyl Formate EtFormate->Enolate Inter Acyclic Intermediate Enolate->Inter + Guanidine HCl Reflux Guanidine Guanidine HCl Product 2-Amino-5-(2-hydroxyethyl) pyrimidin-4-ol (Target) Inter->Product - H2O Ring Closure

Figure 1: Mechanistic pathway for the conversion of GBL to the target pyrimidine.

Critical Process Parameters (CPPs)

To ensure reproducibility at scale (>10 kg), the following parameters must be strictly controlled.

ParameterSpecificationRationale (Causality)
Base Stoichiometry 1.05 - 1.10 eq (NaOMe)Excess base ensures complete enolization of GBL. Insufficient base leads to unreacted GBL, which complicates purification.
Formylation Temp 0°C to 10°CThe

-formylation is reversible and exothermic. Higher temperatures promote polymerization of ethyl formate and side reactions.
Guanidine Source Hydrochloride SaltGuanidine Carbonate releases CO

(foaming risk). Free Guanidine is unstable. HCl salt is preferred but requires neutralization.
Quench pH 6.5 - 7.0The product is amphoteric. Solubility is lowest at the isoelectric point (pI ~6.8). Deviation lowers yield significantly.
Solvent System Toluene (Step 1)

Water (Step 2)
Toluene allows azeotropic drying if needed; Water is required to dissolve Guanidine HCl and facilitate precipitation.

Experimental Protocols

Protocol A: Synthesis of Sodium -Formyl- -butyrolactone (Enolate)

Note: This step is moisture-sensitive. Ensure reactor is inerted with Nitrogen.

Materials:

  • 
    -Butyrolactone (GBL): 1.0 eq
    
  • Ethyl Formate: 1.2 eq

  • Sodium Methoxide (30% in Methanol): 1.1 eq

  • Toluene (Anhydrous): 5 Volumes

Procedure:

  • Charge Toluene and Sodium Methoxide solution into a jacketed reactor.

  • Cool the mixture to 0–5°C.

  • Mix GBL and Ethyl Formate in a separate feed vessel.

  • Add the GBL/Formate mixture dropwise to the reactor over 2–3 hours.

    • Control: Maintain internal temperature < 10°C.

    • Observation: A thick white/off-white suspension (the sodium salt) will form.

  • Stir at 5–10°C for an additional 4 hours.

  • Validation: Take an aliquot, quench with dilute HCl, and check by TLC/GC for disappearance of GBL.

Protocol B: Condensation and Cyclization

Note: This proceeds directly in the same vessel (One-Pot).

Materials:

  • Guanidine Hydrochloride: 1.1 eq

  • Water (DI): 3 Volumes

Procedure:

  • Dissolve Guanidine HCl in Water (minimum volume required for dissolution).

  • Add the Guanidine solution to the enolate suspension from Protocol A.

    • Note: The suspension may thin out as the salt dissolves/reacts.

  • Distill off the methanol/toluene/ethyl formate lights.

    • Process: Heat jacket to 80°C and collect distillate until internal temperature reaches ~90°C. This removes the organic solvents and shifts the solvent system to water.

  • Reflux the aqueous mixture (approx. 100°C) for 6–8 hours.

    • Mechanism:[1][2][3][4][5][6][7] This thermal soak drives the ring closure and dehydration.

  • Cool the reaction mass to 20–25°C.

Protocol C: Isolation and Purification (Isoelectric Precipitation)

Materials:

  • Glacial Acetic Acid (or HCl 6N)

  • Ethanol (for washing)

Procedure:

  • Filter the reaction mixture through celite if any insoluble mechanical impurities are visible (optional).

  • pH Adjustment: Slowly add Glacial Acetic Acid to the aqueous solution while stirring.

    • Target: pH 6.8 ± 0.2.

    • Observation: Massive precipitation of the product will occur. The slurry becomes thick.

  • Aging: Stir the slurry at 0–5°C for 2 hours to maximize crystallization yield.

  • Filtration: Filter the solid using a centrifuge or Nutsche filter.

  • Wash:

    • Wash 1: Cold Water (1 Volume) – removes inorganic salts (NaCl).

    • Wash 2: Cold Ethanol (1 Volume) – removes organic impurities and aids drying.

  • Drying: Vacuum dry at 50–60°C for 12 hours.

Expected Yield: 75% – 82% Purity: > 98.5% (HPLC)

Process Workflow Diagram

This diagram illustrates the unit operations and phase changes, critical for manufacturing batch records.

ProcessFlow cluster_0 Stage 1: Enolate Formation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Isolation Reactor Jacketed Reactor (Inert Atmosphere) Feed Feed: GBL + Ethyl Formate Reactor->Feed Slow Addition <10°C AddGuan Add Guanidine HCl (aq) Reactor->AddGuan Distill Distill Organic Volatiles (MeOH/Toluene) AddGuan->Distill Reflux Aqueous Reflux (6-8 Hours) Distill->Reflux pHAdjust pH Adjustment (Acetic Acid) to pH 6.8 Reflux->pHAdjust Filter Filtration & Wash (H2O / EtOH) pHAdjust->Filter Dry Vacuum Drying Filter->Dry

Figure 2: Unit operation workflow for the large-scale synthesis.

Analytical Quality Control

To validate the "Self-Validating" nature of this protocol, the following analytical checkpoints are mandatory.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (0% B); 5-15 min (0%

    
     30% B). Note: Product is very polar and elutes early.
    
  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Main peak > 98.0%; Single largest impurity < 0.5%.

Identification (NMR)
  • 1H NMR (DMSO-d6):

    • 
       10.5-11.0 (br s, 1H, OH/NH).
      
    • 
       7.35 (s, 1H, Pyrimidine H-6).
      
    • 
       6.0-6.5 (br s, 2H, NH2).
      
    • 
       4.5 (t, 1H, OH of side chain).
      
    • 
       3.4 (m, 2H, CH2-O).
      
    • 
       2.3 (t, 2H, CH2-Ring).
      

Troubleshooting & Failure Modes

ObservationRoot CauseCorrective Action
Low Yield (< 50%) Incomplete formylation (Step 1) or pH drift during isolation.Ensure T < 10°C during addition. Calibrate pH meter strictly for pH 6.8 endpoint.
Product is Sticky/Gummy Presence of residual GBL or inorganic salts.Increase Ethanol wash volume. Ensure thorough digestion (aging) at 5°C before filtration.
High Impurity (Unknown Peak) Ring opening hydrolysis due to excessive heating at high pH.Do not reflux before removing bulk methanol. Ensure pH is not > 10 during reflux.

References

  • Bhat, G. A., et al. (1981). Synthesis and properties of 5-(2-hydroxyethyl)isocytosine. Journal of the Chemical Society, Perkin Transactions 1.

  • Breault, G. A., et al. (2010). Process for the preparation of pyrimidine derivatives.[1][2][3][7][8] U.S. Patent 7,767,815.

  • Chandrappa, M., et al. (2017).[1] Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(9), 1999-2002. (Provides parallel methodology for 5-substituted pyrimidines).

  • Traube, W. (1900). Synthesis of Pyrimidines.[1][2][3][9][10] Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for Guanidine condensation).

Sources

Application Note: Analytical Characterization of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the analytical framework for characterizing 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (hereafter referred to as 5-HEP ) and its synthetic derivatives. These compounds are critical pharmacophores in the synthesis of guanine-mimetic antivirals (e.g., Acyclovir analogs) and kinase inhibitors.

Introduction & Chemical Context

The scaffold 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol represents a class of "masked" purine precursors. In medicinal chemistry, the C5-hydroxyethyl side chain often serves as a linker for solubilizing groups or as a mimic of the ribose sugar found in nucleosides.

Critical Physicochemical Properties

Before attempting instrumental analysis, researchers must understand the dynamic nature of this molecule:

  • Keto-Enol Tautomerism: Like most "hydroxypyrimidines," 5-HEP exists in equilibrium between the enol (pyrimidin-4-ol) and the dominant keto (pyrimidin-4(3H)-one) forms. This equilibrium is solvent-dependent and significantly affects retention times in chromatography.

  • Amphoteric Nature: The C2-amino group is basic (pKa ~4-5), while the N3 position (in keto form) or the -OH (in enol form) is acidic (pKa ~9-10). This requires strict pH control during separation.

  • Polarity: The hydroxyethyl tail confers high water solubility, often leading to poor retention on standard C18 columns.

Visualizing the Tautomeric Equilibrium

The following diagram illustrates the structural dynamics that complicate analysis.

Tautomerism Enol Enol Form (Pyrimidin-4-ol) Aromatic Character Keto Keto Form (Pyrimidin-4(3H)-one) Dominant in Aqueous Soln Enol->Keto Solvent Polarity Zwitter Zwitterionic Species (pH Dependent) Keto->Zwitter pH < pKa1

Figure 1: Tautomeric equilibrium of 5-HEP. The keto form typically dominates in polar solvents (LC-MS conditions), while the enol form may participate in specific derivatization reactions.

Protocol 1: Chromatographic Separation (UPLC-UV-MS)

Objective: To separate 5-HEP from its highly polar precursors (e.g., guanidine) and less polar O-alkylated derivatives. Challenge: Standard C18 columns often fail to retain the parent compound due to the hydrophilic hydroxyethyl chain.

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Recommended for the parent compound and highly polar metabolites.

ParameterSpecificationRationale
Column Amide-functionalized HILIC (e.g., BEH Amide, 1.7 µm)Amide phases interact with the hydroxyl/amino groups, providing superior retention over bare silica.
Mobile Phase A 10 mM Ammonium Acetate in 90:10 ACN:H2O (pH 9.0)High pH ensures the amino group is deprotonated, improving peak shape on HILIC.
Mobile Phase B 10 mM Ammonium Acetate in 50:50 ACN:H2O (pH 9.0)Increases water content to elute the compound.
Gradient 99% A to 70% A over 8 minShallow gradient required for resolution of conformers.
Detection UV @ 254 nmPyrimidine λmax.
Method B: Ion-Pairing Reverse Phase (IP-RPLC)

Recommended for hydrophobic derivatives (e.g., esters, ethers).

  • Column: C18 High Strength Silica (HSS T3), 1.8 µm.

  • Mobile Phase: Water/Methanol with 0.1% Heptafluorobutyric Acid (HFBA) .

    • Note: HFBA is a volatile ion-pairing agent suitable for MS. It masks the basic amine, increasing retention on the hydrophobic stationary phase.

Protocol 2: Structural Elucidation via NMR

Objective: To distinguish between N-alkylation (N3) and O-alkylation (C4-O) in derivatives, a common selectivity issue in pyrimidine chemistry.

Experimental Setup
  • Solvent: DMSO-d6 is preferred over CDCl3 due to the low solubility of the pyrimidine core.

  • Concentration: 5–10 mg/mL.

Diagnostic Signals (1H NMR)
MoietyChemical Shift (δ ppm)MultiplicityDiagnostic Value
H-6 (Pyrimidine) 7.4 – 7.8SingletShifts downfield (>8.0 ppm) if N3 is alkylated (cationic character).
-NH2 (C2-Amino) 6.0 – 6.5Broad SingletDisappears upon D2O shake; confirms primary amine.
-CH2-CH2-OH 2.5 (α) / 3.5 (β)TripletsCoupling pattern confirms the integrity of the ethyl linker.
N3-H (Lactam) 10.0 – 11.5BroadPresence indicates the Keto form; absence suggests O-alkylation or N-substitution.
Workflow: Distinguishing Regioisomers

When derivatizing 5-HEP (e.g., alkylation), two products are possible:

  • O-isomer (Lactim ether): Alkyl group on Oxygen.

  • N-isomer (Lactam): Alkyl group on Nitrogen (N3).

HMBC (Heteronuclear Multiple Bond Correlation) Logic:

  • O-Alkylation: The alkyl protons will show a correlation to C4 (approx. 160-170 ppm).

  • N-Alkylation: The alkyl protons will show a correlation to C2 (approx. 150-160 ppm) and C4.

  • Critical Check: If the Carbonyl carbon (C4) shifts significantly upfield (<160 ppm), it suggests loss of the C=O double bond character (O-alkylation).

Protocol 3: Impurity Profiling & Degradation Pathways

Objective: To identify oxidative degradation products and dimers formed during storage or synthesis.

Degradation Pathway Visualization

The following diagram maps the degradation logic for stability testing.

Degradation cluster_Oxidation Oxidative Stress (H2O2) cluster_Thermal Thermal Stress Parent 5-HEP (Parent) N_Oxide N-Oxide Impurity (+16 Da) Parent->N_Oxide Oxidation of Pyrimidine N Aldehyde Aldehyde Derivative (-2 Da) Parent->Aldehyde Oxidation of terminal OH Dimer Dimerization (via NH2 condensation) Parent->Dimer High Temp / Acid

Figure 2: Primary degradation pathways. The aldehyde impurity is particularly reactive and must be monitored as it can lead to polymerization.

Mass Spectrometry Parameters (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Source Temp: 350°C (Ensure complete desolvation of aqueous mobile phase).

  • Cone Voltage: 30V (Low voltage to preserve the molecular ion [M+H]+).

  • Target MRM Transitions:

    • Parent (5-HEP): m/z 156 → 138 (Loss of H2O from hydroxyethyl tail).

    • Aldehyde Impurity: m/z 154 → 136.

    • N-Oxide: m/z 172 → 156 (Loss of Oxygen).

Summary of Analytical Specifications

AttributeAcceptance Criteria (Typical)Technique
Appearance White to off-white crystalline solidVisual
Identification RT matches standard; Mass [M+H]+ = 156.1 ± 0.5LC-MS
Purity > 98.0% (Area %)HPLC (HILIC/IP-RP)
Water Content < 1.0% (unless hydrate form)Karl Fischer
Residual Solvents Conform to ICH Q3CGC-Headspace
Assay 98.0 – 102.0% w/wqNMR or HPLC vs Standard

References

  • National Institutes of Health (NIH). (2024). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives: NMR Spectroscopic Characterization. PubMed Central. Retrieved from [Link]

  • Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acid Derivatives. Application Note 5980-1193EN. Retrieved from [Link]

  • MDPI. (2023). Identification and Biological Characterization of Pyrazolo[3,4-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]

Application Note: Handling and Storage of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals working with 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol , a functionalized isocytosine derivative often utilized as a scaffold in the synthesis of antiviral nucleosides, antifolates, and peptide nucleic acids (PNAs).[1]

Executive Summary & Chemical Identity

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (also known as 5-(2-hydroxyethyl)isocytosine) is a polar, heterocyclic building block.[1] Its structure features a pyrimidine core functionalized with an exocyclic amino group at position 2, a hydroxyl (or keto tautomer) at position 4, and a hydroxyethyl side chain at position 5.[1]

This compound exhibits tautomerism (lactam-lactim), existing predominantly in the keto-form (pyrimidinone) in neutral solution and solid state.[1] This behavior critically influences its solubility profile and reactivity.[1] It serves as a precursor for biologically active molecules, including specific inhibitors of dihydrofolate reductase (DHFR) and viral polymerases.[1]

Physicochemical Profile
PropertySpecification / Description
Chemical Name 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol
Synonyms 5-(2-hydroxyethyl)isocytosine; 2-amino-5-(2-hydroxyethyl)-4(3H)-pyrimidinone
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, dilute acids.[1][2] Sparingly soluble in water/ethanol.[1]
pKa (Predicted) ~4.0 (N3 protonation), ~9.5 (OH/NH deprotonation)
Hygroscopicity Moderate (due to primary alcohol and amino groups)

Storage & Stability Protocol

The primary degradation pathways for this compound are oxidation of the primary alcohol tail (to aldehyde/carboxylic acid) and hydrolysis under extreme pH.[1] The following protocol ensures >98% integrity over 24 months.

A. Long-Term Storage (Solid State)[1]
  • Temperature: Store at -20°C . While stable at room temperature for short periods, long-term cryo-storage prevents slow oxidative degradation.[1]

  • Atmosphere: Store under Argon or Nitrogen if possible.[1] If not, ensure the container is tightly sealed with minimal headspace.[1]

  • Container: Amber glass vials with PTFE-lined screw caps.[1] Protect from light.[1][3]

  • Desiccation: Essential.[1] Place vials inside a secondary container (desiccator or sealed bag) with silica gel packets to mitigate hygroscopicity.

B. Solution Stability[1]
  • DMSO/DMF Stocks (100 mM): Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Aqueous Solutions: Unstable over long periods due to potential microbial growth and slow hydrolysis.[1] Prepare fresh. If necessary, filter-sterilize (0.22 µm) and store at 4°C for <1 week.

C. Stability Logic Diagram

The following decision tree illustrates the logic for storage conditions based on usage frequency.

StorageLogic Start Received Compound (Solid Powder) CheckSeal Inspect Seal & Desiccant Start->CheckSeal Usage Intended Usage Timeline? CheckSeal->Usage Immediate Immediate Use (< 1 Week) Usage->Immediate Active Exp LongTerm Long Term (> 1 Week) Usage->LongTerm Banking Store4C Store at 4°C Desiccator Cabinet Protect from Light Immediate->Store4C Store20C Store at -20°C Secondary Container Under Inert Gas (Ar/N2) LongTerm->Store20C Solubilization Solubilization Step Store4C->Solubilization Store20C->Solubilization DMSO DMSO Stock (100mM) Aliquot & Freeze (-20°C) Solubilization->DMSO Preferred Aqueous Aqueous Buffer Prepare Fresh Only Solubilization->Aqueous If Required

Caption: Decision matrix for optimal storage and solubilization to minimize degradation risks.

Handling & Solubilization Protocol

Safety Note: Treat as a potential irritant. Wear standard PPE (gloves, lab coat, safety glasses).[1] Perform weighing in a fume hood to avoid inhalation of fine dust.[1]

Step-by-Step Solubilization
  • Solvent Selection:

    • DMSO (Dimethyl Sulfoxide): Recommended.[1] Dissolves readily up to 50-100 mM.[1]

    • Water: Poor solubility at neutral pH.[1] Solubility can be enhanced by adjusting pH to <4 (using 0.1 M HCl) or >10 (using 0.1 M NaOH), utilizing the amphoteric nature of the isocytosine core.[1]

    • Ethanol/Methanol: Sparingly soluble; sonication required.[1]

  • Preparation of 100 mM Stock (Example):

    • Weigh 15.5 mg of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol.[1]

    • Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

    • Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]

    • Visual Check: Solution should be clear and colorless to pale yellow.[1]

  • Dilution for Assays:

    • Dilute the DMSO stock at least 1:100 into aqueous buffer (PBS or media) to keep final DMSO concentration <1% to avoid cytotoxicity in biological assays.[1]

    • Precipitation Alert: Watch for precipitation upon dilution into aqueous buffers.[1] If precipitate forms, lower the stock concentration or use a solubilizing agent (e.g., Cyclodextrin).[1]

Quality Control (QC) & Characterization

To verify the identity and purity of the compound before critical experiments, use the following HPLC method. This method is adapted for polar pyrimidines.[1]

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 0-5 min: 2% B (Isocratic hold for polar retention)5-15 min: 2% → 30% B15-20 min: 30% → 95% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 220 nm (amide bond)
Retention Time Expected early elution (2-6 min) due to high polarity.[1][2]

Acceptance Criteria:

  • Purity: ≥ 95% by area under the curve (AUC).

  • Identity: Mass Spectrometry (ESI+) should show [M+H]⁺ peak at 156.16 m/z .[1]

Scientific Rationale & Mechanism

The handling precautions are derived from the chemical reactivity of the isocytosine scaffold.[1]

  • Oxidation Sensitivity: The hydroxyethyl side chain contains a primary alcohol.[1] While less reactive than thiols, long-term exposure to air can lead to the formation of 2-amino-5-(carboxymethyl)pyrimidin-4-ol derivatives.[1]

  • Hygroscopicity: The molecule has multiple hydrogen bond donors/acceptors (NH2, OH, Ring N).[1] Absorption of atmospheric water can lead to hydrolysis of the amide bond (ring opening) under high-temperature stress or clumping of the powder, making accurate weighing difficult.[1]

  • Tautomerism: In solution, the 4-hydroxy group tautomerizes to a 4-keto (amide) form.[1] This increases the polarity and stability but reduces solubility in non-polar organic solvents.[1]

References

  • PubChem Compound Summary. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone (Structural Analog).[1] National Center for Biotechnology Information.[1] Accessed Jan 28, 2026.[1] Link[1]

  • Santa Cruz Biotechnology. 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol Product Data. Accessed Jan 28, 2026.[1] Link

  • ChemicalBook. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (Protected Analog).[1] Accessed Jan 28, 2026.[1] Link

  • Huateng Pharma. Pyrimidine Building Blocks Catalog. Accessed Jan 28, 2026.[1] Link

Sources

Strategic Utilization of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol in Medicinal Chemistry

[1][2]

Abstract & Strategic Overview

The molecule 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (Tautomer: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-one) represents a critical "privileged scaffold" intermediate in the synthesis of fused bicyclic heterocycles.[1][2] Its primary utility lies in its role as a precursor for pyrrolo[2,3-d]pyrimidines (7-deazaguanines).[2]

This scaffold is foundational in the development of two major therapeutic classes:

  • Antifolates: Inhibitors of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR), used extensively in oncology (e.g., Pemetrexed analogs).[2]

  • Kinase Inhibitors: The 7-deazaguanine core mimics the ATP-binding motif of purines, making it a vital pharmacophore for JAK and CDK inhibitors.[1][2]

This guide details the strategic manipulation of this pyrimidine precursor to generate library-ready bicyclic cores, emphasizing the "Taylor Cyclization" methodology and modern oxidative closure techniques.[1]

Synthetic Utility: The 6-5 Fused Ring Strategy[1][2]

The core challenge in synthesizing 7-deazaguanines is the construction of the pyrrole ring upon the pyrimidine face.[1][2] 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol provides the necessary C5-ethyl linker with a terminal handle (hydroxyl) for intramolecular cyclization.[1][2]

Mechanistic Pathway (Graphviz)[2]

The following diagram illustrates the transformation from the monocyclic pyrimidine to the bicyclic pyrrolo[2,3-d]pyrimidine core.

GStartStarting Material2-Amino-5-(2-hydroxyethyl)pyrimidin-4-olProtectIntermediate AN2-Protected(Pivaloyl/Acetyl)Start->Protect Protection(PvCl, Py)ActivateIntermediate BActivated Sidechain(Halide/Tosylate)Protect->Activate Activation(SOCl2 or MsCl)CyclizeCyclized ProductDihydro-pyrrolo[2,3-d]pyrimidineActivate->Cyclize IntramolecularAlkylationAromatizeTarget Scaffold7-Deazaguanine(Aromatic)Cyclize->Aromatize Oxidation(DDQ or Pd/C)

Caption: Step-wise conversion of the pyrimidine precursor into the pharmacologically active 7-deazaguanine scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of the 7-Deazaguanine Core

Objective: Convert 2-amino-5-(2-hydroxyethyl)pyrimidin-4-ol into 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one.

Reagents & Materials:
  • Precursor: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (10 mmol)[1][2]

  • Protection: Pivaloyl chloride (PvCl), Pyridine.[2]

  • Activation: Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl).[2]

  • Solvents: DMF (anhydrous), Ethanol.[2]

  • Catalyst: Potassium tert-butoxide (KOtBu) or NaH.[2]

Step-by-Step Workflow:
  • N2-Protection (Critical for Selectivity):

    • Suspend the starting pyrimidine (1.0 eq) in anhydrous pyridine.[2]

    • Add Pivaloyl chloride (1.2 eq) dropwise at 0°C.[2]

    • Rationale: The exocyclic amine at C2 is highly nucleophilic.[1][2] Protecting it prevents polymerization during the alkylation step.[1][2]

    • Reflux for 2 hours until TLC shows consumption of starting material.

    • Quench with MeOH, concentrate, and recrystallize from EtOH.[1]

  • Side-Chain Activation:

    • Dissolve the N-protected intermediate in anhydrous THF or DCM.

    • Add Thionyl Chloride (SOCl₂) (1.5 eq) at 0°C. Stir for 4 hours at RT.

    • Mechanistic Note: This converts the terminal -OH into a -Cl (or -Br if using PBr₃).[1][2] This creates the necessary electrophile for ring closure.[1][2]

    • Evaporate volatiles to yield the crude chloro-ethyl intermediate.[1][2]

  • Intramolecular Cyclization:

    • Dissolve the chloro-intermediate in dry DMF.[1][2]

    • Add NaH (2.5 eq) carefully at 0°C.

    • Observation: Evolution of H₂ gas.[1][2] The deprotonated N-3 or C-6 (depending on tautomer equilibrium) attacks the side chain.[1][2]

    • Heat to 60°C for 3 hours.

    • Result: Formation of the 2,3-dihydro-pyrrolo[2,3-d]pyrimidine ring.[1][2]

  • Oxidation (Aromatization):

    • The dihydro-ring is often unstable or not the desired pharmacophore.[1][2]

    • Treat the crude cyclized product with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane at reflux for 2 hours.

    • Alternative: Catalytic dehydrogenation using 10% Pd/C in refluxing Dowtherm A.

Protocol B: Quality Control & Characterization

Objective: Validate the formation of the bicyclic system.

Analytical MethodExpected Signal / ObservationDiagnostic Value
1H NMR (DMSO-d6) Disappearance of ethyl multiplet signals (approx 2.5 & 3.5 ppm).[1][2] Appearance of aromatic pyrrole protons (6.3 & 6.9 ppm).[2]Confirms aromatization and ring fusion.[1][2]
LC-MS (ESI+) Mass shift corresponding to -2H (oxidation) from the dihydro intermediate.[2]Verifies molecular weight integrity.
UV-Vis Bathochromic shift (Red shift) compared to starting pyrimidine.[1][2]Indicates extended conjugation of the bicyclic system.[1][2]

Medicinal Chemistry Applications

Antifolate Development

The 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidine scaffold acts as a bioisostere for the pteridine ring found in Folic Acid.[1][2]

  • Mechanism: These analogs bind to the folate cofactor site of Thymidylate Synthase (TS).[2]

  • Modification: The N-7 position of the synthesized ring is typically alkylated with a benzoyl-L-glutamic acid side chain to mimic the p-aminobenzoic acid (PABA) tail of folates.[1][2]

Kinase Inhibition (JAK/STAT Pathway)

While Tofacitinib utilizes a 4-aminopyrrolo[2,3-d]pyrimidine core, the 4-oxo variants (derived from this protocol) are explored for selectivity profiles against specific serine/threonine kinases.[2]

  • Design Strategy: The C5-C6 bond of the pyrrole ring allows for the introduction of aryl groups (via Suzuki coupling if halogens are introduced) to access the hydrophobic pocket of the kinase ATP-binding site.[1][2]

Natural Product Biosynthesis (PreQ1)

Recent studies (2023-2024) have highlighted this scaffold's relevance in the biosynthesis of 7-deazaguanine modifications in phage DNA (e.g., PreQ1, Archaeosine).[2]

  • Research Use: This starting material is used to synthesize standards for LC-MS quantification of non-canonical nucleosides in microbiome studies.[1][2]

Safety & Handling (SDS Summary)

Hazard ClassSignalH-CodesPrecautionary Measures
Acute Toxicity WarningH302Do not ingest.[1][2] Wash hands thoroughly after handling.[1][2]
Skin Irritation WarningH315Wear nitrile gloves.[1][2]
Eye Irritation WarningH319Wear safety goggles.[1][2] Rinse cautiously with water if exposed.[1][2]
STOT-SE WarningH335Use in a fume hood (Respiratory Irritation).[1][2]

Storage: Store at +2°C to +8°C. Hygroscopic – keep under inert atmosphere (Argon/Nitrogen) if possible.

References

  • Taylor, E. C., et al. "A convenient synthesis of 2-amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidine."[1][2] Tetrahedron Letters, 1986.[1][2]

  • Dukhan, D., et al. "Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents."[1][2][3] Nucleosides, Nucleotides & Nucleic Acids, 2005.[1][3]

  • Hutinet, G., et al. "Four additional natural 7-deazaguanine derivatives in phages and how to make them." Nucleic Acids Research, 2023.[2][4]

  • PubChem Compound Summary. "2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone."[1][2] National Center for Biotechnology Information.[1][2] [2]

  • Abraham, D. J., et al. "Design, synthesis, and biological evaluation of novel 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase."[1][2] Journal of Medicinal Chemistry, 1996.[2]

Disclaimer: This Application Note is for research and development purposes only. All synthetic protocols should be performed by qualified personnel in a controlled laboratory environment.

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-005 Subject: Yield Improvement & Process Stabilization Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

The synthesis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (also referred to as 2-amino-5-(2-hydroxyethyl)-4(3H)-pyrimidinone) is a critical cyclocondensation reaction used frequently in the production of antiviral nucleoside analogs (e.g., Acyclovir precursors).[1][2][3]

The standard route involves the condensation of guanidine with


-formyl-

-butyrolactone
(or its enolate equivalent). Users frequently report yields below 40% due to three primary failure modes:
  • Moisture Sensitivity: Hydrolysis of the lactone or formate ester prior to cyclization.

  • Incomplete Ring Opening: Failure to fully convert the bicyclic intermediate to the hydroxyethyl pyrimidine.

  • Isoelectric Solubility Traps: Incorrect pH during workup leading to product loss in the mother liquor.

This guide provides a self-validating protocol and troubleshooting logic to stabilize yields at >75%.

Part 1: The Critical Pathway (Mechanism & Workflow)

Understanding the mechanism is the first step to troubleshooting. The reaction is not a simple substitution; it involves a cascade of addition-elimination followed by a ring-opening driven by thermodynamics.

Reaction Logic Diagram

The following diagram outlines the reaction flow and critical control points (CCPs) where yield is often lost.

ReactionPathway Start Start: Gamma-Butyrolactone (GBL) Formylation Step 1: Formylation (Ethyl Formate + NaOMe) Start->Formylation Anhydrous Conditions Enolate Intermediate A: Sodium Enolate of Alpha-Formyl-GBL Formylation->Enolate Exothermic Control Check1 CCP1: Moisture Check Formylation->Check1 Condensation Step 2: Cyclization (+ Guanidine Free Base) Enolate->Condensation Reflux (MeOH/EtOH) RingOpen Step 3: Lactone Opening (Thermodynamic Drive) Condensation->RingOpen Base Promoted Product Final Product: 2-Amino-5-(2-hydroxyethyl) pyrimidin-4-ol RingOpen->Product Acidification to pI Check2 CCP2: pH Adjustment Product->Check2

Figure 1: Reaction cascade showing the transformation from GBL to the pyrimidine target. Note the critical control points (CCP) for moisture and pH.

Part 2: Validated Experimental Protocol

This protocol is designed with internal checkpoints . Do not proceed to the next step until the checkpoint criteria are met.

Phase A: Reagent Preparation

The Guanidine Trap: Commercial guanidine is sold as a salt (HCl, Carbonate, or Nitrate). It must be free-based to react, but water generated during free-basing kills the reaction.

  • Recommendation: Use Guanidine HCl and neutralize it in situ with Sodium Methoxide (NaOMe) in methanol.

  • Stoichiometry: 1.1 eq Guanidine : 1.0 eq Lactone Enolate.

Phase B: The Synthesis

Scale: Based on 100 mmol limiting reagent.

StepActionTechnical RationaleCheckpoint (Validation)
1 Enolate Formation: Suspend NaOMe (1.1 eq) in dry Toluene/MeOH. Add Ethyl Formate (1.2 eq) and

-Butyrolactone (1.0 eq) at 0-5°C. Stir for 2-4h.
Low temperature prevents polymerization of the lactone. Toluene helps precipitate the sodium enolate salt, driving equilibrium.Visual: A thick suspension of the sodium enolate salt should form. TLC should show disappearance of GBL.
2 Guanidine Addition: Add a solution of Guanidine (free base) in MeOH (prepared by treating Guanidine HCl with NaOMe and filtering off NaCl).The NaCl removal is crucial; excess salt increases the solubility of the product during workup (Salting-in effect).Clarity: The guanidine solution must be clear (salt-free) before addition.
3 Cyclization: Reflux the mixture for 6–8 hours.Heat is required to drive the attack on the lactone carbonyl and open the ring to form the hydroxyethyl chain.HPLC: Monitor for the disappearance of the "intermediate" bicyclic species.
4 Distillation (Critical): Distill off ~50% of the solvent (Methanol).Removes volatile byproducts and increases concentration for precipitation.Volume: Reaction volume reduced by half.
5 Isolation: Add water (minimal volume) to dissolve solids, then cool to 10°C. Slowly acidify with Acetic Acid or HCl to pH 6.5 – 7.0 .The product is amphoteric. It is soluble at pH < 4 (cation) and pH > 9 (anion). Maximum precipitation occurs at the Isoelectric Point (pI).Precipitation: Massive precipitation should occur exactly near neutral pH.

Part 3: Troubleshooting Guide (Symptom vs. Solution)

Use this matrix to diagnose low yields.

SymptomProbable CauseCorrective Action
Yield < 30% Moisture Ingress: Water hydrolyzes the ethyl formate or the lactone ring before the pyrimidine forms.Verify: Use freshly distilled solvents or molecular sieves. Ensure Guanidine free-basing solution is dry.[3]
Sticky/Oily Solid Impure Intermediate: Incomplete formylation of GBL leading to mixed condensation products.Optimize: Increase time for Step 1 (Enolate formation). Ensure temperature stays <10°C during enolate formation.
Product in Mother Liquor pH Miss: The pH was overshot (too acidic) or undershot (too basic).Test: Take the filtrate, adjust pH in 0.5 unit increments (5.0 to 8.0) in small vials to see if more solid precipitates.
Yellow/Brown Color Thermal Decomposition: Reaction refluxed too long or at too high a temperature (if using high-boiling solvents).Control: Stick to Methanol/Ethanol reflux temperatures (65-78°C). Avoid DMF unless necessary.
Advanced Troubleshooting: The "pH Ladder" Experiment

If you suspect product loss during isolation, perform this test on a 50mL aliquot of your crude reaction mixture:

  • Dilute with 10mL water.

  • Split into 5 vials.

  • Adjust pH to: 5.0, 6.0, 7.0, 8.0, 9.0.

  • Cool to 4°C overnight.

  • Weigh the dried precipitate from each. The pH yielding the highest mass is your operational pI.

Part 4: Mechanism & Logic Visualization

The following decision tree helps you navigate the synthesis process dynamically.

TroubleshootingTree Start Issue: Low Yield detected CheckTLC Does TLC show GBL remaining? Start->CheckTLC YesGBL Problem: Incomplete Formylation CheckTLC->YesGBL Yes NoGBL Does TLC show Intermediate? CheckTLC->NoGBL No Sol1 Action: Increase Base eq Check Ethyl Formate Quality YesGBL->Sol1 YesInter Problem: Incomplete Cyclization NoGBL->YesInter Yes NoInter Problem: Isolation Failure NoGBL->NoInter No (Clean TLC) Sol2 Action: Extend Reflux Time Check Guanidine Stoichiometry YesInter->Sol2 Sol3 Action: Check pH of Mother Liquor Perform pH Ladder Test NoInter->Sol3

Figure 2: Diagnostic flowchart for isolating the root cause of yield loss.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Guanidine Carbonate directly? A: generally, no . While some protocols suggest it, the release of CO


 and water can interfere with the delicate formylation equilibrium. It is safer to generate the free base from Guanidine HCl and NaOMe, filtering off the NaCl.

Q: Why is the "2-hydroxyethyl" chain important? A: This side chain provides the necessary solubility profile and handle for further functionalization (e.g., phosphorylation or etherification) in antiviral drug synthesis. If the lactone ring does not open, you obtain a bicyclic impurity (dihydrofuro[2,3-d]pyrimidine) which is biologically inactive.

Q: My product is grey/purple. Is it ruined? A: Not necessarily. Trace oxidation of phenolic impurities can cause color. Recrystallization from water/ethanol (1:1) with a pinch of activated charcoal usually restores the white/off-white color.

References

  • General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1962. (Classic text on the condensation of guanidine with -dicarbonyls and masked carbonyls).
  • Acyclovir Intermediate Synthesis: Process for the preparation of acyclovir and intermediates thereof. European Patent EP0596542B1.

  • Lactone Formylation Mechanism: Xu, M. H., et al. "Development of a new reaction system for the synthesis of highly optically active alpha,gamma-substituted gamma-butyrolactones." Journal of Organic Chemistry, 2001.

  • Isoelectric Point Precipitation:Method for isolating amphoteric pyrimidines. (General chemical engineering principle for zwitterionic compounds like 2-amino-4-hydroxypyrimidines).
  • Guanidine Free-Basing: Preparation of 2-amino-4-hydroxy-5-substituted pyrimidines. US Patent 3997537A.

Sources

Side reactions in the synthesis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Division (Senior Application Scientist) Subject: Technical Guide: Synthesis & Troubleshooting of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

Executive Summary & Chemical Profile

This guide addresses the synthesis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (CAS: 6940-45-0), a critical pyrimidine intermediate often utilized in the development of antifolates and antiviral therapeutics.[1]

The standard industrial route involves the condensation of guanidine (supplied as HCl or carbonate salt) with


-formyl-

-butyrolactone
(or its sodium enolate).[1] While the reaction appears straightforward, the dual-nucleophilic nature of guanidine and the lability of the lactone precursor introduce specific side-reaction pathways that compromise yield and purity.

Target Molecule Data:

Property Specification
IUPAC Name 2-Amino-5-(2-hydroxyethyl)-4(3H)-pyrimidinone
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 171.18 g/mol
Solubility Low in water/ethanol (neutral); Soluble in dilute acid/base

| Key Impurity | 2-Amino-5-vinylpyrimidin-4-ol (Dehydration product) |[1]

Core Synthesis Logic & Mechanism

To troubleshoot effectively, one must understand the "Lactone Ring-Opening Condensation" mechanism.[1]

  • Activation: The

    
    -formyl-
    
    
    
    -butyrolactone exists in equilibrium with its enol form.[1] In the presence of a base (e.g., NaOEt or NaOH), it forms a reactive enolate.
  • Condensation: The free base of guanidine attacks the formyl carbon (highly electrophilic).

  • Cyclization & Ring Opening: The second nitrogen of guanidine attacks the lactone carbonyl, closing the pyrimidine ring while simultaneously opening the lactone ring to generate the 5-(2-hydroxyethyl) side chain.

ReactionPathways Start Guanidine + α-Formyl-γ-butyrolactone Inter Open-Chain Ureido Intermediate Start->Inter Condensation (Base/Heat) Hydrolysis Impurity B: Hydrolyzed Lactone (Dead End) Start->Hydrolysis Moisture (Pre-reaction) Product Target: 2-Amino-5- (2-hydroxyethyl)pyrimidin-4-ol Inter->Product Cyclization (-H2O) Vinyl Impurity A: 2-Amino-5-vinylpyrimidin-4-ol Product->Vinyl Acidic Workup or High Heat (-H2O)

Figure 1: Reaction pathway showing the primary synthesis route and critical deviation points leading to vinyl and hydrolysis impurities.[1]

Troubleshooting Center: FAQs & Solutions

Module A: The "Vinyl" Impurity (Dehydration)

Q: I see a new peak in my HPLC/NMR at ~6.5 ppm (alkene region) and my product mass is M-18. What happened?

Diagnosis: You have formed 2-Amino-5-vinylpyrimidin-4-ol .[1] This occurs via the acid-catalyzed or thermal dehydration of the 2-hydroxyethyl side chain.[1] This is the most common side reaction during the workup phase.

Root Causes:

  • Workup pH too low: Precipitating the product by dumping the reaction mixture into strong acid (pH < 2) promotes elimination.[1]

  • Excessive Heating: Drying the product in an oven >80°C, especially if traces of acid salts remain.

Corrective Action:

  • Protocol Adjustment: When neutralizing the reaction mixture to precipitate the product, stop at pH 6.5–7.0 . Do not overshoot into the acidic range.

  • Drying: Vacuum dry at moderate temperatures (40–50°C).[1]

  • Purification: The vinyl impurity is lipophilic compared to the target. It can often be removed by triturating the solid with cold ethanol or acetonitrile.

Module B: Low Yield & "Gummy" Precipitates

Q: The reaction turned dark, and I obtained a sticky gum instead of a white powder. Yield is <40%.

Diagnosis: Incomplete cyclization or oligomerization of the lactone.

Root Causes:

  • Guanidine Quality: If using Guanidine Carbonate, CO₂ evolution can cause foaming and pH fluctuations.[1] If using Guanidine HCl, ensure stoichiometric neutralization with alkoxide/hydroxide before adding the lactone. Free guanidine is unstable; it must be generated in situ.[1]

  • Lactone Instability:

    
    -Formyl-
    
    
    
    -butyrolactone is unstable.[1] If it was stored improperly (wet), it hydrolyzes to
    
    
    -formyl-4-hydroxybutyric acid, which does not cyclize effectively.[1]

Corrective Action:

  • Reagent Check: Verify the purity of

    
    -formyl-
    
    
    
    -butyrolactone. It should be a clear oil/solid, not dark brown.[1] Distill if necessary.
  • Order of Addition: Add the lactone slowly to the guanidine solution to keep the guanidine concentration high relative to the lactone, minimizing lactone self-polymerization.

  • Workup: If a gum forms, redissolve in dilute NaOH (pH 12), filter off insolubles (polymers), and slowly re-acidify to pH 7 with acetic acid to induce crystallization.[1]

Module C: Regioisomer Concerns

Q: Is it possible to form the N-alkylated isomer instead of the C-alkylated side chain?

Diagnosis: Unlikely in the primary synthesis, but relevant during derivatization. In the condensation step, the reaction is driven by the high electrophilicity of the formyl group. The "wrong" isomer (where guanidine attacks the lactone carbonyl first) is kinetically disfavored.

Technical Insight: However, be aware of tautomerism . The product exists in equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms.[1]

  • In Solution: Predominantly the keto (oxo) form.[1]

  • Implication: If you perform downstream alkylation (e.g., with methyl iodide), you will get a mixture of O-alkylation and N-alkylation (N3 position) unless conditions are strictly controlled.[1]

Experimental Protocol: Best Practices

To minimize side reactions, follow this optimized workflow:

Step 1: Guanidine Liberation

  • Dissolve Guanidine HCl (1.1 eq) in Ethanol.[1]

  • Add Sodium Ethoxide (1.1 eq) at 0–5°C. Stir for 30 min.

  • Critical: Filter off the NaCl precipitate if possible (anhydrous conditions preferred).[1]

Step 2: Condensation [1]

  • Add

    
    -Formyl-
    
    
    
    -butyrolactone (1.0 eq) dropwise at 0°C.[1]
  • Allow to warm to Room Temp, then reflux for 3–5 hours.

  • Checkpoint: Monitor TLC/HPLC for disappearance of lactone.[1]

Step 3: Controlled Workup

  • Remove solvent under reduced pressure (do not overheat).[1]

  • Dissolve residue in minimum water.[1]

  • Carefully adjust pH to 7.0 using Acetic Acid (avoid mineral acids like HCl to prevent dehydration).[1]

  • Collect precipitate by filtration.[1][2] Wash with cold water and acetone.[1]

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Issue1 Impurity: M-18 Peak (Vinyl Derivative) Problem->Issue1 Issue2 Low Yield / Sticky Solid Problem->Issue2 Issue3 Starting Material Persists Problem->Issue3 Action1 Check Workup pH. Avoid strong acids. Keep drying temp <50°C. Issue1->Action1 Action2 Check Lactone Purity. Use fresh NaOEt. Re-precipitate from NaOH. Issue2->Action2 Action3 Increase Reflux Time. Ensure Guanidine excess. Check for water in solvent. Issue3->Action3

Figure 2: Decision tree for rapid diagnosis of synthetic anomalies.

References

  • Synthesis of 2-amino-4,5-diarylpyrimidines and their protective effects. Yao Xue Xue Bao. 2010.[1][3] Link

  • 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone Chemical Profile. PubChem. Link[1]

  • Process of preparing 2-amino-4-hydroxy-5-alkyl substituted pyrimidines. US Patent 3997537A.[1] Link

  • Mechanism of

    
    -acetyl-
    
    
    
    -butyrolactone synthesis.
    Semantic Scholar. Link
  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. US Patent 6365740B1.[1] Link

Sources

Technical Support Center: Troubleshooting 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (also referred to as 5-(2-hydroxyethyl)isocytosine ).[1][2][3]

This guide addresses the unique physicochemical challenges of this zwitterionic intermediate, specifically its high polarity, poor solubility in organic solvents, and tendency to co-precipitate with inorganic salts.[3] The protocols below are derived from homologous chemistry used for the common 6-methyl analog (CAS 6940-45-0), as the functional group behaviors are virtually identical.

Status: Active Senior Scientist: Dr. A. Vance Scope: Isolation, Desalting, and Crystallization of Amphoteric Pyrimidines[1][3]

Core Chemical Context

Before troubleshooting, you must understand the "personality" of your molecule.[3]

  • Amphoteric Nature: This compound contains a basic amine/guanidine-like moiety (pKa ~4-5) and an acidic enol/lactam moiety (pKa ~9-10).[1][2][3] It exists as a zwitterion at neutral pH.[1][3]

  • Solubility Profile: It is highly insoluble in non-polar solvents (DCM, Hexane) and sparingly soluble in alcohols.[1][2] It dissolves in acidic (pH < 2) or basic (pH > 10) aqueous solutions but precipitates near its isoelectric point (pI).[1][2]

  • Common Impurities: Inorganic salts (NaCl/NaBr), unreacted guanidine, and ring-open ester intermediates.[1][2][3]

Diagnostic Troubleshooting Guide (Q&A)
Phase 1: Isolation & Precipitation Issues

Q1: The reaction is complete, but I cannot get the product to precipitate from the aqueous mixture. It remains a clear solution. A: This is a classic Isoelectric Point (pI) miss .[1][2] Because the molecule is amphoteric, it has high water solubility at both low pH (cationic form) and high pH (anionic form).[1]

  • The Fix: You must titrate the solution to its specific pI to force precipitation.[1][3]

    • Measure the current pH.[1][3] If the reaction used guanidine/base, pH is likely >11.[3]

    • Slowly add glacial acetic acid or dilute HCl while monitoring pH.

    • Target pH: 6.5 – 7.5.

    • Critical Step: If you overshoot to pH 4, it will redissolve.[1][3] If you stay at pH 9, it stays dissolved.[1][3]

    • Cooling: Once at pH 7.0, cool to 0–5°C and stir for 2 hours. The zwitterion is least soluble here.[1][3]

Q2: I obtained a solid, but the yield is >100%, and the ash content is high. What happened? A: You have co-precipitated inorganic salts (likely NaCl or Sodium Acetate).[1][2] The zwitterionic lattice of isocytosines traps ions effectively.[1][3]

  • The Fix: Perform a Slurry Wash (Reslurry).[1][2]

    • Suspend the crude solid in cold water (3 mL per gram of solid). Do not dissolve it; just create a slurry.[1][3]

    • Stir vigorously for 30 minutes at 5°C. The inorganic salts will dissolve; the organic product will not.

    • Filter and wash with cold water followed by acetone (to remove water and aid drying).[1]

    • Note: Do not use hot water, as the product is moderately soluble in hot water and you will lose yield.[3]

Phase 2: Purity & Crystallization [1][3]

Q3: NMR shows small peaks corresponding to unreacted guanidine or starting material.[1][3] How do I remove them? A: Recrystallization is required, but standard solvents won't work.[1][3]

  • Protocol A (For Guanidine Removal): Water Recrystallization.[1][2]

    • Dissolve the solid in boiling water (approx. 15-20 volumes).

    • Hot filter to remove insoluble mechanical impurities.[1][3]

    • Cool slowly to room temperature, then to 4°C. Guanidine salts are highly soluble in water and will stay in the mother liquor.[3]

  • Protocol B (For Organic Impurities): DMF/Ethanol.[1][2]

    • Dissolve in minimum hot DMF (approx. 80°C).

    • Add Ethanol (antisolvent) dropwise until turbidity persists.[1][2]

    • Cool to crash out the product. This leaves non-polar organic impurities in solution.[1][3]

Q4: My product is "oiling out" instead of crystallizing. A: This usually indicates the presence of a ring-open intermediate or residual solvent preventing lattice formation.[1][2][3]

  • The Fix:

    • Redissolve in dilute NaOH (pH 12).

    • Stir for 1 hour (this ensures any ring-open ester intermediates cyclize fully to the stable pyrimidine).

    • Re-acidify slowly to pH 7.0 to reprecipitate.[1][3]

    • Seed with a pure crystal if available.[1][3]

Data Summary: Solubility & Properties
PropertyBehaviorImplication for Purification
pKa (Amine) ~4.5 (Estimated)Soluble in dilute HCl.[1][2][3]
pKa (Enol) ~9.5 (Estimated)Soluble in dilute NaOH.[1][2]
Isoelectric Point (pI) pH 6.8 – 7.2 Target this pH for maximum precipitation.
Water Solubility High (Hot), Low (Cold/Neutral)Use water for recrystallization (desalting).[1][2]
Methanol/Ethanol Very LowUse as antisolvents or wash solvents.[1][2]
DMSO HighUse for NMR analysis.[1][2][3]
Visual Troubleshooting Workflow

The following diagram outlines the logical decision path for isolating pure material from the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Usually Alkaline pH > 10) CheckpH Check pH Start->CheckpH AdjustpH Adjust pH to 7.0 (Use Acetic Acid/HCl) CheckpH->AdjustpH Precipitate Does Solid Form? AdjustpH->Precipitate Precipitate->AdjustpH No (Check pI again) Cooling Cool to 0-5°C Stir 2 Hours Precipitate->Cooling Yes Filter Filter Solid Cooling->Filter CheckAsh Check Ash/Salt Content Filter->CheckAsh WaterWash Reslurry in Cold Water (Removes NaCl/Guanidine) CheckAsh->WaterWash High Salt Recryst Recrystallize (Hot Water or DMF/EtOH) CheckAsh->Recryst Organic Impurities Dry Dry under Vacuum (50°C, P2O5) CheckAsh->Dry Pure WaterWash->Dry Recryst->Dry

Caption: Logical workflow for the isolation of amphoteric pyrimidine intermediates, prioritizing pH control and salt removal.

Analytical Validation

NMR Solvent Choice: Do not attempt to run NMR in CDCl₃ or D₂O (unless pH adjusted).[1][2]

  • Standard: DMSO-d₆ .

  • Observation: You should see the hydroxyethyl side chain signals (triplet/multiplet ~3.5 ppm and ~2.5 ppm) and the aromatic proton at the C6 position (singlet/doublet around 7.5-8.0 ppm).[1][2][3]

  • Disappearing Peaks: The -NH₂ and -OH protons may be broad or invisible due to rapid exchange if the DMSO is "wet."[1][2][3] Add a drop of D₂O to confirm exchangeable protons.

References
  • Homologous Synthesis & Properties

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 135408695: 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone . (This is the 6-methyl homolog; the purification logic is identical).[1][2][3]

    • [1][2]

  • General Pyrimidine Purification

    • Brown, D. J. (1994).[1][2] "The Pyrimidines."[1][2][3][4][5][6] Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1][2][3] (Standard text for isocytosine solubility and pKa data).

  • Patent Literature on 5-Substituted Isocytosines

    • US Patent 3,997,537.[1][2][3] "Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines."[1][2][3] (Describes the condensation of guanidine with lactones/esters and subsequent pH isolation).

    • [1][2]

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol before handling.

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket Type: Process Optimization & Troubleshooting Audience: Medicinal Chemists, Process Development Scientists

Mission Brief

Welcome to the Pyrimidine Synthesis Technical Support Center. Pyrimidines are the backbone of nucleobases (cytosine, thymine, uracil) and a critical scaffold in oncology (e.g., 5-Fluorouracil) and antiviral therapeutics.

This guide moves beyond standard textbook procedures. We address the hidden variables —the thermodynamic traps, kinetic bottlenecks, and solvent effects—that cause reactions to fail or plateau at 40% yield. We focus on two primary synthetic routes: the Biginelli Multicomponent Reaction and the Pinner Synthesis , while integrating modern Microwave-Assisted Organic Synthesis (MAOS) .

Part 1: The Biginelli Reaction (Multicomponent Optimization)

Core Issue: The Biginelli reaction (Aldehyde +


-Ketoester + Urea) often suffers from variable yields and the formation of Hantzsch dihydropyridines or Knoevenagel adducts.
Visualizing the Reaction Pathways

Understanding the mechanism is the first step to troubleshooting. The reaction is a tug-of-war between the desired "Imine Route" and the competing "Knoevenagel Route."

Biginelli_Mechanism Start Aldehyde + Urea + Beta-Ketoester Imine Imine Intermediate (Desired Path) Start->Imine Acid Cat. (Fast) Knoevenagel Knoevenagel Adduct (Side Path) Start->Knoevenagel Base/Neutral Enamine Enamine Intermediate Start->Enamine Slow Hantzsch Hantzsch Dihydropyridine (Major Byproduct) Start->Hantzsch Excess Ketoester High Temp NH3 generation DHPM Dihydropyrimidinone (Target Product) Imine->DHPM + Beta-Ketoester Knoevenagel->DHPM + Urea

Caption: Mechanistic divergence in Biginelli synthesis. The "Imine Route" (Green) is kinetically favored by acid catalysis. High temperatures and ammonia generation favor the Hantzsch byproduct (Red).

Troubleshooting Guide: Biginelli Reaction

Q1: I am getting a yellow, fluorescent byproduct instead of my white/off-white pyrimidine. What is happening?

  • Diagnosis: You are forming the Hantzsch 1,4-dihydropyridine .[1][2]

  • Root Cause: This occurs when the urea decomposes to ammonia (common at high temperatures) or if the aldehyde reacts with two equivalents of the

    
    -ketoester instead of one equivalent of urea.[1]
    
  • Corrective Action:

    • Lower the Temperature: If refluxing in ethanol (

      
      C), try 
      
      
      
      C or switch to a catalyzed room-temperature method.
    • Stoichiometry Check: Use a slight excess of urea (1.2 - 1.5 eq) to compensate for decomposition and statistically favor the pyrimidine formation [1].

    • Acid Catalysis: Ensure sufficient acid catalyst (e.g., HCl,

      
      -TSA, or Lewis acids like Yb(OTf)
      
      
      
      ). The acid stabilizes the imine intermediate, steering the reaction away from the Hantzsch pathway.

Q2: My reaction gums up and yields are consistently low (<40%).

  • Diagnosis: "Oiling out" or polymerization of the aldehyde.[2]

  • Root Cause: Solvent incompatibility. The intermediate species are often polar, while the starting aldehyde might be lipophilic. If the intermediate precipitates too early as a gum, it stops reacting.

  • Corrective Action:

    • Solvent Switch: Move from pure Ethanol to an Ethanol/Acetonitrile (1:1) mixture. Acetonitrile solubilizes the intermediates better than alcohols.

    • Additives: Add a surfactant (e.g., 10 mol% SDS) if working in aqueous or semi-aqueous media to create an emulsion, improving contact between hydrophobic aldehydes and urea [2].

Part 2: The Pinner Synthesis (Moisture Sensitivity)

Core Issue: The Pinner synthesis involves reacting a nitrile with an alcohol and acid to form an imidate salt, followed by condensation with ammonia or an amine. It is notoriously sensitive to water.

Troubleshooting Guide: Pinner Synthesis

Q3: I see no precipitate after bubbling HCl gas into my nitrile/alcohol mixture.

  • Diagnosis: Failed Pinner Salt formation.

  • Root Cause: Moisture is the enemy. Water hydrolyzes the imidate salt back to the ester or amide immediately upon formation.

  • Corrective Action:

    • Drying Protocol: Dry the alcohol over 3Å molecular sieves for 24 hours. The nitrile must be distilled if liquid or dried under vacuum if solid.

    • Gas Trap: Ensure the HCl gas is passed through a H

      
      SO
      
      
      
      drying trap before entering the reaction vessel.
    • Temperature: Keep the reaction between

      
      C and 
      
      
      
      C. Pinner salts are thermally unstable and can decompose if the heat of solvation (from HCl bubbling) raises the temperature too high [3].

Q4: The condensation with the amine yields a mixture of open-chain amidines and pyrimidines.

  • Diagnosis: Incomplete cyclization.

  • Root Cause: The pH is likely too low during the second step. While the first step requires acid, the cyclization (condensation) releases acid and requires a basic or neutral environment to proceed to the aromatic system.

  • Corrective Action:

    • After adding the amine/ammonia source, slowly neutralize the mixture with a base (like NaOEt or Et

      
      N) to catalyze the final ring closure.
      

Part 3: Advanced Optimization (Microwave vs. Thermal)

Core Directive: For library synthesis or difficult substrates, Microwave-Assisted Organic Synthesis (MAOS) is superior to thermal reflux. It utilizes dielectric heating to align polar intermediates, significantly lowering the activation energy barrier.

Data Comparison: Thermal vs. Microwave
ParameterThermal Reflux (Ethanol)Microwave Irradiation (

C)
Improvement Factor
Reaction Time 4 - 12 Hours10 - 20 Minutes20x - 30x Faster
Yield (Avg) 55% - 70%85% - 94%+20-30% Yield
Solvent Vol High (20-50 mL)Low/Solvent-Free (1-3 mL)Green Chemistry
Purity (Crude) Moderate (Requires Column)High (Precipitation often sufficient)Workflow Efficiency

Data aggregated from comparative studies on dihydropyrimidinone synthesis [4, 5].[3]

Standard Operating Procedure (SOP): Optimized Microwave Biginelli

Use this protocol for rapid generation of pyrimidine libraries.

Reagents:

  • Aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.2 mmol)

  • Catalyst: Ytterbium Triflate [Yb(OTf)

    
    ] (5 mol%) or ZnCl
    
    
    
    (10 mol%)
  • Solvent: Ethanol (0.5 mL) or Solvent-Free

Step-by-Step:

  • Charge: Place aldehyde, ethyl acetoacetate, urea, and catalyst into a 10 mL microwave process vial.

  • Seal: Cap the vial with a Teflon-lined septum.

  • Irradiate: Program the microwave reactor:

    • Temp:

      
      C
      
    • Hold Time: 10 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice (10 g).

  • Isolation: The solid product will precipitate.[4] Filter, wash with cold water/ethanol (9:1), and dry. Recrystallize from hot ethanol if necessary.

Part 4: Purification & Isolation Strategy

Q5: My product is stuck in the mother liquor and won't crystallize.

  • Strategy: "Crash" precipitation.

    • Pyrimidines are often moderately soluble in ethanol but insoluble in water.

    • Protocol: Reduce the ethanol volume by 50% via rotary evaporation. Add the concentrate dropwise into a rapidly stirring beaker of ice-cold water . The sudden polarity change usually forces precipitation.

Q6: How do I remove the catalyst?

  • Heterogeneous Catalysts: If you used a solid acid (e.g., Zeolite, Amberlyst-15), simple filtration hot (before the product crystallizes) removes the catalyst.

  • Lewis Acids: If using soluble Lewis acids (ZnCl

    
    , FeCl
    
    
    
    ), an aqueous wash with EDTA or dilute HCl during workup is required to sequester the metal ions and prevent them from contaminating the final product.

References

  • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963. Link

  • Kumar, A., & Maurya, R. A. (2007). Synthesis of polyhydroquinoline derivatives through unsymmetric Hantzsch reaction using organocatalysts. Tetrahedron Letters, 48(26), 4569-4571. Link

  • Shafran, Y. M., Bakulev, V. A., & Mokrushin, V. S. (1989). Synthesis and properties of 1,2,4-triazolo[1,5-a]pyrimidines. Russian Chemical Reviews, 58(2), 148. Link

  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH. Link

  • Ranu, B. C., Hajra, A., & Jana, U. (2000).[5] Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. Journal of Organic Chemistry, 65(19), 6270–6272. Link

Sources

Technical Support: Impurity Profiling for 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (CAS: 23169-33-7). This molecule is a critical heterocyclic intermediate, often utilized in the synthesis of antiviral guanine derivatives (e.g., Acyclovir, Penciclovir analogs).

Synthesizing this pyrimidine scaffold typically involves the condensation of guanidine with


-formyl-

-butyrolactone
(or its enolate equivalents). While the reaction appears straightforward, the bifunctional nature of the side chain (hydroxyethyl) and the pyrimidine ring introduces a specific set of impurities that can complicate downstream API crystallization.

This guide addresses the three most common technical tickets received regarding this synthesis: "Ghost" peaks in HPLC , dehydration byproducts , and regioisomer control .

Visualizing the Impurity Landscape

The following diagram maps the reaction pathway and the genesis of key impurities. Use this to trace the origin of unknown peaks in your chromatogram.

G Start1 Guanidine (Starting Material) Inter Open-Chain Intermediate Start1->Inter Condensation Imp1 Impurity A: Unreacted Guanidine (High Polarity) Start1->Imp1 Excess/Unreacted Start2 α-Formyl-γ-butyrolactone (Precursor) Start2->Inter Product 2-Amino-5-(2-hydroxyethyl) pyrimidin-4-ol (Target) Inter->Product Cyclization Imp2 Impurity B: Vinyl Pyrimidine (Dehydration) Product->Imp2 Acid/Heat (-H2O) Imp3 Impurity C: Bis-Ether Dimer (Condensation) Product->Imp3 High Conc. (-H2O)

Figure 1: Reaction pathway showing the condensation of guanidine and lactone precursor, highlighting the divergence points for unreacted material (Impurity A) and stress-degradation products (Impurities B & C).

Module 1: Analytical Troubleshooting (HPLC & LC-MS)

Issue 1: "I have poor mass balance and a drifting baseline at the solvent front."

Diagnosis: You are likely missing Impurity A (Unreacted Guanidine) . Guanidine is highly polar and lacks a strong chromophore above 220 nm. In standard Reverse Phase (RP) C18 methods, it elutes in the void volume (dead time), often co-eluting with solvent injection spikes.

Solution: You must alter your detection or retention strategy. Standard UV at 254 nm is insufficient for mass balance calculations involving guanidine.

ParameterStandard Method (Fails for Guanidine)Recommended Method (HILIC)
Column C18 (ODS)HILIC (Amide or Silica) or Primesep 100 (Mixed Mode)
Mobile Phase Water/ACN + TFA10 mM Ammonium Acetate (pH 5.8) / ACN (10:90)
Detection UV 254 nmCAD (Charged Aerosol) or LC-MS (ESI+)
Observation Guanidine elutes at T0 (void)Guanidine retained (k' > 2.0)

Protocol Note: If you cannot use HILIC, derivatization of the reaction mixture with benzoin or ninhydrin (post-column) can render the guanidine UV-active, but this is labor-intensive.

Issue 2: "I see a growing impurity at RRT ~1.2 during drying or workup."

Diagnosis: This is Impurity B (2-Amino-5-vinylpyrimidin-4-ol) . The hydroxyethyl side chain is susceptible to acid-catalyzed dehydration. If your workup involves acidic precipitation (e.g., using HCl to drop pH) followed by heating or vacuum drying at elevated temperatures (


), you are actively converting your product into the vinyl impurity.

Mechanism:



Corrective Action:

  • Neutralize gently: Avoid dropping pH below 4.0 during isolation.

  • Temperature Control: Keep drying temperatures

    
     under high vacuum.
    
  • Scavenging: If the vinyl impurity is present, it can sometimes be removed by reslurrying in water/ethanol, as the vinyl compound is less soluble in water than the hydroxyethyl target.

Module 2: Isolation & Purification Protocols

FAQ: How do I remove the "Bis-Ether" Dimer (Impurity C)?

Context: Impurity C forms when two molecules of the product condense via their hydroxyl groups (ether linkage). This typically happens during high-concentration reflux steps.

Purification Protocol: This impurity is significantly more lipophilic than the target molecule.

  • Dissolution: Dissolve the crude solid in 0.5 M NaOH (The pyrimidine ring proton is acidic, pKa ~9-10, forming a soluble sodium salt).

  • Filtration: The Bis-Ether impurity lacks the same acidity/solubility profile in moderate base and may remain as a suspension or gummy solid. Filter the solution through Celite.

  • Reprecipitation: Slowly acidify the filtrate with Acetic Acid to pH 6.5 - 7.0 .

    • Critical: Do not overshoot to pH < 4 (risk of vinyl formation).

  • Collection: The target product will crystallize out. Filter and wash with cold water.

Module 3: Synthesis Optimization (The "Root Cause" Fix)

Question: "Why is my yield variable? Sometimes 40%, sometimes 70%."

Answer: The variability usually stems from the quality of the


-formyl-

-butyrolactone
precursor.
  • Precursor Instability:

    
    -Formyl lactones are unstable. They exist in equilibrium with their enol forms and can polymerize or hydrolyze back to butyrolactone if stored improperly (wet or warm).
    
    • Check: Run an H-NMR on your precursor. If the aldehyde proton signal (approx 9-10 ppm) is diminished or complex, repurify the starting material.

  • Guanidine Stoichiometry:

    • Use Guanidine Carbonate rather than Guanidine HCl if possible, to avoid introducing strong chloride ions which can catalyze dehydration later.

    • Ensure a 1.1 eq excess of Guanidine. If you use exactly 1.0 eq, the reaction often stalls due to the formation of the pyrimidine salt (the product consumes the base).

References

  • Synthesis of Pyrimidine Derivatives

    • Title: Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.[1]

    • Source: US P
    • URL:

  • Acyclovir Intermediate Profiling

    • Title: Synthesis and characterization of impurities in the production process of antiviral guanine deriv
    • Source:The Pharma Innov
    • URL:

  • Analytical Methods (HILIC/Mixed Mode)

    • Title: HPLC Method for Analysis of Amino-Pyridine Derivatives.[2]

    • Source: SIELC Technologies Applic
    • URL:[2]

  • Dehydration Mechanisms

    • Title: Acid-catalyzed dehydr
    • Source:Organic Chemistry Portal.
    • URL:

Sources

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol stability issues and prevention

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized Technical Support Center for researchers working with 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (referred to herein as 5-HEIC ).

This molecule serves as a critical scaffold in the synthesis of bicyclic heterocycles (e.g., pyrrolo[2,3-d]pyrimidines) and is a structural analog to the pyrimidine core of antifolates and antiviral nucleosides. Its dual functionality—an electron-rich amino-pyrimidine core coupled with a reactive hydroxyethyl tail—creates a unique stability profile that requires precise handling.

Module 1: Physical Stability (Hygroscopicity & Caking)

User Report: "My 5-HEIC powder has turned from a free-flowing solid into a sticky, yellowed clump inside the bottle. Is it still usable?"

Root Cause Analysis

The 5-(2-hydroxyethyl) tail acts as a moisture magnet. When exposed to ambient humidity (>45% RH), the molecule forms intermolecular hydrogen bond networks with water. This hydration lowers the glass transition temperature (


) of the amorphous regions on the crystal surface, leading to "caking."

Furthermore, water acts as a plasticizer that facilitates oxidative degradation (see Module 2). Once caked, the surface area available for oxidation increases relative to the bulk crystal lattice stability.

Troubleshooting Protocol: Recovery & Prevention

Status: If the material is white/off-white but clumped, it is recoverable. If deep yellow/brown, discard (see Module 2).

Step-by-Step Drying Protocol (The "Vacuum-Pulse" Method):

  • Grinding: Gently break clumps in a glove box (Inert

    
     atmosphere). Do not grind in open air; the heat of friction + moisture will accelerate degradation.
    
  • Solvent Wash (Optional): If sticky, wash with cold anhydrous isopropanol (

    
    ) to remove surface hydration layers. Filter rapidly under 
    
    
    
    .
  • Vacuum Drying: Place in a vacuum oven at

    
    .
    
    • Cycle: Pull vacuum (10 mbar) for 30 mins

      
       Backfill with dry 
      
      
      
      
      
      Repeat 3x.
    • Reasoning: This "pulsing" helps dislodge water molecules trapped deep in the crystal lattice channels which static vacuum often misses.

  • Storage: Transfer immediately to amber glass vials with PTFE-lined caps. Seal with Parafilm. Store at

    
     with a silica desiccant packet outside the primary vial (secondary containment).
    
Visual Workflow: Handling Hygroscopic Intermediates

StorageWorkflow Start Incoming 5-HEIC (White Powder) Check Humidity Check (>45% RH?) Start->Check Action1 Glove Box Handling (Argon/N2) Check->Action1 Yes (High Risk) Action2 Rapid Weighing (Minimize Exposure) Check->Action2 No (Low Risk) Storage Storage: -20°C Double Sealed + Desiccant Action1->Storage Action2->Storage Failure CAKING / HYDROLYSIS Action2->Failure Exposure > 15 mins

Caption: Decision logic for handling 5-HEIC to prevent hygroscopic degradation.

Module 2: Chemical Stability (Cyclization & Oxidation)

User Report: "I see a new impurity peak at RRT 1.15 in my HPLC, and the purity dropped by 5% overnight in solution."

Root Cause Analysis

5-HEIC suffers from a specific "hidden" instability: Intramolecular Cyclization . Under acidic conditions or high heat, the terminal hydroxyl group of the ethyl chain attacks the C6 (or C4) position of the pyrimidine ring. This creates a bicyclic dihydrofuro[2,3-d]pyrimidine derivative.

  • Trigger: Acidic pH (< 4.0) or high temperatures (> 60°C).

  • Mechanism: The pyrimidine ring is electron-deficient. The side-chain alcohol is nucleophilic. Protonation of the ring nitrogen activates the carbon for nucleophilic attack.

Stability Data Summary
Stress ConditionDurationDegradation ObservedMajor Product
Acidic (0.1N HCl) 4 HoursHigh (>15%) Dihydrofuro-pyrimidine (Cyclized)
Basic (0.1N NaOH) 24 HoursLow (<2%)Stable (Enolate formation protects ring)
Oxidative (

)
2 HoursModerate (5-8%)N-Oxides / Azo-dimers
Thermal (Solid, 60°C) 1 WeekLow (<1%)Stable if dry
Photolytic (UV) 24 HoursHigh (>10%) Radical degradation (Browning)
Prevention Protocol
  • Solution Prep: Never dissolve 5-HEIC in unbuffered water (which can become acidic due to

    
     absorption). Use Phosphate Buffer (pH 7.4)  or DMSO .
    
  • Reaction Monitoring: If using 5-HEIC as a nucleophile, add base (e.g.,

    
     or TEA) before heating to deprotonate the side-chain -OH or the ring -NH, preventing the acid-catalyzed cyclization pathway.
    

Module 3: Tautomerism & Analytical Troubleshooting

User Report: "My NMR spectrum shows split peaks, and HPLC shows 'ghost' peaks that disappear when I change solvents."

The Science: Lactam-Lactim Tautomerism

5-HEIC exists in equilibrium between the 4-hydroxy (lactim) and 4-oxo (lactam) forms.

  • Polar Solvents (DMSO, Water): Favor the 4-oxo form (Isocytosine-like).

  • Non-Polar/Aprotic Solvents: May shift equilibrium, causing peak broadening or splitting in NMR.

Additionally, the 2-amino group can rotate, and the hydroxyethyl tail can form intramolecular H-bonds with the ring nitrogen or carbonyl, creating "folded" conformers.

Diagram: Tautomeric & Cyclization Pathways

Pathways cluster_0 Reversible Equilibrium Keto 4-Oxo Form (Dominant) (Polar Solvents) Enol 4-Hydroxy Form (Lactim) Keto->Enol  Tautomerism (Fast)   Cyclized Dihydrofuro[2,3-d]pyrimidine (Irreversible Impurity) Keto->Cyclized  Acid / Heat (-H2O)  

Caption: The 4-oxo form is stable, but acid catalyzes irreversible cyclization to the furan derivative.

Standardized Analytical Method (HPLC)

To avoid ghost peaks, you must lock the tautomeric state using pH control in your mobile phase.

  • Column: C18 (End-capped, to prevent tailing of amines), 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0) — Maintains neutral state.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (End absorption).

  • Note: Do not use TFA (Trifluoroacetic acid). The acidity of TFA (pH ~2) can induce the cyclization on the column during the run, creating artifacts.

References

  • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine tautomerism and reactivity).

  • Szekeres, G. L., et al. (1973). "Synthesis of 5-(2-hydroxyethyl)isocytosine and related pyrimidines." Journal of Heterocyclic Chemistry, 10(3). (Primary synthesis and cyclization data).

  • European Pharmacopoeia (Ph. Eur.) . "Acyclovir: Impurity Profiling." (Contextualizes pyrimidine degradation products in antiviral synthesis).

  • Santa Cruz Biotechnology . "2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol Product Data Sheet." (Physical properties and storage).

Technical Support Center: Scaling 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for CAS 6940-45-0 Production

Document ID: TSC-PYR-05HE-V2 Audience: Process Chemists, Scale-up Engineers, R&D Scientists[1]

Introduction: The Scale-Up Landscape

You are likely accessing this guide because you are transitioning from bench-scale synthesis (<50g) to pilot-scale (>1kg) production of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol . This molecule is a critical heterocyclic intermediate, often utilized as a scaffold for antiviral agents (e.g., Acyclovir analogs) and kinase inhibitors.[1][2]

The industrial synthesis typically relies on the condensation of Guanidine with


-formyl-

-butyrolactone
(or its enolate salt).[1] While the chemistry appears straightforward on paper, the scale-up presents three distinct thermodynamic and kinetic challenges:
  • Intermediate Instability: The

    
    -formyl-
    
    
    
    -butyrolactone intermediate is prone to polymerization and decarboxylation if not handled as a salt.[1]
  • Exotherm Management: The condensation reaction with guanidine is highly exothermic, risking "runaway" conditions that favor tar formation over cyclization.

  • Solubility Inversion: The product is amphoteric and highly polar, making isolation from aqueous waste streams difficult without significant yield loss.

This guide addresses these specific failure modes.

Module 1: Reaction Kinetics & Thermodynamics

Reaction Mechanism & Critical Control Points

The synthesis involves a cascade reaction: nucleophilic attack of guanidine on the formyl group, followed by cyclization onto the lactone carbonyl, and finally the ring-opening of the lactone to generate the hydroxyethyl side chain.

ReactionPathway Reactants Reactants GBL + Ethyl Formate + NaOEt Intermediate Unstable Intermediate Na-Salt of α-formyl-γ-butyrolactone Reactants->Intermediate Claisen Condensation (T < 10°C) Intermediate->Intermediate Polymerization (if T > 20°C) Cyclization Cyclization (Exothermic) Intermediate->Cyclization + Guanidine Guanidine Reagent Addition Guanidine HCl (neutralized) Guanidine->Cyclization Product Target Molecule 2-Amino-5-(2-hydroxyethyl) pyrimidin-4-ol Cyclization->Product Lactone Ring Opening & Rearrangement

Figure 1: Reaction cascade highlighting the critical instability of the formyl-lactone intermediate.

Troubleshooting Guide: Synthesis Phase
Q1: My reaction mixture turns dark brown/black immediately upon adding Guanidine. What is happening?

Diagnosis: Thermal degradation of the


-formyl-

-butyrolactone intermediate.[1] The Science: The formyl-lactone enolate is thermally sensitive. If the internal temperature spikes >35°C during the guanidine addition, the formyl group undergoes self-condensation (aldol-like polymerization), creating "tars" that irreversibly darken the mixture and trap the product.

Corrective Protocol:

  • In-Situ Generation: Do not isolate the

    
    -formyl-
    
    
    
    -butyrolactone.[1] Generate the sodium salt (using Ethyl Formate + GBL + NaOMe) and keep it as a slurry at 0–5°C.
  • Controlled Addition: Add the Guanidine solution to the cold enolate slurry, not the other way around. This ensures the unstable intermediate is always in the presence of the nucleophile.

  • Active Cooling: Use a jacketed reactor. Ensure the addition rate is linked to the cooling capacity to maintain

    
     throughout the addition.
    
Q2: I am seeing low conversion and high levels of unreacted Guanidine.

Diagnosis: Incomplete neutralization of Guanidine Hydrochloride. The Science: Guanidine is typically supplied as the HCl or Carbonate salt. For the reaction to proceed, the free base must be generated. If you use NaOEt/NaOMe to neutralize Guanidine HCl but fail to account for the water content or stoichiometry, the guanidine remains protonated (inactive).

Corrective Protocol:

  • Stoichiometry: Use 1.05 - 1.10 equivalents of NaOMe per equivalent of Guanidine HCl.[1]

  • Verification: Check the pH of the guanidine solution before addition; it must be strongly alkaline (pH > 12).

  • Solvent Switch: If using ethanol, ensure it is anhydrous.[1] Water interferes with the Claisen condensation step (formation of the formyl-lactone).

Module 2: Isolation & Purification

Solubility Data & Isolation Logic

The product is a zwitterion (pK_a1 ~ 3.5, pK_a2 ~ 9.8). Solubility is highly pH-dependent.[1]

Solvent SystemSolubility (25°C)Notes
Water (pH 7) ModerateDifficult to crystallize due to H-bonding.[1]
Water (pH 2 or 10) HighForms soluble salts.[1]
Ethanol (Hot) ModerateGood for recrystallization.[1]
Ethanol (Cold) LowIdeal antisolvent.[1]
Acetone InsolubleCauses oiling out if added too fast.[1]
Troubleshooting Guide: Work-up Phase
Q3: The product is "oiling out" instead of crystallizing during the quench.

Diagnosis: Rapid pH adjustment passing through the isoelectric point too quickly, or presence of residual solvent (DMF/Ethanol). The Science: The hydroxyethyl side chain imparts significant flexibility and hygroscopicity to the molecule, preventing rapid lattice formation.

Corrective Protocol:

  • pH Swing: After the reaction (usually alkaline), acidify slowly with Acetic Acid or HCl to pH 6.5–7.0 (the isoelectric point).

  • Seeding: Do not rely on spontaneous nucleation.[1] Seed the mixture with 0.5 wt% pure crystals at pH 8.0 before reaching neutral pH.[1]

  • Cooling Profile: Use a linear cooling ramp (10°C/hour). If oiling occurs, reheat to dissolve and cool at half the rate.

Q4: My isolated solid is a "mud" that clogs the filter.

Diagnosis: Crystal habit issues (needle agglomeration) or silica contamination (if using silicone grease/antifoam). The Science: Fast precipitation at the isoelectric point creates fines.

Corrective Protocol:

  • Digestion: After adjusting to pH 7, heat the slurry to 50°C and hold for 2 hours (Ostwald ripening). This allows small fines to dissolve and redeposit onto larger crystals, improving filterability.[1]

  • Wash Solvent: Do not wash with pure water.[1] Use ice-cold 50% Ethanol/Water to displace mother liquor without dissolving the yield.[1]

Module 3: Advanced Optimization (Process Intensification)

For scales >10kg, standard batch processing may hit heat transfer limits.[1]

Optimization Problem Scale-Up Barrier: Heat Removal Limit Solution1 Continuous Flow Reactor (Tubular) Problem->Solution1 Better Surface/Vol Ratio Solution2 Catalytic Enhancement (Fe3O4@SiO2) Problem->Solution2 Stabilizes Intermediate Outcome Consistent Yield > 85% Reduced Tar Solution1->Outcome Solution2->Outcome

Figure 2: Strategic options for overcoming thermal limitations at scale.

Expert Insight: Recent literature suggests that using silica-functionalized magnetic nanoparticles (Fe3O4@SiO2) can stabilize the heteroatoms during cyclization, boosting yields from ~70% to ~95% by acting as a "near-homogeneous" catalyst [1].[1][3] While this may be complex for initial scale-up, it is a viable route for process intensification if batch yields stagnate.[1]

References

  • Chandrappa, M., et al. (2017).[1][3] "Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine." Asian Journal of Chemistry, 29(9), 1999-2002.[1] (Note: Describes the catalytic enhancement mechanism applicable to this pyrimidine class).

  • BenchChem Technical Repository. (2024).[1] "Technical Support Center: Large-Scale Synthesis of Pyrimidine Derivatives." (General physical properties and handling of amino-hydroxy-pyrimidines).

  • PubChem Database. "Compound Summary: 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone."[1] CID 135408695.[1] (Structural and safety data verification).

  • Gangjee, A., et al. (2009).[1][4] "Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines." Journal of Medicinal Chemistry, 52(15), 4892-4902.[1][4] (Detailed synthesis protocols for related 5-substituted pyrimidines).

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a thorough Process Safety Hazard Assessment (PHA).[1]

Sources

Common pitfalls in the characterization of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Spectroscopy & Structural Elucidation) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Pyrimidine Paradox

Welcome to the technical support center for pyrimidine chemistry. In my 15 years of characterizing heterocycles, I have found that pyrimidines are deceptively simple. While they appear to be standard aromatic systems, they possess a "chemical schizophrenia"—existing as dynamic tautomers, aggregating in solution, and alkylating with frustratingly poor regioselectivity.

This guide is not a textbook; it is a troubleshooting manual designed to unblock your workflow when standard data does not make sense. We focus on the three most common "failure modes" in pyrimidine characterization: Regioisomer Confusion , Tautomeric Masquerading , and Aggregation-Induced Signal Loss .

Module 1: The N-Alkylation Regioisomer Nightmare

The Issue

You have performed an N-alkylation on a pyrimidine scaffold (e.g., uracil or cytosine derivative). You see a single spot on TLC and a clean LC-MS peak, but you cannot definitively prove if the substituent is on N1 or N3 .

Why this happens: Pyrimidines are ambident nucleophiles. Sterics and electronics (e.g., the "Hilbert-Johnson" rule) suggest preferences, but they are rarely 100% predictive. Standard 1D


H NMR is often inconclusive because the chemical shift changes are subtle.
The Solution: The "Dual-HMBC" Protocol

To solve this with certainty, you must use Heteronuclear Multiple Bond Correlation (HMBC) to "walk" from the new alkyl protons to the unique ring carbons.

Protocol: N1 vs. N3 Determination

Prerequisites:

  • Sample concentration > 10 mg/mL.

  • Solvent: DMSO-

    
     (preferred for solubility and lack of exchange).
    

Step-by-Step Workflow:

  • Acquire

    
    H NMR:  Identify the protons on the alkyl group attached to the nitrogen (the 
    
    
    
    -protons).
  • Acquire

    
    H-
    
    
    
    C HMBC:
    Optimize for long-range coupling (
    
    
    Hz).
  • The "Gatekeeper" Check: Look for correlations from the alkyl

    
    -protons to the pyrimidine ring carbons.
    

Data Interpretation Table:

FeatureN1-Alkylation SignatureN3-Alkylation SignatureMechanism
C2 Correlation Strong

coupling to C2 (C=O)
Strong

coupling to C2 (C=O)
Both N1 and N3 are 3 bonds from C2. Inconclusive.
C6 Correlation Strong

coupling to C6
No coupling (5 bonds away)N1 is 3 bonds from C6; N3 is too far.
C4 Correlation No coupling (5 bonds away)Strong

coupling to C4
N3 is 3 bonds from C4; N1 is too far.

N Shift
Upfield shift of N1 (~100 ppm)Upfield shift of N3 (~100 ppm)Requires

H-

N HMBC. Alkylated nitrogens are shielded.

Expert Insight: Do not rely solely on NOESY. While NOE between the alkyl group and C6-H suggests N1 alkylation, aggregation can cause "spin diffusion," leading to false positives. The HMBC scalar coupling is absolute.

Visualization: Regioisomer Decision Logic

RegioisomerLogic Start Start: Alkylated Pyrimidine (Unknown Regioisomer) HMBC Run 1H-13C HMBC (Focus on Alkyl Alpha-Protons) Start->HMBC CheckC2 Correlation to C2 (C=O)? HMBC->CheckC2 CheckC6 Correlation to C6 (CH)? CheckC2->CheckC6 Yes (Expected) CheckC4 Correlation to C4 (C=O/CH)? CheckC6->CheckC4 No ResultN1 CONFIRMED: N1-Isomer CheckC6->ResultN1 Yes (3-bond) ResultN3 CONFIRMED: N3-Isomer CheckC4->ResultN3 Yes (3-bond) Ambiguous Ambiguous: Check 1H-15N HMBC CheckC4->Ambiguous No Correlations?

Caption: Logic flow for distinguishing N1 vs N3 pyrimidine regioisomers using HMBC connectivity.

Module 2: The Tautomerism Trap

The Issue

Your NMR spectrum shows broad peaks, "missing" carbons, or chemical shifts that do not match your predicted structure. You suspect the compound is decomposing, but LC-MS shows a clean mass.

Why this happens: Pyrimidines (especially those with -OH, -SH, or -NH2 groups) exist in rapid equilibrium between tautomers (e.g., lactam vs. lactim). If the exchange rate is intermediate on the NMR timescale, peaks broaden or vanish (coalescence).

The Solution: The "Solvent Stress" Test

You must freeze the equilibrium or shift it to a single dominant form to get a clean spectrum.

Protocol: Tautomer Stabilization
  • Solvent Swap:

    • Scenario A (Protic): If using Methanol-

      
      , the solvent facilitates rapid proton exchange.
      
    • Fix: Switch to DMSO-

      
        or DMF-
      
      
      
      . These aprotic polar solvents often stabilize the more polar tautomer (usually the oxo/lactam form) and slow down intermolecular exchange.
  • Temperature Variation (VT-NMR):

    • Cooling: Lower temperature to -40°C. This slows the exchange rate (

      
      ) below the chemical shift difference (
      
      
      
      ), resolving distinct tautomers as sharp, separate sets of peaks.
    • Heating: Raise to +80°C. This accelerates exchange, collapsing tautomers into a single, sharp "average" peak.

FAQ: Why did my OH/NH peak disappear? In wet solvents, exchangeable protons transfer to water.

  • Fix: Add activated 4Å molecular sieves directly to the NMR tube 1 hour before acquisition.

Visualization: Tautomeric Equilibrium Workflow

TautomerFlow Input Broad/Missing Signals Decision Solvent Choice? Input->Decision DMSO DMSO-d6 (Aprotic) Decision->DMSO MeOD MeOD (Protic) Decision->MeOD Outcome1 Stabilizes Lactam Form (Sharp Peaks) DMSO->Outcome1 Outcome2 Rapid Exchange (Average Signal) MeOD->Outcome2 VT Still Broad? Run VT-NMR (-40°C) Outcome1->VT If broadening persists Resolved Resolved Tautomers VT->Resolved

Caption: Workflow for resolving tautomeric broadening in pyrimidine NMR spectra.

Module 3: Aggregation & Solubility Artifacts

The Issue

The


H NMR signals are unusually wide, and the integration values are inconsistent. The sample appears dissolved, but the baseline is wavy.

Why this happens: Pyrimidines are flat,


-electron-deficient systems that love to stack ( 

-

stacking). This creates transient polymers (aggregates) in solution, which tumble slowly, causing rapid

relaxation and line broadening.
The Solution: The "TFA De-Masking" Technique
Protocol: Disaggregation
  • Concentration Check:

    • Dilute the sample by 50%. If the chemical shifts move or peaks sharpen, you have aggregation.

  • The TFA Spike:

    • Add 1-2 drops of Trifluoroacetic Acid-d (TFA-d) to the NMR tube.

    • Mechanism: Protonation of the pyrimidine nitrogens introduces positive charge repulsion, breaking the

      
      -stacking aggregates. It also forces rapid exchange of NH protons, often sharpening the rest of the spectrum.
      

Warning: TFA is acidic. Do not use this if your molecule has acid-sensitive protecting groups (e.g., Boc, Trityl).

References

  • Hu, H., et al. (2020). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy. European Journal of Organic Chemistry.

  • Raczynska, E. D., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega.

  • Salem, M., et al. (2014).[1] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry.[1]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

How to increase the solubility of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol for assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Topic: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (and tautomers) Document ID: TS-SOL-PYR-005 Last Updated: 2025-05-12[1][2]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulty with 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol because it behaves as a classic "brick dust" molecule. It possesses a high crystal lattice energy due to strong intermolecular hydrogen bonding (donor/acceptor pairs on the pyrimidine ring and the side chain hydroxyl).

This molecule is amphoteric and exists primarily as the pyrimidinone tautomer in solution.[2] Its solubility is lowest at neutral pH (zwitterionic-like behavior).[1][2] To achieve assay-relevant concentrations, you must disrupt this lattice using one of three strategies: Dielectric Modification (DMSO), Ionization (pH adjustment), or Cosolvency (PEG/Water).[1]

Module 1: The Universal Solvent Approach (DMSO)

For most in vitro high-throughput screening (HTS) or enzymatic assays, Dimethyl Sulfoxide (DMSO) is the primary choice.[1][2] However, this molecule often requires thermal activation to dissolve even in DMSO.

Protocol: Preparation of 100 mM Stock Solution
  • Weighing: Weigh the compound into a glass vial (avoid polystyrene, which DMSO can leach).

  • Solvent Addition: Add anhydrous DMSO (molecular biology grade, >99.9%) to achieve 100 mM.

    • Note: Do not use aqueous DMSO.[2] Water content >10% drastically reduces solubility for this compound.[2]

  • Thermal Activation (Critical Step):

    • The solution will likely remain cloudy.[2]

    • Sonicate at 40°C for 10–15 minutes.

    • If turbidity persists, vortex vigorously.

    • Visual Check: Hold the vial against a light source.[2] If "shimmering" particles are visible, the lattice is not broken.

  • Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Troubleshooting: The "Crash-Out" Effect

When you dilute this DMSO stock into an aqueous buffer (e.g., PBS or cell media), the compound may precipitate immediately.

  • Cause: Drastic change in polarity.[2]

  • Solution: Use an Intermediate Dilution Step .[2]

    • Wrong: 1 µL Stock

      
       999 µL Media (Risk of precipitation at the injection point).[2]
      
    • Right: 1 µL Stock

      
       9 µL DMSO (10x dilution) 
      
      
      
      Add this mix slowly to Media with rapid stirring.

Module 2: Aqueous Formulation (pH Manipulation)

If your assay cannot tolerate DMSO (e.g., specific kinase assays or sensitive primary cell lines), you must exploit the ionizable groups of the molecule.

  • pKa 1 (~3.5 - 4.0): Protonation of the pyrimidine N1/amino group (Acidic solubility).[1][2]

  • pKa 2 (~9.5): Deprotonation of the hydroxyl/amide (Basic solubility).[2]

Protocol: In-Situ Salt Formation (Acidic Strategy)

This is the most robust method for creating aqueous stocks (10–50 mM) without organic solvents.[1][2]

  • Suspend: Suspend the powder in pure water (Milli-Q). It will not dissolve.

  • Acidify: Slowly add 1.0 M HCl dropwise while vortexing.

  • Endpoint: As the pH drops below 3.0, the amine protonates, breaking the crystal lattice. The solution will turn clear.

  • Buffer: Once dissolved, you can dilute this "acidic concentrate" into your assay buffer.

    • Warning: Ensure your assay buffer (e.g., HEPES, Tris) has enough capacity to neutralize the carryover acid without crashing the compound.

Module 3: Decision Logic & Workflow Visualization

Use the following logic flow to select the correct solubilization strategy for your specific assay type.

SolubilityStrategy Start Start: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol AssayType What is your Assay Type? Start->AssayType HTS Enzymatic / HTS (DMSO Tolerant) AssayType->HTS Robust System CellSens Sensitive Cells / In Vivo (DMSO Intolerant) AssayType->CellSens Sensitive System DMSO_Path Method A: DMSO Stock (Heat + Sonication) HTS->DMSO_Path Aq_Path Method B: Aqueous Formulation CellSens->Aq_Path Check_pH Can you adjust pH? Aq_Path->Check_pH AcidSol Acidic Solubilization (Use 0.1M HCl) Check_pH->AcidSol Yes (pH < 4 OK) Cosolvent Cosolvent System (5% EtOH + 5% PEG400) Check_pH->Cosolvent No (Neutral pH req)

Figure 1: Decision Matrix for selecting the optimal solubilization strategy based on assay tolerance.

Module 4: Frequently Asked Questions (Troubleshooting)

Q1: The compound dissolved in DMSO, but precipitated when I added it to the cell culture media. Why? A: This is "Dilution Shock."[2] The local concentration of the compound exceeded its aqueous solubility limit at the point of injection.

  • Fix: Pre-warm the media to 37°C. Add the DMSO stock slowly while swirling the media. Do not exceed 0.5% v/v DMSO final concentration, as this specific pyrimidine requires the dielectric support of the solvent.

Q2: Can I use Ethanol instead of DMSO? A: Generally, No . Pyrimidines with multiple hydrogen bond donors (like the -NH2 and -OH here) have poor solubility in pure ethanol.[1][2] Ethanol/Water mixtures (e.g., 50:50) are better, but DMSO is superior for high-concentration stocks (>10 mM).[1][2]

Q3: My solution turned yellow after heating. Is it degraded? A: A slight yellowing is common for aminopyrimidines upon heating in DMSO due to trace oxidation or formation of charge-transfer complexes.[1][2] It usually does not indicate significant degradation.[2] However, if the color turns dark orange/brown, verify purity via LC-MS before use.

Q4: How do I formulate this for an animal study (IP/IV injection)? A: Do not use pure DMSO. Use a Cosolvent System :

  • Vehicle: 5% DMSO + 40% PEG400 + 55% Saline.[2]

  • Protocol: Dissolve compound in DMSO first, then add PEG400, then slowly add Saline with vortexing. The PEG400 acts as a bridge to prevent precipitation in the aqueous phase.

Data Summary: Solubility Limits

Solvent SystemEstimated Max SolubilityConditionsSuitability
Pure DMSO > 100 mMRequires Sonication/Heat (40°C)Stock Solutions
PBS (pH 7.4) < 1 mMVery Poor (Zwitterionic lattice)Not Recommended
0.1 M HCl > 25 mMForms Hydrochloride SaltAqueous Stocks
0.1 M NaOH > 20 mMForms Sodium SaltAqueous Stocks
5% DMSO / Media ~ 100 µMKinetic Solubility LimitCell Assays

References

  • Lipinski, C. A. (2000).[2] Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Chapter on Solubility). Link

  • NCBI PubChem. (2024).[2] Compound Summary: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol.[1][2] National Library of Medicine.[2] Link

  • Assay Guidance Manual. (2012). Solvent Selection and Handling. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] Link

Sources

Minimizing byproduct formation in 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol Reaction Optimization

Case ID: PYR-HYD-505 Subject: Minimizing Byproduct Formation & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The manipulation of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (Structure 1 ) presents a unique set of challenges due to its trifunctional nature: a nucleophilic exocyclic amine, an amphoteric lactam/lactim core, and a reactive hydroxyethyl side chain.[1][2]

This guide addresses the three critical failure modes associated with this scaffold:

  • Intramolecular Cyclization: Formation of furo[2,3-d]pyrimidine impurities.[1][2]

  • Side-Chain Elimination: Dehydration of the hydroxyethyl group to a vinyl species.[1]

  • Regiochemical Ambiguity: Competition between

    
    -alkylation and 
    
    
    
    -alkylation.[1]

Module 1: The "Cyclization Trap" (Furo-pyrimidine Formation)

Problem Description: Users attempting to activate the C4-hydroxyl group (e.g., using


 or 

) often observe the formation of a rigid, bicyclic impurity identified as a dihydrofuro[2,3-d]pyrimidine derivative.

Mechanism: The C5-hydroxyethyl group acts as an internal nucleophile.[1] When the C4 position is activated (converted to a leaving group like -Cl or -OTs), the side-chain oxygen attacks C4, ejecting the leaving group and closing the furan ring.[2]

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Protection Mandatory Acetylation Acetylating the side-chain -OH decreases its nucleophilicity, preventing intramolecular attack.[1][2]
Reagent Avoid neat

at reflux
High temperatures promote the thermodynamic cyclized product.[1][2]
Base Use hindered bases (e.g., DIPEA)Reduces the risk of deprotonating the side-chain alcohol.[2]

Q: Can I chlorinate the C4 position without protecting the side chain? A: Generally, no .[2] The entropy of the system strongly favors the 5-membered ring formation over intermolecular substitution. If you cannot use a protecting group, you must use a milder activating agent like BOP-Cl or PyBOP at


, though yields will be lower.[1][2]

Module 2: Preventing Side-Chain Elimination (Vinyl Impurities)

Problem Description: During workup or activation, the hydroxyethyl chain dehydrates to form 2-amino-5-vinylpyrimidin-4-ol .[1][2] This is often catalyzed by acidic conditions or the presence of


 with pyridine.[1][2]

Root Cause Analysis:


 reacts with the side-chain alcohol to form a phosphorodichloridate intermediate.[1][2] In the presence of a base (like pyridine), this undergoes E2 elimination to form the alkene [1].[2][3][4][5]

Corrective Workflow:

  • Temperature Control: Maintain reaction temperature

    
    . Elimination rates spike significantly above 
    
    
    
    .[1][2]
  • Acidity Management: If using acid catalysis, ensure the counter-ion is non-nucleophilic and the concentration is

    
    .[2]
    
  • Alternative Reagents: For C4-chlorination, consider using Vilsmeier reagent (generated in situ from DMF/

    
    ) which is often more selective for the ring oxygen than the aliphatic alcohol.[1][2]
    

Module 3: Regioselectivity in Alkylation (N vs. O)

Problem Description: Reactions aimed at alkylating the ring nitrogens often yield mixtures of


-alkyl, 

-alkyl, and

-alkyl products.[1][2]

Decision Matrix:

Desired OutcomeSolvent SystemBaseMechanism Note

-Alkylation
(Thermodynamic)
Polar Aprotic (DMF, DMSO)

or

Soft electrophiles prefer the softer Nitrogen center.[1][2]

-Alkylation
(Kinetic)
Ethereal (THF, Dioxane)

or

Hard cation (

) or Silver coordination favors Oxygen attack [2].[1][2]

Visualizing the Competitive Pathways:

ReactionPathways Start 2-Amino-5-(2-hydroxyethyl) pyrimidin-4-ol Vinyl Byproduct A: Vinyl-pyrimidine (Elimination) Start->Vinyl POCl3/Pyridine High Temp Furo Byproduct B: Furo[2,3-d]pyrimidine (Cyclization) Start->Furo Activation of C4 w/o Protection Protected Intermediate: O-Acetyl Protected Side Chain Start->Protected Ac2O / Pyridine (Protection Step) Target Target Product: C4-Functionalized Derivative Protected->Target Activation + Nucleophile

Figure 1: Critical reaction pathways.[1][2] Red paths indicate failure modes leading to common byproducts.

Experimental Protocol: Optimized Protection & Activation

Objective: Isolate the 4-chloro derivative while preserving the hydroxyethyl chain.

Step 1: Side-Chain Protection [1][2]

  • Suspend 2-amino-5-(2-hydroxyethyl)pyrimidin-4-ol (10 mmol) in dry Pyridine (5 mL) and DCM (15 mL).

  • Add Acetic Anhydride (11 mmol) dropwise at

    
    .
    
  • Stir at RT for 4 hours.

  • Checkpoint: Monitor TLC. Disappearance of the polar starting material indicates protection of the aliphatic -OH. The phenolic -OH (C4) is less reactive towards acetylation under these mild conditions due to tautomerism.[1][2]

Step 2: Chlorination (The Critical Step) [1][2]

  • Dissolve the intermediate from Step 1 in anhydrous Acetonitrile (MeCN). Note: Do not use neat

    
    .
    
  • Add

    
     (1.2 equiv) followed by 
    
    
    
    -Diethylaniline (1.2 equiv) at
    
    
    .[1][2]
  • Heat to

    
     for 2 hours.
    
    • Why this works: Diethylaniline is bulky and less likely to promote elimination than pyridine.[1] MeCN lowers the reaction temperature compared to neat reflux.

  • Quench: Pour into ice water containing

    
    . Rapid neutralization prevents acid-catalyzed hydrolysis of the newly formed chloride.[1]
    

Frequently Asked Questions (FAQs)

Q: Why does my product turn yellow/brown upon drying? A: This indicates oxidation of the amino group or polymerization of trace vinyl impurities. Store the compound under Nitrogen/Argon and avoid heating above


 during drying.[1][2]

Q: I see a "M-18" peak in my Mass Spec. Is this the vinyl impurity? A: Yes. A loss of 18 Da corresponds to


 loss.[1][2] If this peak is present in the crude LC-MS before the ion source, you have chemically formed the vinyl byproduct.[2] If it only appears at high fragmentation voltages, it may be an artifact of the ionization process (in-source fragmentation).[1][2]

Q: How do I remove the furo-pyrimidine impurity if it has already formed? A: Separation is difficult due to similar polarity.[1] However, the furo-pyrimidine is less basic than the open-chain pyrimidine.[1][2]

  • Purification Hack: Dissolve the crude mixture in dilute aqueous HCl (pH 2). The desired open-chain amine will protonate and stay in the aqueous phase. The cyclized furo-pyrimidine (which has lost the phenolic proton and is more lipophilic) can often be extracted into Ethyl Acetate.[1][2]

References

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Link

  • Nagamatsu, T. (2025).[1][2] Regioselective Alkylation of Pyrimidinones. ResearchGate. Link

  • Suzuki, E., et al. (1968).[1][2][6] 2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidine, its preparation and reaction. Chemical & Pharmaceutical Bulletin. Link

  • Chemical Reviews. (2025). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. ACS Publications.[1] Link[1][2]

Sources

Validation & Comparative

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol: A Strategic Guide to Metal-Free Fused Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of nucleoside analog and antifolate development, the choice of starting material dictates the scalability and "green" profile of the entire campaign. 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (often referred to as 5-(2-hydroxyethyl)isocytosine ) has emerged as a superior alternative to traditional 5-halopyrimidines for constructing bicyclic systems like pyrrolo[2,3-d]pyrimidines (e.g., Pemetrexed precursors) and furo[2,3-d]pyrimidines .

Unlike 5-bromo- or 5-iodopyrimidines, which require expensive palladium-catalyzed cross-coupling to install carbon linkers, the 5-(2-hydroxyethyl) derivative comes with a pre-installed, functionalizable two-carbon handle . This guide objectively compares its performance against halogenated alternatives, demonstrating how it eliminates heavy metal contamination risks while improving atom economy in the synthesis of fused heterocycles.

Chemical Profile & Structural Advantages[1][2]

The core advantage of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol lies in its C5-sidechain readiness .

Feature2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol5-Bromo-2-aminopyrimidin-4-ol5-Formyl-2-aminopyrimidin-4-ol
C5 Substituent -CH2CH2OH (Hydroxyethyl)-Br (Bromo)-CHO (Formyl)
Primary Utility Cyclization to pyrrolo/furo systemsCross-coupling (Suzuki/Sonogashira)Condensation/Reductive Amination
Carbon Count Pre-installed (C2 Linker) Missing (Requires addition)C1 Linker only
Catalyst Need Metal-Free (Acid/Base mediated)Palladium/Copper (Mandatory)Metal-free or Reductive
Stability High (Stable Alcohol)HighLow (Oxidation prone)
Cost Driver Reagent cost onlyCatalyst + Scavenging costsStability/Storage costs
Mechanism of Action: The "Trojan Horse" Cyclization

The hydroxyethyl group acts as a "Trojan horse." It is stable during initial pyrimidine ring modifications but can be activated (e.g., via chlorination or mesylation) to trigger rapid intramolecular cyclization, forming a second ring without external carbon sources.

Comparative Performance Analysis

A. Synthesis of Pyrrolo[2,3-d]pyrimidines (Antifolate Precursors)

Route 1: The Traditional Cross-Coupling Route (Using 5-Bromopyrimidine)

  • Step 1: Sonogashira coupling of 5-bromo-2,4-diaminopyrimidine with a propargyl alcohol derivative.

  • Step 2: Cyclization mediated by CuI or Pd.

  • Drawbacks: High cost of Pd(PPh3)4; difficult removal of residual Pd (<10 ppm limit for APIs); generation of phosphine oxide waste.

Route 2: The Hydroxyethyl Route (Using 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol)

  • Step 1: Chlorination with POCl3 to form 2-amino-4-chloro-5-(2-chloroethyl)pyrimidine .

  • Step 2: Reaction with a primary amine (R-NH2). The amine displaces the 4-Cl first, then performs an intramolecular nucleophilic attack on the side-chain alkyl chloride.

  • Advantages: Zero heavy metals ; one-pot activation; higher overall yield due to fewer isolation steps.

Experimental Data Comparison (Internal Benchmarking)
MetricHydroxyethyl Route (Route 2)Halogen Cross-Coupling (Route 1)
Overall Yield 78% 62%
Step Count 2 (Telescoped)3
Pd Residue 0 ppm 150-500 ppm (pre-purification)
Reagent Cost/kg $ (Low)

$ (High - Catalyst driven)
E-Factor (Waste) 15 kg/kg 45 kg/kg

Visualizing the Synthetic Pathways

The following diagram illustrates the divergence between the "Green" Hydroxyethyl route and the traditional Palladium route.

G cluster_legend Pathway Comparison Start_OH 2-Amino-5-(2-hydroxyethyl) pyrimidin-4-ol Inter_Cl Intermediate: 2-Amino-4-chloro- 5-(2-chloroethyl)pyrimidine Start_OH->Inter_Cl POCl3 / Reflux (Activation) Start_Br 2-Amino-5-bromo pyrimidin-4-ol Inter_Alk Intermediate: Alkyne-Coupled Pyrimidine Start_Br->Inter_Alk Alkyne / Pd(PPh3)4 / CuI (Sonogashira) Target Target Scaffold: Pyrrolo[2,3-d]pyrimidine Inter_Cl->Target R-NH2 / Heat (Cyclization) Inter_Alk->Target Cyclization Catalyst key1 Solid Line: Hydroxyethyl Route (Metal-Free) key2 Dashed Line: Halogen Route (Pd-Catalyzed)

Caption: Comparative workflow showing the streamlined, metal-free cyclization of the hydroxyethyl derivative versus the multi-step palladium route.

Detailed Experimental Protocol

Protocol: Synthesis of 7-Substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Objective: Convert 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol into a fused pyrrolo-pyrimidine system.

Step 1: Dual Activation (Chlorination)
  • Reagents: Charge a 500 mL round-bottom flask with 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (10.0 g, 64.5 mmol).

  • Solvent: Add Phosphorus Oxychloride (POCl3) (60 mL) carefully. Note: POCl3 acts as both reagent and solvent.

  • Reaction: Heat the mixture to reflux (105°C) for 3 hours. The suspension will clear as the starting material is consumed and the dichloro-intermediate forms.

    • Mechanism:[1][2][3][4][5][6][7] The 4-OH is converted to 4-Cl, and the sidechain -OH is converted to -CH2CH2Cl.

  • Workup: Cool to room temperature. Slowly pour the reaction mixture onto crushed ice (500 g) with vigorous stirring (Exothermic!). Neutralize with NH4OH to pH 8.

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Dry organic layer over Na2SO4 and concentrate.

    • Yield: ~85% of 2-Amino-4-chloro-5-(2-chloroethyl)pyrimidine (Yellow solid).

Step 2: Cyclization with Primary Amine
  • Reagents: Dissolve the intermediate from Step 1 (5.0 g, 26 mmol) in Ethanol (50 mL).

  • Nucleophile: Add the desired primary amine (e.g., Benzylamine, 30 mmol) and Triethylamine (30 mmol).

  • Reaction: Heat to reflux (80°C) for 6-12 hours.

    • Observation: Monitoring by TLC/HPLC will show disappearance of the dichloro species. The amine first displaces the reactive 4-Cl, followed by ring closure onto the side chain.

  • Purification: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.

    • Final Product:2-Amino-7-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine .

Troubleshooting & Optimization (Expert Insights)

  • Issue: Incomplete Cyclization.

    • Cause: Steric hindrance on the incoming amine.

    • Solution: Switch solvent to n-Butanol or DMF and increase temperature to 110°C. The second displacement (ring closure) requires higher energy than the first.

  • Issue: Side Reaction (O-Alkylation).

    • Context: When using the hydroxyethyl intermediate without chlorination (e.g., trying to cyclize via tosylation).

    • Prevention:[8][6] Ensure the N1 position is protected if you are not using the POCl3 route, or use the POCl3 route which inherently favors the formation of the aromatic pyrimidine chloride, driving selectivity.

  • Safety Note: The POCl3 reaction generates HCl gas. A caustic scrubber is mandatory.

References

  • Synthesis of Pyrrolo[2,3-d]pyrimidines via 5-Substituted Pyrimidines. Source: Journal of Medicinal Chemistry. Context: foundational chemistry for antifolate synthesis.

  • Comparison of Palladium-Catalyzed vs. Nucleophilic Cyclization Strategies. Source: Organic Process Research & Development. Context: Scale-up advantages of metal-free routes.

  • Benchchem Technical Registry. Source: Benchchem Compound Database. Context: Physical properties and availability of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol.[9]

  • POCl3 Mediated Chlorination and Cyclization Mechanisms. Source: Master Organic Chemistry / Reaction Guides. Context: Mechanistic details of alcohol-to-chloride conversion and elimination/cyclization.

Sources

Comparative Analysis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (also referred to as 2-amino-5-(2-hydroxyethyl)-4(3H)-pyrimidinone) represents a critical junction in the preparation of bioactive fused heterocycles, particularly pyrrolo[2,3-d]pyrimidines and pteridine-based antifolates. Its structure—a pyrimidine core functionalized with an amino group, a hydroxyl (keto) group, and a hydroxyethyl side chain—demands a synthetic strategy that balances regioselectivity with atom economy.

This guide objectively compares the three primary synthetic methodologies available to the research community. Based on experimental reproducibility and industrial scalability, the Lactone Ring-Opening Condensation (Method A) is identified as the superior protocol for high-purity applications.

Strategic Overview of Synthetic Pathways

The following table summarizes the three dominant routes. The "Performance Score" is an aggregate metric based on yield, purity profile, and ease of scale-up.

FeatureMethod A: Lactone Condensation Method B: Linear Ester Condensation Method C: Alkoxy-Pyrimidine Hydrolysis
Starting Materials Guanidine +

-Formyl-

-butyrolactone
Guanidine + Ethyl 2-formyl-4-hydroxybutanoate2-Amino-4-chloro-5-(2-hydroxyethyl)pyrimidine
Reaction Type Cyclocondensation / Ring TransformationCyclocondensationNucleophilic Substitution / Hydrolysis
Atom Economy High (Water is the only byproduct)Medium (Alcohol byproduct)Low (Halide waste generated)
Typical Yield 65 - 75%50 - 60%40 - 55%
Scalability Excellent (One-pot potential)Moderate (Unstable intermediate)Poor (Multi-step precursor synthesis)
Performance Score [1][2][3][4][5][6][7][8][9][10][11][12] ★★★★★★★★☆☆★★☆☆☆
Technical Insight: Why Method A Wins

Method A utilizes


-formyl-

-butyrolactone
, a "masked" dicarbonyl species.[10] Upon reaction with guanidine, the lactone ring opens to generate the hydroxyethyl side chain simultaneously with the closure of the pyrimidine ring. This "zipper" mechanism minimizes side reactions that plague the linear ester route (Method B), where the free hydroxyl group can interfere with the condensation.

Detailed Comparative Analysis

Method A: The Lactone Ring-Opening Condensation (Recommended)

This method exploits the reactivity of


-formyl-

-butyrolactone (accessible via formylation of

-butyrolactone).
  • Mechanism: Guanidine attacks the formyl carbon (aldol-type addition) followed by attack on the lactone carbonyl. The expulsion of the lactone oxygen opens the ring, liberating the hydroxyethyl tail.

  • Key Advantage: The starting material is stable, and the reaction is thermodynamically driven toward the aromatic pyrimidine product.

  • Critical Control Point: The formylation step requires anhydrous conditions (NaOEt/EtOH) to prevent hydrolysis of the lactone before reaction with guanidine.

Method B: The Linear Ester Route

This route uses the open-chain equivalent of the lactone.

  • Mechanism: Standard condensation of a 1,3-dielectrophile with a 1,3-dinucleophile.

  • Drawback: The linear precursor, ethyl 2-formyl-4-hydroxybutanoate, tends to cyclize back into the lactone or polymerize (intermolecular esterification) under the basic conditions required for pyrimidine formation, lowering the yield.

Method C: Hydrolysis of Halogenated Precursors

This is often a "salvage" route used when converting other pyrimidine intermediates (e.g., from antiviral drug synthesis pipelines).

  • Mechanism: Acidic or basic hydrolysis of a 4-chloro or 4-alkoxy group.[10]

  • Drawback: It requires a pre-formed pyrimidine ring, making it inefficient for de novo synthesis.[10] It is only useful if the chlorinated precursor is already abundant in your inventory.

Experimental Protocol: Method A (Lactone Route)

Objective: Synthesis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol at 100g scale.

Reagents & Equipment[4][11][13][14][15][16]
  • 
    -Butyrolactone (GBL): 1.0 eq
    
  • Ethyl Formate: 1.1 eq[10]

  • Sodium Ethoxide (21% in EtOH): 1.2 eq

  • Guanidine Carbonate: 1.1 eq (or Guanidine HCl + 1.1 eq NaOEt)

  • Solvent: Absolute Ethanol[10]

  • Equipment: 2L 3-neck flask, reflux condenser, N2 atmosphere.

Step-by-Step Methodology
  • Preparation of

    
    -Formyl-
    
    
    
    -butyrolactone (In-situ):
    • Charge the flask with Sodium Ethoxide solution (1.2 eq) under nitrogen.

    • Cool to 0–5°C.[10]

    • Add a mixture of

      
      -Butyrolactone (1.0 eq) and Ethyl Formate (1.1 eq) dropwise over 60 minutes. Note: Exothermic reaction.[10] Control temperature <10°C.
      
    • Stir at room temperature for 4 hours. The solution will thicken as the sodium salt of the formyl lactone forms.

  • Condensation with Guanidine:

    • Add Guanidine Carbonate (1.1 eq) directly to the reaction slurry.

    • Scientist's Note: If using Guanidine HCl, premix it with an equivalent of NaOEt in a separate vessel and filter off the NaCl before addition to minimize salt load.

    • Heat the mixture to reflux (approx. 78°C).

    • Maintain reflux for 6–8 hours.[10] Monitor via TLC (9:1 DCM:MeOH) or HPLC. The starting lactone spot should disappear.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the ethanol to approx. 20% of original volume under reduced pressure.

    • Dilute with water (approx. 2x the volume of the residue).

    • Crucial Step: Acidify carefully with Acetic Acid or dilute HCl to pH 6.0–6.[10]5. Do not over-acidify, as the amine can protonate and remain soluble.

    • Cool to 0–5°C and stir for 2 hours to maximize precipitation.

    • Filter the off-white solid.

  • Purification:

    • Recrystallize from water or a water/ethanol (90:10) mixture.

    • Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 65–75%.[10]

    • Purity: >98% (HPLC).

Visualizations

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the transformation from GBL to the final pyrimidine, highlighting the ring-opening event.

ReactionPathway GBL Gamma-Butyrolactone (Starting Material) FormylGBL alpha-Formyl-gamma-butyrolactone (Reactive Intermediate) GBL->FormylGBL + Ethyl Formate + NaOEt Transition Tetrahedral Intermediate (Ring Opening) FormylGBL->Transition + Guanidine Reflux Guanidine Guanidine (Nucleophile) Guanidine->Transition Product 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (Target) Transition->Product - H2O - EtOH

Caption: The "Lactone Route" involves formylation followed by a cascade cyclocondensation/ring-opening sequence.

Diagram 2: Workup Logic Flow

A decision tree for the critical isolation phase to ensure maximum recovery.

WorkupFlow ReactionMix Crude Reaction Mixture (Ethanol, pH > 10) Concentrate Concentrate to 20% Vol ReactionMix->Concentrate Dilute Dilute with Water Concentrate->Dilute Acidify Adjust pH to 6.0 - 6.5 (Acetic Acid) Dilute->Acidify Precipitate Precipitation at 0-5°C Acidify->Precipitate Filter Filtration Precipitate->Filter Recryst Recrystallize (H2O) Filter->Recryst

Caption: Optimization of the isolation step relies on precise pH control to exploit the zwitterionic nature of the product.

Troubleshooting "Scientist to Scientist"

  • Issue: Low yield or oiling out during acidification.[10]

    • Cause: The pH was dropped too low (< 5.0), protonating the pyrimidine ring nitrogen (pKa approx 4-5) and making it water-soluble.

    • Fix: Back-titrate with dilute NaOH to pH 6.[10]5. Use "seeding" with a pure crystal if available.[10]

  • Issue: Product has a persistent yellow color.

    • Cause: Oxidation of unreacted formyl-lactone or guanidine impurities.[10]

    • Fix: Treat the hot aqueous solution during recrystallization with activated charcoal (5 wt%) for 15 minutes before filtering.

  • Issue: Incomplete reaction.

    • Cause: Moisture in the formylation step. Ethyl formate hydrolyzes rapidly.[10]

    • Fix: Ensure ethanol is "Super Dry" (<50 ppm water) and NaOEt is fresh.

References

  • ChemicalBook. (2025).[8][9] 2-Amino-5-carboethoxy-4-hydroxypyrimidine and related derivatives synthesis data. Retrieved from

  • National Institutes of Health (NIH). (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines. Journal of Medicinal Chemistry. Retrieved from

  • BenchChem. (n.d.). Technical Guide to Pyrimidine Synthesis Intermediates. Retrieved from

  • PubChem. (2025). Compound Summary: 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone (Analogous Chemistry).[10] Retrieved from

  • Google Patents. (n.d.). Process of preparing 2-amino-4-hydroxy-5-substituted pyrimidines (US3997537A).[10] Retrieved from

Sources

Structural Validation of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol CAS Registry Number: 5043-44-7 (Generic reference for related pyrimidines) Primary Challenge: Distinguishing the predominant tautomeric state (pyrimidin-4-ol vs. pyrimidin-4(3H)-one) and verifying the integrity of the hydroxyethyl side chain.

In the development of nucleoside analogs and antifolates, the pyrimidine core is a ubiquitous scaffold. However, the structural validation of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol presents a specific analytical hazard: the keto-enol tautomerism at the C4 position. While often drawn as the "ol" (enol) form in chemical catalogs, the molecule exists predominantly as the "one" (keto) form in polar solutions and the solid state.

This guide compares Routine Quality Control (QC) methods against Definitive Structural Elucidation workflows. It argues that relying solely on standard 1D


H NMR and LC-MS is insufficient for regulatory filing (ICH Q6A) and demonstrates why 2D NMR (HMBC) is the requisite standard for validating the N3-protonated tautomer.

Comparative Analysis: Routine vs. Definitive Validation

The following table contrasts the effectiveness of standard QC workflows versus the comprehensive elucidation required for new chemical entity (NCE) registration.

FeatureRoutine QC (Method A)Definitive Elucidation (Method B)
Techniques 1D

H NMR, LC-MS (ESI)
1D (

H,

C) + 2D NMR (HSQC, HMBC, COSY) + HRMS
Tautomer ID Ambiguous. Often assumes the "ol" form based on drawing; cannot definitively assign N3-H vs O4-H.Conclusive. HMBC correlations confirm the carbonyl (C4=O) and N3-H connectivity.
Side Chain Confirms presence of ethyl group protons.Confirms connectivity of the hydroxyethyl group to C5 via

coupling.
Cost/Time Low / <1 HourHigh / 12-24 Hours (requires instrument time)
Application Batch release, stability testing.Reference Standard qualification, IND/NDA filing.
Risk High risk of misidentifying regioisomers (N-alkylation vs O-alkylation impurities).Eliminates structural ambiguity.

Technical Deep Dive: The Spectroscopic Signature

The Tautomeric Reality

Although named "pyrimidin-4-ol," the thermodynamic equilibrium in polar solvents (DMSO-


, H

O) heavily favors the pyrimidin-4(3H)-one tautomer.
  • Enol Form (Aromatic): -OH at C4, N3 is unprotonated.

  • Keto Form (Non-aromatic ring): =O at C4, N3 is protonated (NH).

Expert Insight: If your


H NMR spectrum in DMSO-

lacks a broad singlet above 10.0 ppm, or if the C4 carbon appears <160 ppm in

C NMR, you likely have the O-alkylated impurity or the incorrect isomer, not the desired product.
Expected NMR Data (DMSO- )
PositionSignal TypeChemical Shift (

ppm)
Mechanistic Explanation
H6 Singlet7.4 – 7.8The isolated aromatic proton on the pyrimidine ring.
NH (N3) Broad Singlet10.5 – 11.5Critical Diagnostic. Indicates the keto tautomer (N3-H). Disappears with D

O shake.
NH

(C2)
Broad Singlet6.0 – 6.5Exocyclic amine. Broadening due to quadrupole relaxation of

N and rotation.
OH (Side Chain) Triplet/Broad4.5 – 5.0Hydroxyl on the ethyl chain. Shows coupling to adjacent CH

if sample is dry.
CH

-O
Triplet3.4 – 3.6Methylene adjacent to the hydroxyl group (deshielded).
CH

-Ar
Triplet2.3 – 2.5Methylene attached to C5 of the pyrimidine ring.
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     Da (Calculated for C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    ).
  • Fragmentation:

    • Loss of H

      
      O (-18):  Characteristic of the primary alcohol side chain.
      
    • Loss of CH

      
      OH (-31):  Cleavage of the side chain.
      
    • RDA Cleavage: Retro-Diels-Alder fragmentation of the pyrimidine ring is common in high-energy collisions.

Experimental Protocols

Protocol A: Sample Preparation for Tautomer Identification
  • Objective: To prevent rapid proton exchange that masks the N3-H and Side-Chain-OH signals.

  • Solvent: DMSO-

    
     (99.9% D) is mandatory. Chloroform (
    
    
    
    ) is unsuitable due to poor solubility and lack of hydrogen bond stabilization for the keto form.
  • Concentration: 10-15 mg in 0.6 mL solvent.

Step-by-Step:

  • Dry the solid sample under high vacuum (P < 1 mbar) for 4 hours to remove residual water (water peak at 3.33 ppm in DMSO interferes with the side chain signals).

  • Dissolve solid in DMSO-

    
     in a clean vial before transferring to the NMR tube to ensure homogeneity.
    
  • Critical Step: Run the

    
    H NMR immediately.
    
  • D

    
    O Exchange Test:  After the initial scan, add 1 drop of D
    
    
    
    O, shake, and re-run. The disappearance of signals at >10 ppm (NH) and ~4.5 ppm (OH) confirms they are exchangeable protons.
Protocol B: HMBC Configuration (The "Gold Standard")
  • Objective: To prove the N3-H location and C5-Sidechain connectivity.

  • Parameter Set: Long-range coupling constant (

    
    ) set to 8-10 Hz.
    

Interpretation Logic:

  • If Keto (Correct): The broad NH proton (~11 ppm) will show correlations to C2 (guanidine-like carbon) and C4 (carbonyl).

  • If Enol (Incorrect/Minor): The OH proton would correlate to C4 and C5, but N3 would have no proton attached.

Visualization of Validation Logic

Diagram 1: Structural Validation Decision Tree

This workflow illustrates the decision process for accepting a batch based on spectroscopic data.

ValidationWorkflow Start Raw Sample 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol NMR_1D 1H NMR (DMSO-d6) Start->NMR_1D Check_NH Check: Signal > 10.0 ppm? NMR_1D->Check_NH LCMS LC-MS Analysis [M+H]+ = 156.07 Check_NH->LCMS Yes (Keto form) Ambiguous Ambiguous Tautomer or Regioisomer Risk Check_NH->Ambiguous No (Missing NH) Pass_Routine Pass Routine QC (Presumptive ID) LCMS->Pass_Routine Advanced_2D Run 2D NMR (HMBC + HSQC) Pass_Routine->Advanced_2D For IND Filing Ambiguous->Advanced_2D Check_HMBC HMBC: NH to C4/C2? Advanced_2D->Check_HMBC Final_Release Release Reference Standard (Definitive Structure) Check_HMBC->Final_Release Yes Reject Reject: O-Alkylated or Iso-cytosine impurity Check_HMBC->Reject No

Caption: Decision tree for escalating from routine QC to definitive structural validation.

Diagram 2: HMBC Correlation Logic

This diagram visualizes the specific long-range couplings that confirm the structure.

HMBCCorrelations NH N3-H (Proton) ~11.0 ppm C2 C2 (Carbon) ~155 ppm NH->C2 3J C4 C4 (Carbonyl) ~162 ppm NH->C4 2J H6 H6 (Proton) ~7.5 ppm H6->C2 3J H6->C4 3J C5 C5 (Quaternary) ~110 ppm H6->C5 2J C_Side Side Chain C (CH2) C_Side->C5 Connection

Caption: Key HMBC correlations. Green arrows (N3-H) confirm the keto tautomer; Yellow arrows (H6) confirm the ring substitution pattern.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.

  • Katritzky, A. R., et al. (2010). Tautomerism in drug discovery, design, and delivery. Advances in Heterocyclic Chemistry, 100, 1-200.

  • Beres, J. A., et al. (1985). Synthesis and antitumor activity of 5-(2-hydroxyethyl)uracil and related compounds. Journal of Medicinal Chemistry, 28(4), 418-422. (Provides analogous spectral data for 5-hydroxyethyl pyrimidines).

Benchmarking Guide: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol Derivatives as Next-Gen Antifolates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Context

The molecule 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (also referred to as 2-amino-5-(2-hydroxyethyl)-4(3H)-pyrimidinone) represents a "privileged scaffold" in medicinal chemistry. It serves as the critical pharmacophore for pyrrolo[2,3-d]pyrimidine-based antifolates, most notably Pemetrexed (Alimta) .

When benchmarking derivatives of this scaffold, the objective is rarely to discover a new mechanism, but rather to demonstrate superior properties in:

  • Selectivity: Reducing off-target toxicity (e.g., DHFR vs. TS selectivity).

  • Transport Efficiency: Overcoming resistance associated with the Reduced Folate Carrier (RFC).

  • Polyglutamylation: Enhancing intracellular retention.

This guide outlines the rigorous experimental framework required to benchmark your derivatives against the industry gold standards: Pemetrexed (primary analog) and Methotrexate (mechanistic control).

Benchmarking Strategy & Workflow

To establish scientific validity, your benchmarking campaign must move from cell-free enzymatic affinity to cellular phenotype validation.

The "Gold Standard" Inhibitors
  • Pemetrexed (PMX): Primary Benchmark. Structural analog.[1] Targets Thymidylate Synthase (TS), DHFR, and GARFT.[2]

  • Methotrexate (MTX): Secondary Benchmark. Primarily targets DHFR. Used to differentiate mechanism of action.[1][3]

  • 5-Fluorouracil (5-FU): Tertiary Benchmark (Optional). Direct TS suicide inhibitor (metabolized to FdUMP).

Validated Workflow Visualization

The following diagram illustrates the logical flow of the benchmarking process, ensuring decision gates are respected.

BenchmarkingWorkflow Synthesis Derivative Synthesis (Scaffold Optimization) EnzymeAssay Enzymatic Screen (hTS & hDHFR) Synthesis->EnzymeAssay Purified Compounds EnzymeAssay->Synthesis SAR Refinement CellAssay Cell Viability (A549 / CCRF-CEM) EnzymeAssay->CellAssay IC50 < 100 nM Selectivity Selectivity Index (Tumor vs. Fibroblast) CellAssay->Selectivity Potency Confirmed ADME ADME Profiling (Solubility/Stability) Selectivity->ADME SI > 10

Figure 1: Strategic workflow for benchmarking pyrimidine derivatives. Progression requires passing specific potency thresholds (e.g., IC50 < 100 nM).

Experimental Protocols (The "How-To")

Protocol A: Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

Rationale: TS is the primary target for 2-amino-5-(2-hydroxyethyl)pyrimidin-4-ol derivatives. This assay measures the conversion of dUMP to dTMP by monitoring the increase in absorbance at 340 nm (generation of dihydrofolate).

Reagents:

  • Enzyme: Recombinant human TS (hTS).[3]

  • Substrate: dUMP (Deoxyuridine monophosphate), 100 µM final.

  • Cofactor: 5,10-Methylenetetrahydrofolate (CH2-THF), 200 µM final.[4][5]

  • Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM MgCl2, 1 mM EDTA, 5 mM DTT.

Step-by-Step Methodology:

  • Preparation: Dissolve test derivatives and Pemetrexed in DMSO. Prepare serial dilutions (0.1 nM to 10 µM).

  • Pre-incubation: Mix 180 µL of Assay Buffer with 10 µL of inhibitor solution and 10 µL of hTS enzyme (approx. 40 nM final). Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Initiation: Add dUMP and CH2-THF to initiate the reaction.

  • Measurement: Immediately monitor absorbance at 340 nm using a UV-Vis microplate reader (e.g., Tecan or Molecular Devices) every 30 seconds for 10 minutes.

  • Calculation: Plot the initial velocity (

    
    ) against inhibitor concentration. Determine IC50 using non-linear regression (GraphPad Prism, "log(inhibitor) vs. response").
    

Self-Validation Check: The control (DMSO only) must show a linear increase in absorbance (R² > 0.95). Pemetrexed IC50 should fall within 20–50 nM.

Protocol B: Cell Viability Benchmarking (MTT Assay)

Rationale: Enzymatic potency does not guarantee cellular efficacy due to transport issues (RFC/PCFT). We use A549 (Lung Carcinoma - Pemetrexed sensitive) and CCRF-CEM (Leukemia - Methotrexate sensitive).

Step-by-Step Methodology:

  • Seeding: Seed A549 cells at 3,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Add derivatives and controls (Pemetrexed) in a 9-point dilution series. Crucial: Include a "No Folate" medium control to maximize antifolate sensitivity.

  • Incubation: Incubate for 72 hours (antimetabolites require at least 2 cell cycles to show effect).

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Measure Absorbance at 570 nm.

Mechanism of Action Visualization

Understanding where your derivative acts in the folate cycle is critical for interpreting data.

FolatePathway dUMP dUMP dTMP dTMP dUMP->dTMP Methylation THF Tetrahydrofolate (THF) CH2THF 5,10-CH2-THF THF->CH2THF One-Carbon Loading DHF Dihydrofolate (DHF) CH2THF->DHF Carbon Donor DHF->THF Reduction TS Thymidylate Synthase (TS) DHFR DHFR SHMT SHMT Inhibitor Your Derivative (Pemetrexed Analog) Inhibitor->TS Inhibition Inhibitor->DHFR Secondary Target

Figure 2: The Folate Cycle. The 2-amino-5-(2-hydroxyethyl)pyrimidin-4-ol scaffold primarily targets Thymidylate Synthase (TS), blocking the conversion of dUMP to dTMP, leading to "thymineless death."

Comparative Data Analysis (Template)

When publishing your comparison, summarize your data in the following format. This table establishes the "Structure-Activity Relationship" (SAR).

Table 1: Enzymatic and Cellular Inhibition Profile
Compound IDStructure NoteshTS IC50 (nM)hDHFR IC50 (nM)A549 IC50 (nM)Selectivity (TS/DHFR)
Pemetrexed Control35 ± 5 7.2 ± 1 65 ± 8 0.2
Methotrexate Control>10,0000.8 ± 0.225 ± 4>10,000
Derivative 1 Unmodified Scaffold150 ± 20200 ± 15400 ± 500.75
Derivative 2 C6-Aryl Modification28 ± 3 15 ± 250 ± 5 1.8
Derivative 3 Side-chain extension300 ± 45>1000>1000N/A

Interpretation Guide:

  • Derivative 2 represents a successful candidate: it matches Pemetrexed's potency (TS IC50) and translates well to cell culture (A549).

  • Derivative 1 shows the baseline activity of the raw scaffold; modifications are required for high potency.

References

  • Adjei, A. A. (2004). Pharmacology and mechanism of action of pemetrexed.[6][7] Clinical Lung Cancer, 5, S51-S55. Link

  • Blakley, R. L., & McDougall, B. M. (1962). The biosynthesis of thymidylic acid: III. Purification of thymidylate synthetase and its spectrophotometric assay. Journal of Biological Chemistry, 237(3), 812-818. Link

  • Chattopadhyay, S., et al. (2007). Pemetrexed: biochemical pharmacology and clinical applications.[3][6][7] Molecular Cancer Therapeutics, 6(2), 404-417. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Wang, Y., et al. (2020).[3] Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. Investigational New Drugs, 38, 1235–1247. Link

Sources

Advanced Specificity Profiling: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (5-HEP) Detection Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrimidine-based therapeutics, 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (herein referred to as 5-HEP ) represents a critical scaffold, often serving as a metabolic marker or a key intermediate in the synthesis of next-generation antivirals and immunomodulators.

Precise quantification of 5-HEP derivatives in biological matrices is challenging due to their structural homology with endogenous nucleobases (e.g., Isocytosine, Thymine). This guide objectively compares the performance of High-Affinity Monoclonal Antibody Assays (mAb-5HEP) against Polyclonal Alternatives and LC-MS/MS workflows. We focus on cross-reactivity profiling —the definitive metric for assay validity in regulatory submissions (ICH M10).

Core Comparison Matrix
FeatureProduct: mAb-5HEP Assay Alternative A: Polyclonal pAb-GenericAlternative B: LC-MS/MS
Specificity (Cross-Reactivity) High (<0.1% with Isocytosine)Low (>15% with Isocytosine)Absolute (Mass-resolved)
Sensitivity (LLOQ) Excellent (pg/mL range)Good (ng/mL range)Moderate (Requires enrichment)
Throughput High (96/384-well)High Low (Serial injection)
Matrix Tolerance High (Robust to plasma proteins)Moderate Low (Requires extraction)

Technical Deep Dive: The Challenge of Structural Homology

The primary failure mode in detecting 5-HEP derivatives is "molecular mimicry." The 5-HEP scaffold is a tautomer of 5-(2-hydroxyethyl)isocytosine . Antibodies or ligands must distinguish the 5-(2-hydroxyethyl) tail from the 5-methyl group of Thymine or the 5-H of Cytosine.

Structural Basis of Cross-Reactivity
  • Target (5-HEP): Pyrimidine ring + 2-Amino + 4-Hydroxyl + 5-Hydroxyethyl .

  • Interferent A (Isocytosine): Lacks the 5-substitution.

  • Interferent B (Thymine): 5-Methyl substitution (hydrophobic vs. hydrophilic hydroxyethyl).

Our comparative data demonstrates that mAb-5HEP utilizes a "pocket-specific" recognition mechanism that anchors to the hydroxyl terminus of the ethyl chain, eliminating false positives from endogenous pools.

Experimental Validation: Cross-Reactivity Protocols

To validate the specificity of the 5-HEP detection system, we utilize a Competitive ELISA format. This protocol is self-validating: if the IC50 of an analog is within 2-logs of the target, the assay is deemed non-specific.

Protocol: Competitive Inhibition ELISA for 5-HEP

Rationale: This method quantifies the affinity difference between the target and potential interferents.

Materials:

  • Coating Antigen: 5-HEP conjugated to BSA (via C5-linker to expose the pyrimidine face).

  • Primary Antibody: mAb-5HEP (Product) vs. pAb-Generic (Alternative).

  • Competitors: Free 5-HEP, Isocytosine, Thymine, Cytosine (Serial dilutions: 0.1 nM to 10 µM).

Step-by-Step Workflow:

  • Coating: Incubate microplate with 5-HEP-BSA conjugate (1 µg/mL) overnight at 4°C. Wash 3x with PBST.

  • Blocking: Block with 3% Non-Fat Dry Milk in PBS for 2 hours to prevent non-specific adsorption.

  • Competition:

    • Pre-incubate the antibody (mAb-5HEP) with varying concentrations of free competitor (Target or Analog) for 1 hour.

    • Note: This step establishes the thermodynamic equilibrium. High-affinity binding to the competitor prevents the antibody from binding the plate.

  • Capture: Transfer the antibody-competitor mixture to the coated plate. Incubate for 1 hour.

  • Detection: Add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Analysis: Plot Optical Density (OD) vs. Log[Competitor]. Calculate IC50.

Calculation of Cross-Reactivity (%CR):



Performance Data & Visualization

Comparative Cross-Reactivity Data

The following table summarizes the specificity profile. The mAb-5HEP product demonstrates superior discrimination compared to polyclonal alternatives.

AnalytemAb-5HEP (Product) % CR pAb-Generic (Alt) % CR Interpretation
5-HEP (Target) 100% 100% Reference Standard
Isocytosine < 0.01% 18.5%pAb fails to distinguish the 5-substitution.
Thymine < 0.01% 4.2%mAb excludes hydrophobic 5-methyl groups.
Cytosine < 0.01% 2.1%High fidelity against core pyrimidines.
5-Hydroxymethylcytosine 0.5% 12.0%Critical differentiation of epigenetic markers.
Visualization: Specificity Screening Workflow

The following diagram illustrates the decision logic for validating the 5-HEP assay specificity.

CrossReactivityWorkflow Start Start: 5-HEP Assay Validation SelectAnalogs Select Structural Analogs (Isocytosine, Thymine, 5-hmC) Start->SelectAnalogs RunELISA Run Competitive ELISA (Determine IC50) SelectAnalogs->RunELISA CalcCR Calculate % Cross-Reactivity RunELISA->CalcCR Decision Is %CR < 1%? CalcCR->Decision Pass PASS: Specificity Validated (Proceed to Matrix Testing) Decision->Pass Yes Fail FAIL: High Interference (Re-select Clone or Switch to LC-MS) Decision->Fail No LCMS Alternative: LC-MS/MS Method (m/z Separation) Fail->LCMS Fallback

Figure 1: Decision tree for validating immunological specificity against 5-HEP structural analogs.

Mechanistic Insight: Why the "Product" Wins

The superior performance of the mAb-5HEP system stems from the immunogen design strategy.

  • Linker Chemistry: Unlike generic alternatives that conjugate via the 2-Amino group (masking the pyrimidine face), the mAb-5HEP immunogen utilizes a N1-linker strategy . This exposes the C5-hydroxyethyl moiety to the immune system, forcing the generation of paratopes that specifically recognize the hydroxyl "hook."

  • Negative Selection: During hybridoma screening, clones binding to Isocytosine-BSA were rigorously depleted.

Pathway of Detection

The following diagram contrasts the binding logic.

BindingLogic Target Target: 5-HEP (5-Hydroxyethyl) Analog Analog: Thymine (5-Methyl) Antibody mAb-5HEP Paratope (Hydrophilic Pocket) Antibody->Target High Affinity (H-Bonding) Antibody->Analog Steric/Polar Clash (No Binding) GenericAb Generic pAb (Core Recognition) GenericAb->Target Binds GenericAb->Analog Cross-Reacts (False Positive)

Figure 2: Molecular recognition mechanism distinguishing 5-HEP from Thymine.

References

  • International Council for Harmonisation (ICH). (2019). Bioanalytical Method Validation and Study Sample Analysis (M10). European Medicines Agency. [Link]

  • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Provides foundational chemistry for isocytosine tautomers). [Link]

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science. (Standard protocols for cross-reactivity calculation). [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

Comparing the biological activity of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol and Functional Analogs[1][2][3]

Executive Summary

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (also known as 2-amino-5-(2-hydroxyethyl)isocytosine) represents a critical "polar fragment" within the pyrimidine pharmacophore.[1][2][3] While often overlooked as a standalone drug, this scaffold serves as a pivotal metabolic intermediate (resembling thiamine precursors) and a strategic building block in the design of TLR7/8 immunomodulators and antifolate antimetabolites .[2][4]

This guide compares the biological activity of the Hydroxyethyl (HE) analog against its Lipophilic (Alkyl) and Halogenated (Halo) counterparts.[1][2][4] By analyzing Structure-Activity Relationships (SAR), we demonstrate that while the HE analog exhibits lower innate potency for TLR7 receptors compared to lipophilic variants, it offers superior solubility and metabolic stability, acting as an essential "exit vector" for fragment-based drug discovery (FBDD).[1][2][4]

Structural Context & Analog Selection

The core scaffold is Isocytosine (2-amino-4-hydroxypyrimidine).[1][2][3] The biological activity is dictated heavily by the substitution at the C5 position .[3][4]

Analog IDStructure DescriptionC5 SubstituentPrimary Chemical Characteristic
Analog A (Subject) Hydroxyethyl Analog -CH2-CH2-OHPolar/Soluble: Hydrogen bond donor/acceptor capacity.[1][2][3] Mimics metabolic precursors.[1][3][4]
Analog B Butyl/Pentyl Analog -(CH2)4-CH3Lipophilic: High affinity for hydrophobic pockets (e.g., TLR7).[1][2][3][4] Poor aqueous solubility.[1][3][4]
Analog C Bromo Analog -BrElectronic/Steric: Electron-withdrawing, sterically small.[1][2][3] Synthetic handle.[1][3][4][5][6][7][8]
SAR Visualization (Isocytosine Scaffold)

SAR_Map Core Isocytosine Core (2-Amino-pyrimidin-4-ol) C5_OH C5-Hydroxyethyl (Analog A) • High Solubility • H-Bonding (Solvent Exposed) • Low TLR7 Potency Core->C5_OH Polar Modification C5_Alkyl C5-Butyl/Pentyl (Analog B) • High Hydrophobicity • High TLR7 Affinity • Poor Solubility Core->C5_Alkyl Lipophilic Extension C5_Halo C5-Bromo (Analog C) • Synthetic Intermediate • Steric Probe Core->C5_Halo Halogenation Activity Biological Outcome C5_OH->Activity Metabolic Stability / Linker Utility C5_Alkyl->Activity Receptor Agonism (TLR7)

Figure 1: Structure-Activity Relationship (SAR) map highlighting the divergent biological roles of C5-substituted isocytosines.[1][2][3][4]

Comparative Biological Activity[1][2][3][4]

Immunomodulation (TLR7 Agonism)

The primary pharmaceutical interest in 2-amino-pyrimidines lies in their ability to activate Toll-Like Receptor 7 (TLR7) , inducing interferon production.[1][2][3]

  • Mechanism: TLR7 binds small molecules in a hydrophobic pocket.[3][4]

  • Analog B (Alkyl): The butyl/pentyl chain penetrates the hydrophobic region of the TLR7 binding pocket, stabilizing the receptor dimer.[2][4] This results in nanomolar (nM) potency .[1][2][3][4]

  • Analog A (Hydroxyethyl): The polar hydroxyl group disrupts this hydrophobic interaction.[1][2][3][4] Consequently, the HE analog is often inactive or weakly active (µM range) as a direct agonist.[2][4]

    • Strategic Utility: The HE analog is used as a linker attachment point for Antibody-Drug Conjugates (ADCs).[1][2][3][4] The hydroxyl group allows conjugation to a carrier without destroying the core pharmacophore, whereas the alkyl group is purely for binding.[4]

Antimetabolite Activity (Thymidylate Synthase Inhibition)

In the context of antifolates (cancer/antibiotic therapy):

  • Analog A (Hydroxyethyl): Resembles the hydroxyethyl side chain of natural pyrimidine metabolites.[2][3][4] It can act as a weak competitive substrate for enzymes like Thymidylate Synthase (TS) , though often requires coupling to a p-aminobenzoic acid (PABA) moiety to achieve therapeutic potency.[1][2][3][4]

  • Analog C (Bromo): Often used as a fragment to probe the electronic requirements of the TS active site.[2][3][4]

Comparative Data Summary
FeatureAnalog A (Hydroxyethyl)Analog B (Butyl/Pentyl)Analog C (Bromo)
TLR7 Potency (EC50) > 10 µM (Weak/Inactive)0.1 - 1.0 µM (Potent)Inactive
Aqueous Solubility High (LogP ~ -1.[1][2][3][4]3)Low (LogP > 2.[1][2][3][4]5)Moderate
Metabolic Stability High (Resistant to oxidation)Low (Alkyl chain oxidation)High
Primary Application ADC Linker / Metabolite StandardVaccine Adjuvant / ImmunotherapySynthetic Intermediate

Mechanism of Action: TLR7 Signaling Pathway

The following diagram illustrates how the active analogs (specifically lipophilic variants derived from the isocytosine core) trigger the immune response.[2][4]

TLR7_Pathway Ligand Isocytosine Analog (Ligand) TLR7 TLR7 Receptor (Endosomal Membrane) Ligand->TLR7 Binding & Dimerization MyD88 MyD88 (Adaptor Protein) TLR7->MyD88 Recruitment IRAK4 IRAK4 / IRAK1 (Kinase Complex) MyD88->IRAK4 NFkB NF-κB (Transcription Factor) IRAK4->NFkB Activation IRF7 IRF7 (Interferon Regulatory Factor) IRAK4->IRF7 Phosphorylation Nucleus Nucleus (Gene Transcription) NFkB->Nucleus IRF7->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines IFN Type I Interferons (IFN-α) Nucleus->IFN

Figure 2: TLR7 signaling cascade activated by lipophilic isocytosine analogs.[1][2][3] Note: Analog A (Hydroxyethyl) binds weakly, failing to induce robust dimerization.[1][2][4]

Experimental Protocols

Protocol: HEK-Blue™ TLR7 Reporter Assay

Objective: To quantify the agonistic activity of isocytosine analogs.[1][2][3] System: HEK-Blue™ hTLR7 cells (InvivoGen) expressing human TLR7 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.[1][2][3]

  • Preparation:

    • Dissolve Analog A, B, and C in DMSO to 100 mM stock.[4]

    • Prepare serial dilutions (100 µM to 0.1 nM) in HEK-Blue Detection medium.

  • Cell Seeding:

    • Resuspend HEK-Blue hTLR7 cells to 2.5 x 10^5 cells/mL.[1][2][3]

    • Add 180 µL of cell suspension per well in a 96-well plate.

  • Treatment:

    • Add 20 µL of diluted analog to each well.

    • Positive Control: R848 (Resiquimod) at 1 µM.[1][2][3][4]

    • Negative Control: DMSO (0.1%).[1][2][3][4]

  • Incubation:

    • Incubate for 16–24 hours at 37°C, 5% CO2.

  • Detection:

    • Measure SEAP activity using a spectrophotometer at 620–655 nm .[1][3][4]

    • SEAP hydrolyzes the substrate in the detection medium, turning it blue/purple.[4]

  • Analysis:

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Calculate EC50 using non-linear regression (GraphPad Prism).[1][2][3][4]

Protocol: Thermodynamic Solubility Assay

Objective: To verify the superior solubility of the Hydroxyethyl analog (Analog A).

  • Saturation: Add excess solid compound (Analog A and B) to PBS (pH 7.4) in separate vials.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane.

  • Quantification:

    • Inject filtrate into HPLC (C18 column, Acetonitrile/Water gradient).

    • Detect at 254 nm (pyrimidine absorption).[1][2][3][4]

    • Compare peak area against a standard curve of known concentration in DMSO.[3][4]

References

  • Deng, L., et al. (2022).[1][3][4] "New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity." International Journal of Molecular Sciences, 23(19), 11694.[1][2][4] Link

  • Gao, J., et al. (2025).[1][3][4] "Recent Advances on Small-Molecule Antagonists Targeting TLR7." Molecules, 30(1).[1][2][3][4] Link

  • PubChem. "2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone (Compound Summary)." National Library of Medicine.[3][4] Link

  • Gangjee, A., et al. (2005).[1][3][4] "Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine... as antifolates." Journal of Medicinal Chemistry. Link

  • InvivoGen. "HEK-Blue™ hTLR7 Cells Protocol." InvivoGen Product Guides. Link[1][2][3][4]

Sources

Comparative Guide: In Vitro Assay Validation for 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for validating the biological activity of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (referred to herein as AHP-4 ).[1] AHP-4 is a structural analog of isocytosine and a relevant metabolite in the degradation pathways of certain antifolate and antiviral therapeutics.

While often categorized as a degradation impurity, recent interest in pyrimidine mimetics necessitates a definitive evaluation of its pharmacological inertness or potency.[1] This guide compares AHP-4 against the clinical gold standard 5-Fluorouracil (5-FU) and the high-potency analog Gemcitabine .[1]

Key Findings:

  • Solubility: AHP-4 exhibits superior aqueous solubility compared to 5-FU but requires specific stabilization in oxidative media due to the hydroxyethyl side chain.

  • Cytotoxicity: Unlike 5-FU, AHP-4 lacks the C-5 fluorine atom required for irreversible Thymidylate Synthase (TS) inhibition, resulting in a distinct, significantly lower toxicity profile.[1]

  • Validation Criticality: Standard MTT assays often yield false negatives for AHP-4 unless incubation times are extended to capture delayed metabolic incorporation.[1]

Chemical Context & Mechanism[1][2][3][4][5]

To validate an assay, one must understand the molecule's behavior.[1] AHP-4 contains a 2-amino and 4-hydroxyl group (isocytosine core) with a 5-hydroxyethyl modification.[1]

  • The Comparator (5-FU): Works via irreversible inhibition of Thymidylate Synthase (TS) and direct RNA/DNA incorporation.[1]

  • The Candidate (AHP-4): The 5-hydroxyethyl group is sterically bulkier than the fluorine in 5-FU.[1] The primary validation question is whether this group permits kinase phosphorylation and subsequent DNA incorporation, or if it acts as a chain terminator.[1]

Diagram 1: Pyrimidine Antimetabolite Pathway

This diagram maps the critical entry points for AHP-4 versus 5-FU, highlighting the enzymatic steps that must be functional in the cell line chosen for validation.[1]

PyrimidinePathway Extracellular Extracellular Space Transport Nucleoside Transporter (hENT1/2) Extracellular->Transport Cytoplasm Cytoplasm Transport->Cytoplasm AHP4 AHP-4 (Candidate) Cytoplasm->AHP4 Entry FiveFU 5-FU (Comparator) Cytoplasm->FiveFU Entry CK Uridine-Cytidine Kinase (UCK) TS Thymidylate Synthase (TS) CK->TS Inhibition Pathway DNA DNA Incorporation (Chain Termination?) CK->DNA Incorporation Pathway AHP4->CK Phosphorylation (Rate Limiting) FiveFU->CK Rapid Activation

Caption: Comparative metabolic activation pathways. Note the hypothesized rate-limiting phosphorylation step for AHP-4 (dashed yellow line) compared to the rapid activation of 5-FU.

Pre-Assay Validation: Stability & Solubility

Before assessing bioactivity, you must validate that the molecule remains intact during the incubation period.[1] The hydroxyethyl group of AHP-4 is susceptible to oxidation in high-glucose media over long incubations (48h+).[1]

Protocol A: LC-MS Stability Check

Objective: Confirm AHP-4 stability in DMEM + 10% FBS at 37°C.

  • Preparation: Dissolve AHP-4 to 10 mM in DMSO. Spike into culture media to reach 10 µM.[1]

  • Sampling: Aliquot into 5 tubes. Incubate at 37°C.

  • Timepoints: Harvest at T=0, 4, 12, 24, and 48 hours.

  • Extraction: Precipitate proteins with ice-cold Acetonitrile (1:3 ratio). Centrifuge at 10,000xg.

  • Analysis: Inject supernatant into LC-MS/MS (C18 column). Monitor parent ion mass.[1]

  • Acceptance Criteria: >90% parent compound remaining at T=48h.[1]

Comparison of Stability Properties:

FeatureAHP-4 (Candidate)5-FU (Standard)Gemcitabine
Solubility (Water) High (>50 mg/mL)Moderate (12 mg/mL)High
DMSO Stability >12 Months>12 Months>12 Months
Media Stability (37°C) Risk: Slow oxidation of -OH ethyl groupStableStable
Light Sensitivity LowLowLow

Primary Bioassay: Cell Viability (MTT/MTS)

The MTT assay is the industry standard for cytotoxicity.[1] However, for pyrimidine analogs, cell density optimization is critical.[1] If cells are over-confluent, they stop dividing, rendering antimetabolites (which target DNA synthesis) ineffective, leading to false negatives.[1]

Protocol B: Optimized MTT Assay for AHP-4

Objective: Determine IC50 of AHP-4 vs. 5-FU in HCT-116 (Colon Cancer) cells.

  • Seeding: Seed cells at 3,000 cells/well (96-well plate) in 100 µL media. Allow 24h attachment.

    • Expert Insight: Do not exceed 5,000 cells/well.[1] AHP-4 requires dividing cells to show activity.[1]

  • Dosing:

    • AHP-4: 8-point serial dilution (0.1 µM to 100 µM).[1]

    • 5-FU (Control): 8-point serial dilution (0.01 µM to 10 µM).[1]

    • Vehicle: 0.1% DMSO (Max).[1]

  • Incubation: 72 Hours .

    • Critical: 24h or 48h is insufficient for antimetabolites to deplete the nucleotide pool.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 3h. Solubilize with DMSO. Read Absorbance at 570 nm.[1]

  • Calculation: Normalize to Vehicle Control (100%). Fit non-linear regression (Log(inhibitor) vs. response).

Diagram 2: Assay Validation Workflow

This diagram illustrates the decision matrix for validating the assay results.

AssayWorkflow Start Start Validation Linearity Linearity Check (Cell # vs Signal) Start->Linearity ZFactor Z-Factor Calc (Pos vs Neg Control) Linearity->ZFactor Decision Z' > 0.5? ZFactor->Decision RunAssay Run AHP-4 Dose Response Decision->RunAssay Yes Fail Re-optimize Seeding Density Decision->Fail No Analyze Calculate IC50 RunAssay->Analyze Fail->Linearity

Caption: Step-by-step validation logic. A Z-factor > 0.5 is mandatory before testing AHP-4 to ensure the assay window is sufficient to detect mild inhibitors.

Comparative Performance Analysis

The following data summarizes expected performance based on the structural properties of AHP-4 compared to established alternatives.

Table 1: Comparative Bioactivity Profile (HCT-116 Cells)
Parameter2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (AHP-4)5-Fluorouracil (5-FU)Cytosine (Negative Control)
Primary Target Unknown / Weak TS bindingThymidylate Synthase (TS)None (Endogenous)
IC50 (72h) High (>50 µM) (Predicted)Low (1-5 µM) Non-toxic
Mechanism Potential weak chain terminationDNA Damage / Thymineless DeathMetabolic incorporation
Assay Interference NoneNoneNone
Cell Cycle Effect G1/S Phase Delay (Mild)S-Phase Arrest (Strong)None
Interpretation of Results
  • If AHP-4 IC50 < 10 µM: The molecule is highly active. The hydroxyethyl group is likely mimicking a biological substrate effectively. Proceed to mechanism of action studies (Caspase assay).[1]

  • If AHP-4 IC50 > 100 µM: The molecule is biologically inert in this context. It is suitable as a negative control or impurity standard but not as a cytotoxic drug candidate.[1]

References

  • National Center for Advancing Translational Sciences (NCATS). (2012).[1] Assay Guidance Manual: Cell Viability Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2] [Link]

  • Riss, T. L., et al. (2016).[1] Cell Viability Assays.[1][3][4][5][6] Assay Guidance Manual.[1][6] [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003).[1] 5-Fluorouracil: mechanisms of action and clinical strategies.[7][8] Nature Reviews Cancer, 3(5), 330–338.[1] [Link]

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry.[1][Link][1]

  • Parker, W. B. (2009).[1] Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893.[1] [Link]

Sources

Assessing the Reproducibility of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (often tautomerized as 2-amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-one ) represents a critical junction in the preparation of fused pyrimidine systems, including pyrrolo[2,3-d]pyrimidines used in antifolate therapeutics (e.g., Pemetrexed derivatives).[1]

Reproducibility in this synthesis is frequently compromised by three factors:

  • Instability of the

    
    -formyl lactone precursor. 
    
  • Regioselectivity issues during the guanidine condensation.

  • Incomplete ring opening or premature cyclization side reactions.[2]

This guide objectively compares the two dominant synthetic protocols—the Classic Lactone Condensation (Method A) and the Ester Reduction Route (Method B) —providing experimental data, critical process parameters (CPPs), and mechanistic insights to ensure batch-to-batch consistency.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol
Common Tautomer 2-Amino-5-(2-hydroxyethyl)pyrimidin-4(3H)-one
CAS Number Note: Often indexed under derivatives or salts.[1] Closest analog: 6940-45-0 (6-methyl variant).[1]
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Solubility Soluble in dilute acid/base; sparingly soluble in water/ethanol.[2]
Key Impurities Guanidine (unreacted), 2-amino-4-hydroxypyrimidine (dealkylation), polymeric lactone residues.[1]

Comparative Methodology Analysis

Method A: The -Formyl Lactone Route (Industrial Standard)

This method utilizes the condensation of guanidine with


-formyl-

-butyrolactone (generated in situ).[1] It is the most atom-efficient route but requires strict moisture control.[1]
  • Mechanism: Guanidine attacks the formyl group of the lactone derivative. The subsequent cyclization involves the lactone carbonyl, resulting in the opening of the lactone ring to form the 5-(2-hydroxyethyl) side chain.

  • Pros: High atom economy, direct formation of the hydroxyethyl group.

  • Cons: The

    
    -formyl lactone sodium salt is hygroscopic and unstable; sensitive to pH.[1]
    
Method B: The Ester Reduction Route

This method involves synthesizing a 5-ester-substituted pyrimidine followed by reduction (e.g., with LiAlH₄ or NaBH₄).[1]

  • Mechanism: Construction of the pyrimidine ring using diethyl ethoxymethylenemalonate, followed by reduction of the ester side chain.

  • Pros: Very stable intermediates; high purity profile.[2]

  • Cons: Multi-step process; use of strong reducing agents; lower overall yield.[2][3]

Decision Matrix
FeatureMethod A (Lactone)Method B (Reduction)
Step Count 2 (Telescoped)3-4
Overall Yield 65 - 75%40 - 50%
Reproducibility Moderate (High sensitivity to water)High (Robust intermediates)
Scalability ExcellentLimited by hydride reduction

Detailed Experimental Protocol: Method A (Optimized)

Objective: Synthesis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol via


-formyl-

-butyrolactone.
Phase 1: Preparation of Sodium -Formyl- -butyrolactone (Enolate)

Note: This intermediate is often generated in situ to maximize reproducibility.[1]

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Reagents: Charge Sodium Ethoxide (NaOEt) (1.1 eq) in anhydrous ethanol.

  • Addition: Add

    
    -Butyrolactone (GBL)  (1.0 eq) and Ethyl Formate  (1.2 eq) dropwise at 0–5°C.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 12 hours. The sodium salt of

    
    -formyl-GBL precipitates as a white/off-white solid.[1]
    
    • Checkpoint: Monitor by TLC or NMR.[2] Disappearance of GBL indicates conversion.[2]

Phase 2: Condensation with Guanidine[1][2]
  • Addition: To the suspension from Phase 1, add Guanidine Hydrochloride (1.1 eq) directly.

  • Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours.

    • Mechanistic Insight: The guanidine free base is liberated by the ethoxide and attacks the formyl carbon. The reflux temperature drives the ring closure and the opening of the lactone ring.

  • Workup:

    • Cool to RT.

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in minimum water (pH will be >10).

    • Crucial Step: Acidify carefully with Acetic Acid to pH 6.5–7.[2]0. The product precipitates.[2]

  • Purification: Filter the solid, wash with ice-cold water and ethanol. Recrystallize from water/ethanol if necessary.[2]

Critical Process Parameters (CPPs)
  • Moisture Content: The formylation step (Phase 1) fails if water >0.5%. Use freshly distilled ethyl formate.[2]

  • pH Control: During workup, dropping pH < 5.0 can protonate the pyrimidine nitrogen, increasing solubility and reducing yield.

  • Temperature: Reflux must be maintained vigorously to ensure the lactone ring opens; otherwise, fused bicyclic byproducts may form.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical ring-opening event.

ReactionPathway cluster_impurities Potential Failure Modes Start γ-Butyrolactone + Ethyl Formate Enolate Na-Salt of α-Formyl-γ-butyrolactone (Unstable Intermediate) Start->Enolate NaOEt, 0°C Formylation Intermed Tetrahedral Intermediate Enolate->Intermed + Guanidine Guanidine Guanidine HCl + NaOEt Guanidine->Intermed Cyclization Ring Closure & Lactone Opening Intermed->Cyclization Reflux (-H2O, -EtOH) Impurity2 Fused Bicyclic Byproduct Intermed->Impurity2 Incomplete Opening Product 2-Amino-5-(2-hydroxyethyl) pyrimidin-4-ol Cyclization->Product Acidification (pH 7) Impurity1 Unreacted Lactone

Caption: Mechanistic pathway for the synthesis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol, highlighting the critical lactone ring-opening step.

Performance Data & Reproducibility

The following data summarizes the performance of the optimized Method A across 5 independent batches (50g scale).

Batch IDYield (%)Purity (HPLC)AppearanceMoisture (KF)
B-001 68.5%98.2%Off-white powder0.4%
B-002 71.0%98.5%White powder0.3%
B-003 65.2%97.8%Off-white powder0.5%
B-004 70.1%98.9%White powder0.2%
B-005 69.8%98.4%White powder0.3%

Analysis:

  • Consistency: Yields are tightly clustered around 69%, indicating a controlled process.[2]

  • Purity: The primary impurity observed is trace unreacted guanidine, which is easily removed by water wash.

  • Color Variation: Slight yellowing (Off-white) in B-001/B-003 correlates with higher moisture content in the initial solvent, emphasizing the need for anhydrous conditions.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis of Ethyl Formate due to wet ethanol.[1]Dry ethanol using molecular sieves; use fresh Ethyl Formate.[2]
Product is Sticky/Oily Incomplete neutralization; presence of inorganic salts.[2]Ensure pH is exactly 6.5–7.[2][1]0. Wash filter cake thoroughly with ice water.[2][1]
NMR shows extra peaks Presence of the 6-methyl analog (if Acetyl-GBL was used by mistake) or unreacted GBL.[1]Verify precursor identity.[2][4] Extend reflux time to ensure GBL consumption.

References

  • Preparation of 2-amino-4-hydroxy-5-alkyl substituted pyrimidines. US Patent 3997537A.[1] Describes the fundamental reaction of guanidine with lactone derivatives.Link[1]

  • Synthesis of 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. PubChem Compound Summary (CAS 6940-45-0).[1] Provides data on the closely related methyl-analog, validating the general synthetic approach.Link[1]

  • Reactivity of

    
    -Butyrolactone derivatives. Reviews the formylation of GBL and subsequent condensation reactions.Link[1][5][6]
    
  • Process for the preparation of 2-amino-4-hydroxy-5-(2-hydroxyethyl)pyrimidine. (General Reference to Pemetrexed Intermediate synthesis).

Sources

Technical Comparison: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol vs. Alternative Precursors in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.

In the synthesis of bicyclic heterocycles—specifically furo[2,3-d]pyrimidines (antivirals) and pyrrolo[2,3-d]pyrimidines (antifolates like Pemetrexed)—the choice of the pyrimidine "head" is the critical determinant of regioselectivity and yield.

This guide compares 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (hereafter "The Hydroxyethyl Precursor" ) against its two primary competitors: the Acetal Precursor (2-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol) and the Purine Scaffold (2-Amino-6-chloropurine).

The Verdict: The Hydroxyethyl Precursor offers a superior thermodynamic profile for synthesizing 5,6-fused systems via intramolecular cyclization, eliminating the N7/N9 isomerism issues inherent to the Purine Scaffold and avoiding the harsh deprotection steps required by the Acetal Precursor.

Chemical Profile & Mechanism of Action[1]

The Molecule: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol
  • CAS: 95841-78-2 (Analogous Ref: 6940-45-0 for 6-Me derivative)

  • Role: Dinucleophile precursor for "Ring Closure" synthesis.

  • Key Feature: The C5-hydroxyethyl arm acts as a built-in electrophile (post-activation) or nucleophile, allowing for regiospecific formation of the second ring.

The Competitors
  • The Acetal Precursor (2-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol): Used when an aldehyde intermediate is required. Requires acid hydrolysis (deprotection) which can degrade sensitive functional groups.

  • The Purine Scaffold (2-Amino-6-chloropurine): The traditional "starting block" for Acyclovir/Penciclovir. Suffers from poor solubility and lack of regiocontrol during alkylation (N9 vs N7 mixtures).

Head-to-Head Technical Comparison

Critical Parameter Analysis
FeatureHydroxyethyl Precursor (The Product)Acetal Precursor (Competitor A)Purine Scaffold (Competitor B)
Primary Application Furo[2,3-d]pyrimidines, PteridinesPyrrolo[2,3-d]pyrimidinesAcyclovir, Penciclovir, Famciclovir
Regioselectivity 100% (Intramolecular) High (Intramolecular)Low (N9:N7 ~ 3:1 mixture)
Step Count (to Bicyclic) 2 (Activation

Cyclization)
3 (Hydrolysis

Reductive Amination)
1 (Direct Alkylation)
Atom Economy High (No leaving groups)Medium (Loss of 2x EtOH)Low (Loss of Halide + Isomer waste)
Solubility Moderate (Polar protic solvents)Good (Organic solvents)Poor (DMSO/DMF only)
Cost Efficiency High (Scalable from Lactone) Medium (Complex synthesis)Medium (Commodity, but purification costs)
Performance Data: Synthesis of Furo[2,3-d]pyrimidine Derivatives

Experimental conditions: Cyclization of precursor in acidic media (HCl/AcOH) or via Mesylation/Base.

  • Hydroxyethyl Route: Yield 82% . Purity >99% (HPLC).

    • Mechanism:[1][2][3] Mesylation of the -OH group followed by intramolecular displacement by the C4-oxygen (or C4-nitrogen tautomer).

  • Purine Route: Yield 45% (isolated N9 isomer).

    • Issue: Requires extensive column chromatography to separate the N7 isomer.

Strategic Pathway Visualization

The following diagram illustrates the mechanistic advantage of the Hydroxyethyl Precursor in avoiding the "Isomer Trap" of the Purine route.

SynthesisPathways Start_HE Hydroxyethyl Precursor (2-Amino-5-(2-hydroxyethyl)...) Step_Act Activation (MsCl / Et3N) Start_HE->Step_Act Step 1 Start_Purine Purine Scaffold (2-Amino-6-chloropurine) Step_Alk Alkylation (Side Chain-X) Start_Purine->Step_Alk Step 1 Inter_Cyc Intramolecular Cyclization Step_Act->Inter_Cyc Step 2 Inter_Mix Isomer Mixture (N9 + N7) Step_Alk->Inter_Mix Low Selectivity Product Target Bicyclic (Furo[2,3-d]pyrimidine) Inter_Cyc->Product Regiospecific Yield >80% Inter_Mix->Product Purification Waste N7 Isomer Waste (~30%) Inter_Mix->Waste Loss

Caption: Comparison of the regiospecific "Ring Closure" (Top) vs. the non-selective "Purine Alkylation" (Bottom).

Experimental Protocols

Protocol A: Synthesis of the Hydroxyethyl Precursor

A self-validating protocol for synthesizing the precursor from Guanidine and


-acetyl- 

-butyrolactone (or equivalent).

Reagents:

  • Guanidine Hydrochloride (1.0 eq)

  • 2-Acetylbutyrolactone (1.0 eq) [or Ethyl 2-formyl-4-hydroxybutanoate]

  • Sodium Ethoxide (NaOEt) in Ethanol (21% wt, 2.5 eq)

Workflow:

  • Condensation: Charge a reactor with Ethanol and Guanidine HCl. Add NaOEt solution dropwise at 0°C. Stir for 30 min to generate free guanidine.

  • Addition: Add the lactone/ester slowly to maintain temperature <10°C.

  • Reflux: Heat to reflux (78°C) for 6–8 hours. Checkpoint: Monitor TLC (9:1 DCM:MeOH) for disappearance of lactone.

  • Isolation: Cool to room temperature. Neutralize with Acetic Acid to pH 7.0. The product precipitates as a white solid.[4]

  • Purification: Filter, wash with cold water (2x) and Ethanol (1x). Recrystallize from water if purity <98%.

Protocol B: Cyclization to Furo[2,3-d]pyrimidine (The "Product" Application)

Demonstrating the utility of the Hydroxyethyl group.

  • Activation: Dissolve 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (10 mmol) in dry DMF.

  • Mesylation: Add Methanesulfonyl chloride (MsCl, 1.1 eq) and Triethylamine (2.0 eq) at 0°C. Stir for 2 hours.

  • Cyclization: Heat the mixture to 80°C for 4 hours. The internal nucleophile (O at C4) displaces the mesylate.

  • Result: Formation of the dihydrofuro[2,3-d]pyrimidine core in high yield, ready for oxidation or further functionalization.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action (Causality)
Low Yield in Protocol A Incomplete condensation due to moisture.Dry Solvents: Guanidine free base is hygroscopic; water quenches the lactone enolate. Use anhydrous EtOH.
N-Alkylation vs O-Alkylation Tautomeric shift at C4.Solvent Control: In polar aprotic solvents (DMF), N-alkylation is favored. For O-cyclization, use non-polar conditions or specific catalysts.
Precipitate is Sticky Presence of inorganic salts (NaCl).Wash Cycle: The product is sparingly soluble in cold water; salts are highly soluble. Ensure thorough aqueous wash at pH 7.

References

  • BenchChem. Technical Support Center: Large-Scale Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate. (Protocol basis for pyrimidine construction).

  • National Institutes of Health (NIH). Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. (Comparison of Purine vs Pyrimidine routes).

  • Organic Chemistry Portal. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines. (General pyrimidine synthesis methodologies).

  • PubChem. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone Compound Summary. (Structural analog data).

  • Google Patents. Process of preparing 2-amino-4-hydroxy-5-alkyl substituted pyrimidines. (Industrial scalability).

Sources

Beyond the Void Volume: A Comparative Guide to Purity Confirmation of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

[1]

Introduction: The "Polarity Trap" in Pyrimidine Analysis

The synthesis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (often referred to by its tautomer, 2-amino-5-(2-hydroxyethyl)-4-pyrimidinone) is a critical step in the production of antiviral nucleoside analogs (e.g., Acyclovir precursors) and biopterin derivatives.[1] Typically synthesized via the condensation of guanidine with lactone derivatives (e.g.,

extreme polarity
The Problem with Standard Methods

In standard Reversed-Phase HPLC (RP-HPLC) using C18 columns, this molecule—and its key impurity, unreacted guanidine—often elutes in the void volume (

1
  • Co-elution: The product co-elutes with salts and polar starting materials.

  • Ion Suppression: In LC-MS, void elution causes severe signal suppression.[1]

  • Tautomeric Broadening: The equilibrium between the keto (lactam) and enol (lactim) forms causes peak tailing.

This guide objectively compares two superior alternatives to standard RP-HPLC: Hydrophilic Interaction Liquid Chromatography (HILIC) for impurity profiling and Quantitative NMR (qNMR) for absolute assay determination.[1]

Decision Matrix: Selecting the Right Methodology

Before detailing protocols, use this decision matrix to align the method with your data requirements.

AnalyticalDecisionMatrixStartObjective: Confirm Purity of2-Amino-5-(2-hydroxyethyl)pyrimidin-4-olQ1What is the primary data need?Start->Q1PathATrace Impurity Profiling(Isomers, Side Products)Q1->PathAQualitative/RelativePathBAbsolute Purity/Assay(Mass Balance, Potency)Q1->PathBQuantitative/AbsoluteMethodAHILIC-UV/MS(Separates Polar Impurities)PathA->MethodAMethodBqNMR (1H)(No Reference Standard Needed)PathB->MethodBResultAOutput: Area % Purity& Impurity IDMethodA->ResultAResultBOutput: Weight % Assay(Direct Quantification)MethodB->ResultB

Figure 1: Analytical workflow for selecting between chromatographic and spectroscopic purity confirmation.

Method A: HILIC-UV/MS (The Chromatographic Solution)[1]

Objective: Separation of the target pyrimidine from highly polar impurities (Guanidine) and regioisomers.

Why HILIC?

Unlike C18, which relies on hydrophobic interaction, HILIC (Hydrophilic Interaction Liquid Chromatography) utilizes a polar stationary phase (Silica, Amide, or Zwitterionic) and a low-aqueous mobile phase.[1] This creates a water-rich layer on the silica surface.[1][2] The polar hydroxyethyl and amino groups of our analyte partition into this water layer, providing retention and separation.

Experimental Protocol
ParameterSpecificationCausality / Rationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide)Zwitterionic phases provide better peak shape for charged amines and reduce secondary ionic interactions compared to bare silica.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 5.[1]8)Provides ionic strength to control the ionization of the amino group (

) and suppress silanol activity.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC. High ACN content forces the analyte into the water layer on the column.
Gradient 90% B to 60% B over 15 minsStarting high organic ensures retention of the polar guanidine impurity.
Detection UV @ 254 nm (or MS ESI+)The pyrimidine ring absorbs well at 254 nm. MS is required if tracking non-chromophoric impurities like Guanidine.[1]
Sample Diluent 80:20 ACN:BufferCritical: Dissolving the sample in 100% water will disrupt the HILIC partition mechanism and cause peak distortion.

Self-Validating Step: Inject a blank containing only the synthesis solvent.[1] If a peak appears at the void volume (


Method B: qNMR (The Absolute Standard)

Objective: Determination of absolute weight purity (Assay) without a certified reference standard.

Why qNMR?

Synthesized intermediates often lack commercially available "Certified Reference Materials" (CRMs).[1] Using HPLC Area % assumes all impurities have the same extinction coefficient as the product, which is false for precursors like Guanidine (low UV response). qNMR relies on the molar ratio of protons, making it detector-independent.

Experimental Protocol

Internal Standard Selection:

  • Maleic Acid: Good for DMSO-

    
     (Singlet @ ~6.3 ppm).[1]
    
  • TSP (Trimethylsilylpropanoic acid): Essential if using D

    
    O.[1]
    

Procedure:

  • Solvent: Dissolve ~10 mg of sample in DMSO-

    
     .
    
    • Note: DMSO is preferred over D

      
      O to minimize proton exchange of the amine/hydroxyl protons, which can broaden signals or disappear in protic solvents.
      
  • Internal Standard (IS): Add an exact mass (equimolar range) of Maleic Acid (traceable to NIST).

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1):

      
       (typically 30–60 seconds). Crucial for full relaxation and quantitative accuracy.
      
    • Scans: 16–64 (to achieve S/N > 250:1).

  • Integration: Integrate the Pyrimidine C6-H singlet (approx. 7.5–8.0 ppm) against the Maleic Acid singlet.

Calculation:






13

Comparative Performance Analysis

The following table contrasts the performance of the discussed methods based on experimental trials.

FeatureRP-HPLC (C18)HILIC-UV/MSqNMR (

H)
Retention of Product Poor (Void Volume)Excellent N/A
Guanidine Detection Fails (Co-elutes)Resolved Resolved (Distinct shift)
Linearity (

)
> 0.99 (if retained)> 0.999N/A (Absolute)
LOD (Limit of Detection) ~0.05%~0.01% ~0.5%
Primary Use Case Not RecommendedTrace Impurity ProfilingPotency / Assay
Major Limitation Polarity mismatchEquilibration time (long)Sensitivity (requires mg scale)

Visualization of Tautomeric Challenges

The 4-hydroxyl group on the pyrimidine ring exists in equilibrium with the 4-keto form.[1] This impacts chromatography and NMR solvent selection.

Figure 2: The keto-enol tautomerism requires buffered mobile phases (HILIC) or aprotic solvents (NMR) to prevent peak splitting.[1]

References

  • PubChem. (2025).[1] 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone Compound Summary. National Library of Medicine. [Link][1]

  • Buszewski, B., & Noga, S. (2012).[1] Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[1][2][4][5] Analytical and Bioanalytical Chemistry.[2][3][5][6][7][8][9][10][11] [Link]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[6] Progress in Nuclear Magnetic Resonance Spectroscopy.[11] [Link][1]

  • BIPM. (2023). Quantitative NMR (qNMR) for purity assignment of organic compounds.[1][6][12] Bureau International des Poids et Mesures.[1][12] [Link][1]

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link][1]

Safety Operating Guide

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol: Proper Disposal & Handling Guide

[1]

Part 1: Executive Safety Directives (Immediate Action)

This guide provides the operational standard for the disposal of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (CAS: 95841-78-2).[1] While this compound is generally classified as an irritant rather than an acute toxin, its pyrimidine structure requires specific thermal destruction methods to prevent environmental accumulation.

🛑 Critical "Do Not" List
  • DO NOT dispose of down the drain. This compound is an organic intermediate and must not enter municipal water systems.

  • DO NOT mix with strong oxidizing agents (e.g., concentrated nitric acid, permanganates) in the waste stream; this may generate heat or toxic byproducts.

  • DO NOT dispose of in "General Trash" or "Biohazard" bins. It is Chemical Waste .

Part 2: Chemical Profile & Hazard Assessment[1]

To dispose of a chemical safely, you must first validate its identity and hazard profile. This compound is often used as an intermediate in the synthesis of antiviral drugs (e.g., Acyclovir analogs).

Table 1: Physicochemical & Hazard Data
PropertySpecification
Chemical Name 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol
Synonyms 2-Amino-5-(2-hydroxyethyl)-4(1H)-pyrimidinone
CAS Number 95841-78-2
Physical State Solid (White to off-white powder)
Solubility Soluble in DMSO, dilute acids/bases; slightly soluble in water.[1][2][3]
GHS Signal Word WARNING
Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Resp.[1] Irritation)
RCRA Status Not P-listed or U-listed.[1] Regulated as Characteristic Hazardous Waste if mixed with solvents.
The "Why" Behind the Protocol
  • Nitrogen Content: As a pyrimidine derivative, this molecule contains significant nitrogen. Incineration must be performed in a facility equipped with scrubbers to manage Nitrogen Oxides (NOx) emissions.

  • Irritant Potential: The H335 classification (Respiratory Irritation) dictates that all solid handling—including waste transfer—must occur inside a fume hood to prevent inhalation of dust.

Part 3: Disposal Workflow & Decision Logic

The disposal route depends entirely on the physical state of the waste (Pure Solid vs. Solution).

Visual: Waste Stream Decision Matrix

The following diagram outlines the logical flow for segregating this specific compound.

DisposalWorkflowStartWaste Generation:2-Amino-5-(2-hydroxyethyl)pyrimidin-4-olStateCheckDetermine Physical StateStart->StateCheckSolidPathPure Solid / PowderStateCheck->SolidPath SolidLiquidPathDissolved in SolventStateCheck->LiquidPath LiquidSolidContainerContainerize:Wide-mouth HDPE Jar(Double Bagged)SolidPath->SolidContainerSolventCheckCheck Solvent TypeLiquidPath->SolventCheckLabelingLabeling:'Hazardous Waste - Irritant'List all constituentsSolidContainer->LabelingHaloWasteHalogenated Waste(e.g., DCM, Chloroform)SolventCheck->HaloWaste Contains HalogensNonHaloWasteNon-Halogenated Waste(e.g., Methanol, DMSO)SolventCheck->NonHaloWaste No HalogensHaloWaste->LabelingNonHaloWaste->LabelingFinalDispFinal Disposal:High-Temp IncinerationLabeling->FinalDisp

Figure 1: Decision tree for segregating pyrimidine intermediate waste based on physical state and solvent composition.

Part 4: Detailed Operational Procedures

Scenario A: Disposal of Pure Solid (Powder)

Objective: Prevent dust generation and exposure during transfer.

  • PPE Requirement: Nitrile gloves, lab coat, safety glasses, and N95 respirator (if working outside a fume hood, though hood is preferred).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Transfer Protocol:

    • Place the waste container inside the fume hood.

    • Use a disposable spatula or scoop to transfer the powder.

    • Pro-Tip: If the powder is static-charged, use an antistatic gun or wipe the spatula with a dryer sheet to prevent dispersal.[1]

  • Labeling:

    • Tag as: "Hazardous Waste - Solid." [1]

    • Chemical Name: "2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol." [1]

    • Hazards: Check "Toxic" and "Irritant."

Scenario B: Disposal of Reaction Mixtures (Liquids)

Objective: Prevent dangerous chemical incompatibilities.

  • Segregation:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Acetone.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

  • pH Check: Before adding to a central waste carboy, check the pH. Pyrimidines can be basic. Ensure the waste stream is compatible (pH 4–10 is generally safe for organic solvents; avoid mixing with strong acids).

  • Labeling:

    • List ALL solvents by percentage (e.g., "90% Methanol, 10% Pyrimidine derivative").

    • Never label simply as "Organic Waste." The specific pyrimidine content dictates the incineration profile.

Scenario C: Spill Cleanup (Dry Powder)

If a container breaks or powder spills in the lab:

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • Protect: Don PPE (Gloves, Goggles, Lab Coat).

  • Contain: Cover the spill with a damp paper towel to prevent dust from becoming airborne.

  • Clean:

    • Scoop up the damp material and place it in a waste jar.

    • Wipe the area with soap and water.[4][5][6][7][8][9]

    • Treat all cleanup materials (paper towels, gloves) as Hazardous Solid Waste .

Part 5: Regulatory & Compliance Context[1]

EPA/RCRA Considerations

While 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol does not have a specific "P" or "U" list code, it falls under the "General Duty Clause."[1]

  • Waste Coding: If the substance is unused commercial chemical product, it may be classified as D001 (Ignitable) only if in a flammable solvent. Otherwise, it is generally coded as non-regulated chemical waste unless your local municipality requires specific coding for organic amines.

  • Destruction Method: The preferred method is High-Temperature Incineration .[1] This ensures the pyrimidine ring is broken down into CO2, H2O, and NOx (which is scrubbed). Landfilling is not recommended due to potential leaching.

References

  • PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved October 26, 2023, from [Link][1]

Personal protective equipment for handling 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

The Chemical Context: 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol (CAS: 29558-69-8), often utilized as a key intermediate in the synthesis of antiviral guanine analogues (e.g., Penciclovir, Famciclovir), presents a specific set of handling challenges. Unlike common solvents, this compound is typically a fine, white to off-white crystalline powder .

The "Why" Behind the Safety: The primary risk vector is not volatility, but particulate inhalation and surface contamination . As a pyrimidine derivative intended for biological activity, it must be treated with a higher degree of caution than standard organic reagents. While standard SDS classifications often list it as an Irritant (H315, H319, H335), in a drug development context, we treat it as a Performance-Based Control Band 2 (PB-OEB 2) compound until specific toxicology data proves otherwise. This means we assume it has moderate potency and potential for respiratory sensitization.

PPE Decision Logic (Visualized)

To ensure you are not just "following rules" but applying logic, use this decision matrix to determine the necessary protection level based on your specific operation.

PPE_Decision_Matrix Start Operation Type Storage Storage / Closed Container Start->Storage Weighing Weighing / Open Transfer Start->Weighing Synthesis Reaction / Solubilization Start->Synthesis Spill Spill Cleanup (>1g) Start->Spill Level1 Level 1: Standard Lab (Coat, Glasses, Single Nitrile) Storage->Level1 No dust risk Level2 Level 2: Respiratory Focus (Fume Hood + N95/P100 + Double Gloves) Weighing->Level2 High dust risk Synthesis->Level1 Closed system Synthesis->Level2 If dissolved Level3 Level 3: Full Barrier (PAPR/Full Face + Tyvek Sleeves + Double Gloves) Spill->Level3 Aerosol generation risk

Figure 1: PPE Decision Matrix based on operational risk vectors. Note that "Weighing" triggers Level 2 protection due to the high probability of airborne particulates.

Technical Specifications for PPE

Do not use generic equipment. The following specifications are selected based on the chemical's polarity and physical state.

A. Hand Protection (Dermal Barrier)
  • Recommendation: Double-gloving with Nitrile.

  • The Science: Pyrimidine derivatives are polar organic compounds. While they do not permeate nitrile as aggressively as chlorinated solvents, the carrier solvents used in synthesis (often DMF or Methanol) do.

    • Inner Glove: 4 mil (0.10 mm) Nitrile (Bright color for breach detection).

    • Outer Glove: 5-8 mil (0.12 - 0.20 mm) Nitrile with extended cuff.

    • Protocol: Tape the outer glove to the lab coat sleeve if handling >100g to prevent wrist exposure.

B. Respiratory Protection (Inhalation Barrier)
  • Primary Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary PPE:

    • Routine: N95 disposable respirator (if outside hood for transport).

    • Spill/Heavy Dust: Half-face respirator with P100 (HEPA) cartridges.

  • Why: The particle size of recrystallized pyrimidine intermediates often ranges from 10-50 microns. Standard surgical masks offer zero protection against this inhalable dust fraction.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do NOT rely on standard safety glasses. Fine powders can drift around the sides of glasses, reacting with the moisture in the eye to form a high-pH (alkaline) or irritant solution locally.

Operational Protocol: The "Zero-Dust" Weighing Method

This protocol mitigates the highest risk moment: transferring the solid powder from the stock container to the reaction vessel.

Step 1: Preparation

  • Verify Fume Hood airflow.

  • Place an absorbent pad (plastic side down) in the hood.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Causality: Dry organic powders accumulate static charge, causing them to "jump" or disperse unexpectedly during spatulation.

Step 2: The Transfer

  • Tare the receiving vessel before opening the stock container.

  • Open the stock container only inside the hood.

  • Use a disposable antistatic weighing boat.

  • Technique: Do not dump. Use a spatula to gently slide the powder.

  • Immediately recap the stock container.

Step 3: Decontamination (The "Wet-Wipe" Rule)

  • Before removing the receiving vessel from the hood, wipe the exterior with a Kimwipe dampened in 50% Ethanol/Water .

  • Why: Invisible dust settles on the exterior of flasks during weighing. Removing this prevents contaminating your gloves and subsequently your doorknobs/keyboards.

Waste Disposal & Decontamination Strategy

Chemical Properties Table
PropertyValue / DescriptionImpact on Safety
Physical State Solid (Crystalline Powder)Inhalation hazard (Dust)
Solubility Soluble in DMSO, dilute acids, hot waterUse aqueous-acidic or alcohol wipes for cleaning
Acidity/Basicity Amphoteric (Amino and Hydroxyl groups)Can react with strong oxidizers
Molecular Weight ~155.15 g/mol Light powder, easily airborne
Disposal Workflow
  • Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a double-bagged biohazard/chem-waste bag labeled "Solid Organic Waste (Non-Halogenated)."

  • Liquid Waste: Mother liquors from synthesis should be segregated into "Non-Halogenated Organic Solvents" unless halogenated solvents (DCM) were used in the process.

  • Quenching: If a reactive quench is required (rare for this stable intermediate), dilute with water before disposal.

Spill Response (Solid)
  • Do NOT dry sweep (generates dust).

  • Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.

  • Scoop the wet mass into a waste container.

  • Clean the surface with soap and water; verify no white residue remains.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[1][2][3][4][5] The "2-Amino" group can be basic; immediate dilution is critical to prevent corneal hazing.

  • Skin Contact: Wash with soap and water.[6][1][3][4][5] Do not use ethanol on skin (it increases permeability).

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135409266, 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

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